1-Benzyl-5-thiomorpholinosulfonyl Isatin
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-18-16-12-15(27(24,25)20-8-10-26-11-9-20)6-7-17(16)21(19(18)23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDUBXGYLLMUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655218 | |
| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144853-50-8 | |
| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture and Therapeutic Potential of 1-Benzyl-5-thiomorpholinosulfonyl Isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isatin and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities. Within this prominent class of heterocyclic compounds, isatin sulfonamides have emerged as particularly potent modulators of critical biological pathways, notably as inhibitors of caspases and various kinases. This technical guide provides an in-depth examination of 1-Benzyl-5-thiomorpholinosulfonyl Isatin, a key synthetic intermediate and a molecule of significant interest in the design of advanced therapeutic agents. We will dissect its chemical properties, outline a robust synthetic pathway, and explore the mechanistic underpinnings of its biological relevance, thereby offering a comprehensive resource for researchers engaged in the discovery and development of novel isatin-based pharmaceuticals.
Introduction: The Isatin Scaffold in Drug Discovery
The isatin core, a 1H-indole-2,3-dione, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1] Its rigid, planar structure, combined with the reactive C3-keto group and the modifiable N1 and C5 positions, provides a versatile template for the design of targeted therapeutics.[2] Isatin derivatives have been extensively investigated for their anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]
A particularly fruitful avenue of research has been the development of isatin-5-sulfonamides. The introduction of a sulfonamide moiety at the C5 position has been shown to be a critical determinant for potent and selective inhibition of caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[4][5][6] Furthermore, substitution at the N1 position, for instance with a benzyl group, can significantly enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic profile of the molecule.[2][7]
This compound (CAS 1144853-50-8) is a specific derivative that serves as a crucial building block in the synthesis of more complex isatin sulfonamide analogs.[8] Understanding its chemical properties and synthesis is therefore fundamental for the development of next-generation caspase inhibitors and other targeted therapies.
Core Chemical Properties and Structural Analysis
The chemical identity of this compound is defined by its unique combination of functional groups, each contributing to its overall reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 1144853-50-8 | [8] |
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ | [8] |
| Molecular Weight | 402.49 g/mol | [8] |
| IUPAC Name | 1-benzyl-5-(thiomorpholin-4-ylsulfonyl)indole-2,3-dione | [8] |
The structure is characterized by three key components:
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The Isatin Core: Provides the fundamental rigid framework and the electrophilic C3-carbonyl group, which is known to interact with the cysteine thiol in the active site of caspases.[4]
-
The N1-Benzyl Group: This bulky, lipophilic group enhances the molecule's non-polar character, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins.[2]
-
The C5-Thiomorpholinosulfonyl Moiety: This sulfonamide group is a critical pharmacophore for caspase inhibition. The thiomorpholine ring, compared to a simpler alkylamine, introduces specific steric and electronic properties that can influence binding affinity and selectivity for different caspase isoforms.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride
Principle: This step involves an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the electron-rich benzene ring of the isatin molecule, primarily at the C5 position.
Protocol:
-
In a flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add chlorosulfonic acid at 0 °C (ice bath).
-
Slowly add isatin in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2,3-dioxoindoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum. [9]
Step 2: Synthesis of 5-(Thiomorpholinosulfonyl)isatin
Principle: This is a nucleophilic substitution reaction where the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form a stable sulfonamide bond.
Protocol:
-
Dissolve 2,3-dioxoindoline-5-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et₃N) or another non-nucleophilic base to act as an acid scavenger.
-
Cool the mixture to 0 °C and add a solution of thiomorpholine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(thiomorpholinosulfonyl)isatin.
Step 3: Synthesis of this compound
Principle: This step involves the N-alkylation of the isatin nitrogen. The base (potassium carbonate) deprotonates the N-H of the isatin, generating a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. [7][10] Protocol:
-
To a solution of 5-(thiomorpholinosulfonyl)isatin in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃). [7][10]2. Add benzyl bromide to the suspension. [10]3. Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC. [10]4. After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. [10]
Biological Context and Therapeutic Relevance
While this compound is primarily documented as a synthetic intermediate, its structural motifs are hallmarks of potent biological activity, particularly as a caspase inhibitor. [8] Mechanism of Action (Inferred): Caspase Inhibition
Caspases are a family of proteases crucial for the initiation and execution of apoptosis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Isatin sulfonamides are a well-established class of potent and selective inhibitors of effector caspases, namely caspase-3 and caspase-7. [4] The inhibitory mechanism involves the electrophilic C3-carbonyl of the isatin ring, which forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase enzyme. The N-benzyl and C5-sulfonamide moieties engage in specific interactions with the enzyme's substrate-binding pockets (S1, S2, etc.), which dictates the inhibitor's potency and selectivity. [4]The thiomorpholine group, in particular, can form hydrogen bonds and van der Waals interactions within these pockets, contributing to the overall binding affinity.
Caption: Postulated interaction of the isatin derivative with the caspase-3 active site.
Future Directions and Conclusion
This compound stands as a testament to the power of rational drug design, where specific functional groups are strategically incorporated to create molecules with high therapeutic potential. As a key intermediate, it provides a versatile platform for the synthesis of a diverse library of isatin sulfonamides. Future research should focus on utilizing this intermediate to explore variations in the N1-substituent and the C5-sulfonamide moiety to fine-tune selectivity against different caspase isoforms or to target other enzyme families, such as protein kinases. The inherent biological potential of the isatin scaffold, combined with the proven efficacy of the sulfonamide group, ensures that derivatives of this class will remain an active and promising area of drug discovery for years to come.
References
-
Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(5), 1674-1684. Available at: [Link]
-
Kopka, K., et al. (2014). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Journal of Medicinal Chemistry, 57(22), 9383-95. Available at: [Link]
-
Scott, C. J., et al. (2009). Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6. Journal of Medicinal Chemistry, 52(8), 2188-91. Available at: [Link]
-
Al-Obaidi, A. H. M., & Shakir, T. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1950-1956. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6614. Available at: [Link]
-
Garg, M., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Molecular Diversity, 25(3), 1637-1677. Available at: [Link]
-
RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Available at: [Link]
-
Havrylyuk, D., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6524. Available at: [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjwave.org [rjwave.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. rsc.org [rsc.org]
- 9. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isatin Scaffold and the Promise of a Versatile Intermediate
An In-Depth Technical Guide to 1-Benzyl-5-thiomorpholinosulfonyl Isatin: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isatin (1H-indole-2,3-dione) framework is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Isatin and its derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anticonvulsant agents.[1][5][6][7] The versatility of the isatin core, with its reactive C3-keto group and amenable N1-position, allows for extensive chemical modifications to modulate its pharmacological profile.
This guide focuses on a specific, strategically designed isatin derivative: This compound (CAS Number: 1144853-50-8). While not extensively studied as a standalone therapeutic agent, its true value lies in its role as a sophisticated intermediate for the synthesis of novel isatin sulfonamide analogs.[8][9] The incorporation of a thiomorpholinosulfonyl group at the 5-position and a benzyl group at the N1-position provides a unique combination of lipophilicity, hydrogen bonding potential, and synthetic handles for further derivatization. This document serves as a technical resource for researchers looking to leverage this compound in the development of next-generation therapeutics.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1144853-50-8 | [8][10] |
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ | [8][11] |
| Molecular Weight | 402.49 g/mol | [8][11] |
| Alternate Name | 1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione | [8] |
| Appearance | Likely a crystalline solid (based on related compounds) | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [9] |
The presence of the N-benzyl group is a common strategy in isatin chemistry to enhance cytotoxic activity in anticancer applications.[2][12] The thiomorpholine moiety introduces a flexible, heterocyclic sulfonamide that can engage in crucial hydrogen bonding interactions with biological targets.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Conceptual Protocol:
-
N-Benzylation of Isatin: Isatin is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base such as potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[5][13] This step selectively alkylates the nitrogen at the 1-position.
-
Chlorosulfonylation: The resulting 1-benzylisatin is carefully treated with chlorosulfonic acid. This electrophilic substitution reaction introduces the highly reactive chlorosulfonyl group (-SO₂Cl) at the 5-position of the indole ring, which is electronically favored.
-
Sulfonamide Formation: The crude 1-benzyl-5-chlorosulfonyl isatin is then reacted with thiomorpholine in the presence of a non-nucleophilic base like triethylamine. The nitrogen of the thiomorpholine acts as a nucleophile, displacing the chloride on the sulfonyl group to form the stable sulfonamide linkage, yielding the final product.
Application as a Versatile Synthetic Intermediate
The true utility of this compound lies in the reactivity of its C3-carbonyl group. This position is a prime site for condensation reactions to generate a diverse library of derivatives with potential therapeutic applications.
Caption: Synthetic utility of the target compound for generating diverse analogs.
Exemplary Derivatization Protocol: Synthesis of a Schiff Base Analog
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
-
Reagent Preparation: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Amine Addition: Add the desired primary amine or aniline derivative (1.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure Schiff base derivative.
Potential Biological Significance of Derivatives
Derivatives of this compound are promising candidates for targeting various disease pathways, particularly in oncology. The isatin scaffold is a core component of several approved kinase inhibitors, such as Sunitinib.[14]
Anticancer Potential:
-
Kinase Inhibition: Many isatin derivatives are known to inhibit protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] The sulfonamide moiety and the N-benzyl group can be optimized to enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.
-
Apoptosis Induction: Isatin-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[14][17][18] A related compound, 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile, has been identified as a caspase-3 inhibitor.[15]
Caption: Potential mechanism of action for a derivative targeting the VEGFR-2 signaling pathway.
Conclusion
This compound is a high-value intermediate for medicinal chemists and drug discovery scientists. Its pre-functionalized core, combining the privileged isatin scaffold with N-benzyl and 5-thiomorpholinosulfonyl groups, offers a streamlined entry point into the synthesis of novel, biologically active compounds. By leveraging the reactivity of the C3-carbonyl group, researchers can rapidly generate diverse libraries of potential therapeutics, particularly in the realm of oncology. This guide provides a foundational understanding of its properties, synthesis, and vast potential as a cornerstone for future drug development endeavors.
References
- This compound | 1144853-50-8. (n.d.). Chemical Spider. Retrieved January 16, 2026.
- This compound | CAS 1144853-50-8 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 16, 2026.
- Buy this compound Industrial Grade from .... (n.d.). Echemi. Retrieved January 16, 2026.
- 1-Benzyl-5-thioMorpholinosulfonyl-1H-indole-2,3-dione. (n.d.). 化工百科 (ChemBK). Retrieved January 16, 2026.
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- This compound. (n.d.). Hangzhou Leap Chem Co., Ltd. Retrieved January 16, 2026.
- A survey of isatin hybrids and their biological properties. (2020). Medicinal Chemistry Research, 29(10), 1737-1759.
- This compound. (n.d.). Deweina. Retrieved January 16, 2026.
- This compound. (n.d.). CMS Científica do Brasil. Retrieved January 16, 2026.
- This compound. (n.d.). ChemicalBook. Retrieved January 16, 2026.
- Shakir, T. H., & Al-Masoudi, N. A. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1949-1955.
- 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile. (n.d.). Benchchem. Retrieved January 16, 2026.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry, 9, 725479.
- Heterocyclic compounds. (2004). U.S.
- Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship. (2024).
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules, 27(4), 1435.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry.
- 5-Thiomorpholinosulfonyl Isatin. (n.d.). Novachemistry. Retrieved January 16, 2026.
- Isatin | 91-56-5, Isatin Formula. (n.d.). Echemi. Retrieved January 16, 2026.
- Intermediates 05. (n.d.). Santa Cruz Biotechnology. Retrieved January 16, 2026.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(13), 5099.
- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 1-8.
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). Molecules, 26(16), 4786.
- Isatin derivatives and their use in therapy. (2013).
- a review on isatin and its derivatives: synthesis, reactions and applications. (2022).
- Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. (2016). Molecules, 21(9), 1184.
- 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. (2019). Oncology Letters, 18(5), 5535-5543.
- Isatin, 98%. (n.d.). Ottokemi. Retrieved January 16, 2026.
- Di-tert-butyl azodicarboxylate. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.
Sources
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scbt.com [scbt.com]
- 9. 1-Benzyl-5-thiomorpholinosulfonyl Isatin_北京德威钠生物技术有限公司 [gbwol.com]
- 10. This compound | 1144853-50-8 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 13. EP2604600A1 - Isatin derivatives and their use in therapy - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Isatin Sulfonamide Scaffold as a Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Isatin Sulfonamide Analogs
Isatin (1H-indole-2,3-dione), an endogenous indole derivative, represents a cornerstone heterocyclic scaffold in medicinal chemistry.[1][2] Its inherent structural features, including a planar bicyclic system with a reactive ketone at the C-3 position and hydrogen bond donor/acceptor capabilities, make it an exceptionally versatile building block for creating diverse and potent bioactive molecules.[3][4] When molecularly hybridized with a sulfonamide (-SO₂NH₂) moiety—a pharmacophore renowned for its role in a multitude of clinically approved drugs—the resulting isatin sulfonamide analogs emerge as a "privileged scaffold" with a remarkable spectrum of biological activities.[5][6]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of isatin sulfonamide analogs. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these potent compounds. Our narrative is grounded in the principle that robust drug discovery is driven by a deep, mechanistic understanding of a compound's interaction with its biological targets.
Chapter 1: Anticancer Activity: A Multi-Targeted Assault on Malignancy
The most extensively documented therapeutic potential of isatin sulfonamides lies in their anticancer effects. These compounds do not rely on a single mechanism but rather engage in a multi-pronged attack on cancer hallmarks, including angiogenesis, pH regulation, and the induction of programmed cell death (apoptosis).[7]
Mechanism of Action I: Inhibition of Angiogenesis via VEGFR-2
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels, a process largely driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[8][9] Several isatin sulfonamide series have been designed as potent inhibitors of the VEGFR-2 tyrosine kinase.[10][11]
By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these analogs block the autophosphorylation and subsequent activation of the receptor. This disruption halts the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, effectively starving the tumor of its essential blood supply.[8][11] The design rationale often leverages the isatin core as a scaffold to correctly position the sulfonamide tail and other substituents to interact with key residues in the kinase's active site.[9]
Mechanism of Action II: Targeting the Tumor Microenvironment via Carbonic Anhydrase Inhibition
The tumor microenvironment is often characterized by hypoxia (low oxygen), which leads to a metabolic shift towards glycolysis and an accumulation of acidic byproducts.[12] To survive, cancer cells upregulate transmembrane carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[13] These enzymes convert carbon dioxide and water to bicarbonate and protons, efficiently exporting acid to maintain a neutral intracellular pH while acidifying the extracellular space, which promotes tumor invasion and metastasis.[3][12]
Isatin sulfonamides have been identified as potent and often selective inhibitors of these tumor-associated CAs.[5][12][13] The sulfonamide group acts as a zinc-binding group (ZBG), anchoring the molecule to the catalytic zinc ion in the enzyme's active site, while the isatin scaffold and its substituents occupy adjacent hydrophobic and hydrophilic pockets, conferring potency and isoform selectivity.[3][12] Inhibition of CA IX/XII disrupts pH regulation, leading to intracellular acidosis and apoptosis, and rendering cancer cells more susceptible to conventional therapies.[4]
Mechanism of Action III: Induction of Apoptosis via Caspase Inhibition
Caspases are a family of cysteine proteases that are central executioners of apoptosis.[14] Isatin sulfonamides have been developed as highly potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins during apoptosis.[15][16] Interestingly, while many anticancer drugs aim to induce apoptosis, these specific isatin sulfonamide analogs were initially developed as apoptosis inhibitors for conditions like ischemia.[15] However, the isatin scaffold's versatility allows for modifications that can also promote apoptotic pathways in cancer cells, often downstream of other insults like kinase inhibition.[7] Furthermore, some derivatives act as inhibitors of caspase-6, a target in Huntington's disease research.[17][18]
The mechanism involves the isatin C-3 carbonyl acting as an electrophilic "warhead" that forms a reversible covalent adduct with the catalytic cysteine residue in the caspase active site.[15] The sulfonamide portion helps to correctly orient the molecule within the active site for optimal binding.[14]
Summary of In Vitro Anticancer Activity
The following table summarizes the activity of representative isatin sulfonamide analogs against various cancer cell lines and molecular targets.
| Compound Class/Example | Target(s) | Cell Line(s) | Reported Activity (IC₅₀/Kᵢ) | Reference(s) |
| N-methyl 5-chloro-isatin sulfonamide (11b) | VEGFR-2 | T47D (Breast) | IC₅₀: 1.83 µM | [8][10] |
| 3-Hydrazinoisatin-benzenesulfonamide | CA IX, CA XII | HCT-116 (Colon) | Kᵢ: 8.9 nM (CA IX), 9.2 nM (CA XII) | [4] |
| Isatin Michael Acceptor Analog (9d) | Caspase-3, Caspase-7 | - | IC₅₀: 1.1 nM (Casp-3), 2.9 nM (Casp-7) | [15] |
| Isatin-benzenesulfonamide hybrid (3a) | EGFR Tyrosine Kinase | HepG2 (Liver) | IC₅₀: 5.14 µM | [7] |
| 2/3/4-aminobenzenesulfonamide hybrids | CA IX, CA XII | - | Kᵢ: 1.0 - 15.6 nM (CA IX) | [12] |
Chapter 2: Antimicrobial Activity
The structural features of isatin sulfonamides also lend themselves to combating microbial pathogens. The hybridization of the isatin core with a sulfonamide moiety, a classic antibacterial pharmacophore, can lead to compounds with significant activity against a range of bacteria and fungi.[6][19]
Antibacterial and Antifungal Effects
Isatin sulfonamide hybrids have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Klebsiella pneumoniae, Proteus vulgaris) bacteria.[19] The mechanism is often linked to the inhibition of essential bacterial enzymes, mirroring the action of traditional sulfa drugs which inhibit dihydropteroate synthase. The isatin component can enhance cell permeability or interact with other unique bacterial targets.[20][21] Antifungal activity has also been reported against species like Candida albicans and Aspergillus flavus.[22]
Summary of In Vitro Antimicrobial Activity
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| Isatin-sulfonamide hybrids | S. aureus, S. epidermidis, B. subtilis | 0.007 - 0.49 µg/mL | [19] |
| Isatin-sulfonamide hybrids | P. vulgaris, K. pneumoniae, S. flexneri | 0.007 - 0.49 µg/mL | [19] |
| Ciprofloxacin-isatin hybrids | S. aureus, E. coli, P. aeruginosa | More potent than Ciprofloxacin | [6] |
| Isatin-thiazole/thiadiazole complexes | T. longifusus, C. albicans, A. flavus | Good affinity, enhanced by metal complexation | [22] |
Chapter 3: Antiviral Activity
The isatin scaffold has historical significance in virology, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[23] Modern isatin sulfonamide analogs continue this legacy, showing promise against several viral pathogens.
Anti-HIV, Anti-HCV, and Anti-SARS-CoV Activity
-
Anti-HIV: Certain isatin sulfonamide derivatives have been shown to inhibit the replication of HIV-1.[24] Some analogs function by inhibiting HIV integrase, a key enzyme the virus uses to insert its genetic material into the host cell's DNA.[24][25]
-
Anti-HCV/SARS-CoV: Isatin sulfonamides have been evaluated for activity against Hepatitis C Virus (HCV) and SARS-CoV.[23] For SARS-CoV-2, the main protease (3CL-Pro or Mpro) is a critical enzyme for viral replication and a prime drug target.[26] Isatin sulfonamides have been designed as 3CL-Pro inhibitors, with the sulfonamide group being identified as a crucial element for potent activity.[26] One study identified a derivative (6b) with sub-micromolar inhibitory activity against the enzyme and an excellent safety profile in VERO-E6 cells.[26]
Chapter 4: Experimental Protocols for Biological Evaluation
Trustworthiness in drug discovery is built upon robust, reproducible experimental data. This section provides self-validating, step-by-step protocols for key assays used to characterize the biological activities of isatin sulfonamide analogs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Plating: Seed cancer cells (e.g., HepG2, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of the isatin sulfonamide analog in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Cell Treatment: Add 100 µL of the 2X compound solutions to the appropriate wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Causality Check & Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of CA-catalyzed esterase activity.
-
Reagents: Prepare an assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4), a solution of the CA enzyme (e.g., recombinant human CA IX), a substrate solution (4-nitrophenyl acetate, NPA), and a solution of the inhibitor at various concentrations.
-
Assay Setup: In a 96-well plate, add 140 µL of buffer, 20 µL of inhibitor solution (or vehicle), and 20 µL of enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the NPA substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (kinetic mode) using a plate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Causality Check & Analysis: The rate of increase in absorbance reflects the enzyme's activity. Calculate the percentage of inhibition for each concentration of the analog compared to the vehicle control. Determine the IC₅₀ and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[12]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest.
-
Cell Treatment: Plate cells (e.g., HCT-116) in 6-well plates and treat with the isatin sulfonamide analog at its IC₅₀ concentration for 24 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Causality Check & Analysis: The flow cytometer will generate histograms showing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest.[7]
Conclusion and Future Outlook
Isatin sulfonamide analogs stand out as a remarkably versatile and potent class of compounds with a broad therapeutic window spanning oncology, infectious diseases, and beyond. Their ability to be chemically tuned to selectively inhibit key enzymes like VEGFR-2, carbonic anhydrases, and caspases provides a solid foundation for rational drug design. The multi-targeted nature of many of these analogs, particularly in cancer, offers a promising strategy to overcome the drug resistance that plagues many current therapies.
Future research should focus on optimizing isoform selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring novel hybridizations with other pharmacophores to tackle complex diseases. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics for some of our most challenging medical conditions.
References
-
Shaldam, M. A., Almahli, H., Angeli, A., Badi, R. M., Khaleel, E. F., Zain-Alabdeen, A. I., Elsayed, Z. M., Elkaeed, E. B., Salem, R., Supuran, C. T., Eldehna, W. M., & Tawfik, H. O. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2203389. [Link]
-
Shaldam, M. A., Almahli, H., Angeli, A., Badi, R. M., Khaleel, E. F., Zain-Alabdeen, A. I., Elsayed, Z. M., Elkaeed, E. B., Salem, R., Supuran, C. T., Eldehna, W. M., & Tawfik, H. O. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2203389. [Link]
-
Kranz, P., & Hammerschmidt, F. (2015). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Future Medicinal Chemistry, 7(9), 1173–1196. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2018). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1156–1167. [Link]
-
Glatthor, A., Groebe, D. R., St-Pierre, Y., & Nicholson, D. W. (2009). Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6. Bioorganic & Medicinal Chemistry Letters, 19(10), 2825–2828. [Link]
-
Selvam, P., Kumar, V., & Chandrasekaran, B. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 70(6), 801–804. [Link]
-
Selvam, P., Chandramohan, V., De Clercq, E., Pannecouque, C., & Witvrouw, M. (2009). Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. Indian Journal of Pharmaceutical Sciences, 71(3), 324–327. [Link]
-
Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., Bonardi, A., Bua, S., Ibrahim, H. S., Elaasser, M. M., Kryštof, V., Jorda, R., Gratteri, P., & Supuran, C. T. (2019). 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights. European Journal of Medicinal Chemistry, 184, 111768. [Link]
-
Lee, D., Long, S. A., Adams, J. L., & Cai, S. (2003). Isatin Sulfonamide Analogs Containing a Michael Addition Acceptor: A New Class of Caspase 3/7 Inhibitors. Journal of Medicinal Chemistry, 46(17), 3764–3770. [Link]
-
Kranz, P., & Hammerschmidt, F. (2015). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Semantic Scholar. [Link]
-
Akdemir, A., Vullo, D., De Monte, C., & Supuran, C. T. (2015). Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Semantic Scholar. [Link]
-
Glatthor, A., Groebe, D. R., St-Pierre, Y., & Nicholson, D. W. (2009). Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6. Semantic Scholar. [Link]
-
Akdemir, A., Vullo, D., De Monte, C., & Supuran, C. T. (2015). Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Organic & Biomolecular Chemistry, 13(21), 5949–5954. [Link]
-
Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. ResearchGate. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Zahrani, M. H., Al-Massarani, S. M., Al-Shaeri, M., Al-Beshri, M. H., ... & Tawfik, H. O. (2022). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2154-2164. [Link]
-
Al-Warhi, T., Sabt, A., Rizk, O., El-Agrody, A. M., El-Behery, M., Al-Ghorbani, M., ... & Ashour, A. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1957. [Link]
-
Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
-
Elsaman, T., Mohamed, M. S., Eltayib, E., & Mohamed, M. A. (2023). The Antibacterial Activity of Isatin Hybrids. ResearchGate. [Link]
-
Eldehna, W. M., Al-Rashood, S. T., & Abdel-Aziz, H. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 177-200. [Link]
-
Al-Omair, M. A., Al-Abdullah, E. S., & El-Emam, A. A. (2023). Amide- and sulphonamide-based isatin scaffolds with promising antiproliferative/anticancer activities. ResearchGate. [Link]
-
Kumar, R., et al. (2012). Antimicrobial activity of synthesized isatin derivatives. ResearchGate. [Link]
-
Elsaman, T., Mohamed, M. S., Eltayib, E., & Mohamed, M. A. (2023). Chemical structures of isatin-sulfonamide hybrids. ResearchGate. [Link]
-
Abo-Ashour, M. F., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 27(15), 4782. [Link]
-
Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 14(25), 2736-2745. [Link]
-
Hussein, T. S., & Alibeg, A. A. A. (2024). In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. International Journal of Health & Medical Research. [Link]
-
Maneesha, M., Meher Unnisa, & Kumar, K. (2022). In-Silico Approaches for the Design and Synthesis of Potent Isatin Sulfonamide of Alpha-Glucosidase Inhibitors Implicated in Treatment of Diabetes. PharmaInfo. [Link]
-
Chohan, Z. H., & Sumrra, S. H. (2010). Isatin-derived antibacterial and antifungal compounds and their transition metal complexes. Applied Organometallic Chemistry, 24(9), 639-648. [Link]
-
Muthukumar, R., et al. (2022). Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. ResearchGate. [Link]
-
Al-Omair, M. A., Al-Abdullah, E. S., & El-Emam, A. A. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
-
Elsaman, T., Mohamed, M. S., Eltayib, E., & Mohamed, M. A. (2023). Chemical structures of isatin-sulfonamide derivatives. ResearchGate. [Link]
-
Hussein, T. S., & Alibeg, A. A. A. (2025). In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. Biomedicine and Chemical Sciences. [Link]
-
Sani, I., & Bala, J. A. (2021). A survey of isatin hybrids and their biological properties. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Berredjem, M., et al. (2014). Synthesis of a new series of sulfonamides containing isatin moiety. ResearchGate. [Link]
-
Anwar, C. (2024). A Review on Isatin and Its Biological Activities. SciSpace. [Link]
-
Al-Jbouri, H. A. K., Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2023). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Digital Repository. [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 3. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 13. [PDF] Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. | Semantic Scholar [semanticscholar.org]
- 14. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Isatin-derived antibacterial and antifungal compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
Preliminary Screening of 1-Benzyl-5-thiomorpholinosulfonyl Isatin: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for Investigating Isatin-Based Compounds
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast array of pharmacological activities.[1][2][3] The synthetic accessibility of the isatin core allows for extensive structural diversification, leading to the discovery of compounds with potent anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The incorporation of a sulfonamide moiety, particularly at the 5-position of the isatin ring, has been shown to enhance antitumor activity, with some derivatives exhibiting significant inhibitory effects against key cancer-related targets like epidermal growth factor receptor (EGFR).[4][7]
This guide provides a comprehensive framework for the preliminary in vitro screening of a novel isatin derivative, 1-Benzyl-5-thiomorpholinosulfonyl Isatin . The protocols and strategic considerations outlined herein are designed to rigorously assess its potential as a therapeutic candidate, focusing on a logical, tiered approach to data generation and decision-making. Our methodology is grounded in established principles of drug discovery, emphasizing scientific integrity, experimental robustness, and a clear understanding of the "why" behind each step.
Part 1: Synthesis and Characterization
While the exact synthesis of this compound is not explicitly detailed in the public domain, a rational synthetic approach can be proposed based on established methodologies for similar isatin derivatives.[7][8]
Proposed Synthetic Pathway
A plausible synthetic route would involve a multi-step process, likely commencing with the chlorosulfonylation of isatin, followed by reaction with thiomorpholine to form the 5-thiomorpholinosulfonyl isatin intermediate. Subsequent N-benzylation would yield the target compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. soeagra.com [soeagra.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Introduction: The Isatin Scaffold as a Privileged Framework in Medicinal Chemistry
An In-depth Technical Guide to the Molecular Structure and Potential Biological Significance of 1-Benzyl-5-thiomorpholinosulfonyl Isatin
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile heterocyclic compound, has garnered significant attention in the field of drug discovery.[1][2] Its unique structural features and reactivity have established it as a "privileged" scaffold, meaning it can serve as a core structure for developing ligands for diverse biological targets.[1][3] The isatin nucleus is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[4][5] The versatility of the isatin ring system allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with fine-tuned biological activities and improved pharmacokinetic profiles.[3] This guide will provide a detailed exploration of a specific isatin derivative, this compound, delving into its molecular structure, a proposed synthetic pathway, and its potential as a therapeutic agent.
Deconstructing the Molecular Architecture of this compound
The molecular structure of this compound is a composite of three key functional moieties, each contributing to its overall chemical properties and potential biological activity.
-
The Isatin Core: The foundational component is the 1H-indole-2,3-dione structure. This bicyclic system, comprising a benzene ring fused to a pyrrolidine-2,3-dione ring, is the source of much of the compound's chemical reactivity and biological recognition. The electron-withdrawing nature of the two carbonyl groups at positions 2 and 3 makes the hydrogen at the N1 position acidic and susceptible to substitution.
-
The 5-Thiomorpholinosulfonyl Group: Attached to the 5-position of the isatin's benzene ring is a thiomorpholinosulfonyl group. This substituent is composed of a sulfonamide linker (-SO2-) connected to a thiomorpholine ring. Sulfonamide groups are a well-established pharmacophore in medicinal chemistry, known for their ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding with biological targets. The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, can influence the compound's solubility, lipophilicity, and metabolic stability. The presence of this group is analogous to the 5-(morpholinosulfonyl) isatin derivatives, which have shown promising antiproliferative activity.[6]
-
The 1-Benzyl Group: The hydrogen atom at the N1 position of the isatin core is replaced by a benzyl group (-CH2-Ph). The introduction of this bulky, lipophilic group can significantly impact the molecule's ability to cross cell membranes and its interaction with hydrophobic pockets in target proteins. The benzyl group is a common substituent in various biologically active compounds and has been associated with antibacterial and enzyme-inhibitory activities.[7][8]
Predicted Physicochemical Properties
Based on the combination of these structural components, the following physicochemical properties for this compound can be predicted:
| Property | Predicted Value |
| Molecular Formula | C19H18N2O4S2 |
| Molecular Weight | 402.49 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in water. |
Proposed Synthetic Pathway and Characterization
Hypothetical Synthetic Protocol
Step 1: Synthesis of 5-Chlorosulfonyl Isatin
-
To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid, slowly add isatin in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 5-chlorosulfonyl isatin, is filtered, washed with cold water, and dried.
Step 2: Synthesis of 5-Thiomorpholinosulfonyl Isatin
-
Dissolve 5-chlorosulfonyl isatin in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add triethylamine followed by the dropwise addition of thiomorpholine at room temperature.
-
Stir the reaction mixture for several hours.
-
After completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield 5-thiomorpholinosulfonyl isatin.[11][12]
Step 3: N-Benzylation of 5-Thiomorpholinosulfonyl Isatin
-
Dissolve 5-thiomorpholinosulfonyl isatin in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate to the solution.
-
To this suspension, add benzyl bromide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Caption: Postulated mechanism of action for this compound.
Experimental Workflow for Biological Evaluation
A standard workflow to assess the biological activity of this compound would involve:
-
In Vitro Cytotoxicity Screening: The compound would be tested against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC50) values.
-
Enzyme Inhibition Assays: If the compound shows significant cytotoxicity, its inhibitory activity against specific molecular targets like EGFR and VEGFR-2 would be quantified.
-
Cell-Based Assays: Further studies would investigate the compound's effects on the cell cycle, apoptosis, and key signaling pathways within cancer cells.
-
In Vivo Studies: Promising candidates from in vitro studies would be evaluated in animal models of cancer to assess their efficacy and safety.
Conclusion
This compound is a novel isatin derivative with a molecular architecture that suggests significant potential for biological activity, particularly in the realm of anticancer drug discovery. By combining the privileged isatin scaffold with a sulfonamide linker, a thiomorpholine ring, and a benzyl group, this compound represents a promising candidate for further investigation. The proposed synthetic pathway provides a roadmap for its chemical synthesis, and the postulated mechanisms of action offer a clear direction for its biological evaluation. As the quest for novel and more effective therapeutic agents continues, the exploration of such rationally designed isatin derivatives remains a highly promising and fruitful area of research.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Semantic Scholar.
- Development of Isatin-based compounds for use in targeted anti-Cancer therapy.
- 5-Thiomorpholinosulfonyl Isatin. Santa Cruz Biotechnology.
- 5-Thiomorpholinosulfonyl Isatin. BioOrganics.
- Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity. PubMed.
- isatin and its derivatives: review of pharmacological activities and therapeutic potential.
- Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. PMC - NIH.
- New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. PubMed.
- [Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine]. ResearchGate.
- Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate.
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI.
- Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef. MDPI.
- Synthesis of 2-(2-R1-Hydrazino)-5-(R2-benzyl)-2-thiazolines on the Basis of Meerweins Arylation Products of Allyl Isothiocyanate. MDPI.
- Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate. PMC - PubMed Central.
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. ResearchGate.
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef [mdpi.com]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. BioOrganics [bioorganics.biz]
An In-depth Technical Guide to the Potential Therapeutic Targets of Isatin Derivatives
Abstract
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent biological activity and synthetic versatility have propelled the development of a vast library of derivatives with a wide spectrum of pharmacological properties, including anticancer, antiviral, anticonvulsant, and anti-inflammatory effects.[3][4][5][6] The US FDA's approval of the isatin-based drug Sunitinib for treating renal cell carcinoma and gastrointestinal stromal tumors has solidified the therapeutic potential of this molecular framework.[3][7] This guide provides an in-depth analysis of the key molecular targets of isatin derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows required for their validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the isatin core for novel therapeutic discovery.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
The isatin core is characterized by an indole nucleus with keto and lactam carbonyl groups at positions C2 and C3, respectively.[8] These functionalities, along with the aromatic ring and the N1 position, provide multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9][10] This structural adaptability enables isatin derivatives to interact with a diverse array of biological macromolecules, leading to their wide-ranging therapeutic effects.
Caption: The versatile 1H-indole-2,3-dione scaffold.
Key Therapeutic Target Classes
The promiscuous nature of the isatin scaffold allows it to target multiple protein families. The most extensively studied and therapeutically relevant targets are protein kinases and caspases, primarily in the context of oncology.
Protein Kinases: The Anti-Cancer Epicenter
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Isatin derivatives have emerged as potent inhibitors of several kinase families, typically by competing with ATP at the enzyme's catalytic site.[3][12]
Mechanism of Action: The primary mechanism involves the isatin scaffold acting as a hinge-binding motif within the ATP-binding pocket of the kinase. Hydrogen bonds form between the isatin's lactam group and the amino acid residues of the kinase's hinge region, anchoring the inhibitor. Substitutions at the C3 and N1 positions then occupy adjacent hydrophobic pockets, conferring potency and selectivity. This competitive inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][13]
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Key Kinase Targets & Representative Inhibitors:
Isatin derivatives have demonstrated potent activity against multiple kinase subfamilies, most notably Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs).
| Derivative Example | Target Kinase | IC₅₀ Value | Therapeutic Application | Reference |
| Sunitinib | VEGFR2, PDGFR, c-KIT | 2-11 nM | Renal Cell Carcinoma, GIST | [3][7] |
| Compound 123 | VEGFR2 | 23.10 nM | Breast Cancer (preclinical) | [13] |
| Compound 133 | VEGFR2 | 16.28 nM | Lung, Prostate, Breast Cancer (preclinical) | [13] |
| Compound 32 | CDK4 | 1.26 µM | Breast Cancer (preclinical) | [13] |
| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1 | Nanomolar Affinity | Anti-inflammatory, Neuroprotection | [11][14] |
Structure-Activity Relationship (SAR) Insights:
-
N1-Substitution: Alkylation or arylation at the N1 position can enhance potency and modulate solubility.[15]
-
C3-Substitution: The C3 carbonyl is a critical attachment point for various pharmacophores (e.g., hydrazones, oxindoles) that occupy the ATP-binding site. The nature of this substituent is a primary determinant of kinase selectivity.[13]
-
C5-Substitution: Substitution on the aromatic ring, particularly at the C5 position with groups like halogens or benzyloxy moieties, significantly influences binding affinity and selectivity, especially for MAO-B and VEGFR2.[12][16][17]
Caspases: Modulators of Apoptosis
Caspases are cysteine-aspartic proteases that execute the programmed cell death (apoptosis) cascade.[18] The ability to modulate caspase activity is a key therapeutic strategy in diseases characterized by aberrant apoptosis. Isatin sulfonamides, in particular, have been identified as potent, reversible inhibitors of the executioner caspases-3 and -7.[19][20]
Mechanism of Action: The inhibitory mechanism relies on the electrophilic C3-carbonyl of the isatin ring. This carbonyl group forms a reversible covalent bond (a thiohemiketal adduct) with the catalytic cysteine residue in the caspase's active site, effectively blocking its proteolytic activity.[18][19] The sulfonamide moiety at the C5 position provides additional interactions within the active site, enhancing both potency and selectivity.
Caption: Isatin-mediated inhibition of the caspase cascade.
Key Caspase Inhibitors:
| Derivative Example | Target Caspase | IC₅₀ Value | Therapeutic Application | Reference |
| Isatin Sulfonamides (General) | Caspase-3, Caspase-7 | Varies (µM to nM) | Apoptosis Imaging, Therapeutics | [19][20] |
| Compound 20d | Caspase-3 | 2.33 µM | Apoptosis Research | [18][19][21] |
SAR Insights:
-
C5-Sulfonamide: The presence of a sulfonamide group, particularly a pyrrolidinyl sulfonyl moiety, at the C5 position is critical for potent caspase-3/7 inhibition.[18][19]
-
Substituents on Sulfonamide: Modifications to the sulfonamide group, such as adding a phenylacetamide moiety, can further enhance binding through additional van der Waals interactions in the active site.[21]
Other Promising Targets
The therapeutic reach of isatin derivatives extends beyond kinases and caspases.
-
Antiviral Targets: Isatin derivatives exhibit broad-spectrum antiviral activity.[22][23][24] For instance, the isatin-β-thiosemicarbazone hybrid (MBZM-N-IBT) inhibits Chikungunya virus replication and reduces viral RNA levels.[25] Other derivatives have shown activity against HCV and HIV.[25][26] The precise viral protein targets are diverse and can include proteases and replication enzymes.
-
Anticonvulsant Activity: Several isatin derivatives, particularly semicarbazones, show significant anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, suggesting interactions with ion channels or neurotransmitter systems in the CNS.[27][28][29]
-
Tubulin Polymerization: Certain isatin hybrids can inhibit tubulin polymerization, a validated anticancer mechanism similar to that of vinca alkaloids, leading to mitotic arrest and apoptosis.[13][16]
Experimental Validation: Protocols & Workflows
Validating a novel isatin derivative against a putative target requires a systematic, multi-tiered approach, moving from biochemical assays to cell-based systems.
Workflow for Target Validation
The process begins with a hypothesis, often from computational docking or similarity to known inhibitors. This is followed by direct biochemical confirmation of target engagement, and finally, assessment of the compound's effect in a relevant cellular context.
Caption: A generalized workflow for validating isatin derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a suitable peptide substrate for the kinase of interest), and ATP solution. Serially dilute the test isatin derivative in DMSO to create a concentration gradient.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).
-
Kinase Addition: Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
Detection: Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[30]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivative in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot cell viability versus compound concentration and fit to a dose-response curve to determine the IC₅₀ (or GI₅₀) value.
Conclusion and Future Perspectives
The isatin scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of critical therapeutic targets. Its success as a kinase inhibitor is clinically proven, and its potential as a caspase inhibitor, antiviral agent, and anticonvulsant is well-supported by extensive preclinical data.[3][13][19][27]
Future research will likely focus on several key areas:
-
Improving Selectivity: While broad-spectrum activity can be beneficial, enhancing selectivity for specific kinase isoforms or caspase family members will be crucial for minimizing off-target effects and improving safety profiles.
-
Hybrid Molecules: The development of hybrid compounds that merge the isatin scaffold with other pharmacophores can lead to multi-target agents, potentially overcoming drug resistance.[13][15]
-
Targeting Novel Pathways: Exploring the activity of isatin libraries against less-conventional targets, such as epigenetic modulators or protein-protein interactions, could open new therapeutic avenues.
By combining rational design, combinatorial synthesis, and robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of isatin and its derivatives.
References
A comprehensive, numbered list of all sources cited with titles and clickable URLs will be generated here.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ISATIN: New Hope Against Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seejph.com [seejph.com]
- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
- 28. sites.ualberta.ca [sites.ualberta.ca]
- 29. ovid.com [ovid.com]
- 30. asianpubs.org [asianpubs.org]
Methodological & Application
The Strategic Utility of 1-Benzyl-5-thiomorpholinosulfonyl Isatin in Modern Organic Synthesis
Introduction: Isatin and Its Privileged Scaffold
Isatin (1H-indole-2,3-dione) is a remarkable heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2][3][4][5] First isolated in 1840 as an oxidation product of indigo, this endogenous compound is now recognized as a "privileged" structure due to the ability of its derivatives to interact with a wide array of biological targets.[1][5] The isatin core possesses a unique combination of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an acidic N-H proton, making it a versatile building block for complex molecular architectures.[1][6] Modifications at the N-1, C-3, and C-5 positions have led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2][3][4][7]
This guide focuses on a specific, highly functionalized derivative: 1-Benzyl-5-thiomorpholinosulfonyl Isatin . The strategic incorporation of a bulky, lipophilic N-benzyl group and a C-5 thiomorpholinosulfonyl moiety enhances the synthetic utility and modulates the physicochemical properties of the isatin core. This document provides a comprehensive overview of its synthesis and a detailed protocol for its application as a key precursor in the construction of complex spirooxindole frameworks, which are of significant interest in drug discovery.[8][9][10]
Chemical Properties and Synthesis
This compound is an intermediate used in the preparation of various isatin sulfonamide analogs.[11] Its key structural features—the N-benzyl group and the C-5 sulfonamide—are introduced through sequential reactions on the isatin scaffold.
| Property | Value | Source |
| CAS Number | 1144853-50-8 | [11] |
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ | [11] |
| Molecular Weight | 402.49 g/mol | [11] |
| Alternate Name | 1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione | [11] |
Protocol 1: Synthesis of this compound
The synthesis of the title compound is logically approached as a two-step process starting from 5-chlorosulfonyl isatin. This common intermediate is first reacted with thiomorpholine to form the C-5 sulfonamide, followed by N-alkylation with benzyl bromide.
Caption: Synthetic workflow for this compound.
Part A: Synthesis of 5-(Thiomorpholinosulfonyl)isatin
-
Rationale: The initial step involves the nucleophilic attack of the secondary amine of thiomorpholine on the highly electrophilic sulfur atom of isatin-5-sulfonyl chloride. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this transformation.
-
Procedure:
-
To a stirred solution of isatin-5-sulfonyl chloride (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of thiomorpholine (1.1 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 5-(thiomorpholinosulfonyl)isatin as a solid.
-
Part B: Synthesis of this compound
-
Rationale: The second step is a standard N-alkylation of the isatin nitrogen.[12][13] The isatin N-H is weakly acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting anion acts as a nucleophile, displacing the bromide from benzyl bromide in an Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a solution of 5-(thiomorpholinosulfonyl)isatin (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours, monitoring by TLC.[14]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.[12][14]
-
Application in Spirooxindole Synthesis
The C-3 carbonyl group of the isatin core is highly electrophilic and serves as a linchpin for constructing spirocyclic systems.[8][9][10][15] A powerful and atom-economical method for this is the 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated in situ from the isatin and an amino acid. This multicomponent reaction rapidly builds molecular complexity.[15]
Protocol 2: Three-Component Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol details the reaction of this compound with sarcosine (N-methylglycine) and (E)-chalcone to construct a highly substituted spiro[pyrrolidine-3,3'-oxindole].
Caption: Workflow for spirooxindole synthesis via [3+2] cycloaddition.
-
Causality and Mechanistic Insight: The reaction is initiated by the condensation of the C-3 keto group of the isatin with the secondary amine of sarcosine. This generates a zwitterionic intermediate that, upon decarboxylation with heat, forms an azomethine ylide. This transient 1,3-dipole is then trapped by the electron-deficient alkene of the chalcone (the dipolarophile) in a concerted [3+2] cycloaddition reaction. This process stereoselectively forms two new carbon-carbon bonds and a new five-membered heterocyclic ring spiro-fused to the oxindole core. Ethanol is an effective and environmentally benign solvent for this transformation.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), (E)-chalcone (1.0 mmol), and sarcosine (1.2 mmol).
-
Add 15 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure spirooxindole product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
-
Significance in Drug Development
The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticancer drugs.[3] Isatin-sulfonamide hybrids, in particular, have been investigated as potent anticancer agents, with some derivatives showing inhibitory activity against crucial targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[14] The spirooxindole core is a prominent feature in various natural product alkaloids and synthetic compounds with significant biological activities, including antimalarial, antitumor, and antiviral properties.[8][9][10]
The synthesis of spirooxindoles from this compound combines these two privileged fragments—the isatin-sulfonamide and the spiro-pyrrolidine—into a single, complex molecular architecture. The N-benzyl and C-5 thiomorpholinosulfonyl groups provide handles for tuning lipophilicity and potential secondary binding interactions, making the resulting compounds highly attractive for screening in drug discovery programs. The protocols outlined herein provide a robust and rational pathway to access these valuable molecular entities for further biological evaluation.
References
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.
-
Abdel-Magid, A. F., & Cohen, J. H. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
-
Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Bua, S., Abou-Seri, S. M., & Supuran, C. T. (2017). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 127, 521–530. [Link]
-
Selvam, P., et al. (2010). Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. ResearchGate. [Link]
-
Lee, J. W., et al. (2012). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. ACS Medicinal Chemistry Letters, 3(11), 923–927. [Link]
-
Abdel-Magid, A. F., & Cohen, J. H. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central. [Link]
-
Al-Sultani, A. A. J., & Abbas, A. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(11), 1629-1636. [Link]
-
Gandhi, D., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate. [Link]
-
Wang, C., et al. (2012). Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for Apoptosis: synthesis, radiolabeling mechanism, and in vivo imaging study of apoptosis in Fas-treated mice using [11C]WC-98. Organic & Biomolecular Chemistry, 10(40), 8236–8245. [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. ARKIVOC. [Link]
-
Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1435. [Link]
-
Abdel-Magid, A. F., & Cohen, J. H. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed. [Link]
-
Jarad, A. J., & Al-Najjar, A. A. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(48), 30146–30175. [Link]
-
Pavlovska, T. L., et al. (2016). Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. ResearchGate. [Link]
-
Cheke, R. S., et al. (2022). Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship. ResearchGate. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Achhaniya, B., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Al-Masoudi, N. A. G., et al. (2014). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7244. [Link]
-
Al-Masoudi, N. A. G., et al. (2018). Synthesis of 1-benzyl-3-hydrazino-isatin 4 and 3-hydrazino-isatin 5. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 14. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1-Benzyl-5-thiomorpholinosulfonyl Isatin as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Design of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold holds a privileged status. Its inherent biological activities, coupled with a reactive C3-ketone, provide a fertile ground for the generation of diverse and potent therapeutic candidates.[1][2] The strategic functionalization of the isatin core at the N1 and C5 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specifically designed intermediate, 1-Benzyl-5-thiomorpholinosulfonyl Isatin , and its application in the discovery of novel drug candidates.
This molecule is a product of rational drug design, incorporating three key pharmacophoric elements:
-
The Isatin Core: A well-established pharmacophore known for a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3][4] Its electrophilic C3-carbonyl is a key site for interaction with nucleophilic residues in enzyme active sites, such as the cysteine in caspases.[5]
-
The N1-Benzyl Group: Introduction of a benzyl group at the N1 position serves multiple purposes. It increases lipophilicity, which can enhance cell membrane permeability, and provides opportunities for crucial cation-π interactions with target proteins.[6] Furthermore, modification of the benzyl ring offers a vector for further structure-activity relationship (SAR) studies.[6]
-
The C5-Thiomorpholinosulfonyl Moiety: The sulfonamide group at the C5 position is a critical feature of many potent enzyme inhibitors. Isatin sulfonamides, in particular, have been identified as potent inhibitors of effector caspases-3 and -7, key enzymes in the apoptotic pathway.[5] The thiomorpholine ring, a bioisostere of morpholine, further modulates solubility and lipophilicity and can influence the metabolic profile of the molecule.[7]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound and outlines subsequent protocols for its use in the development and evaluation of novel therapeutic agents, particularly as caspase inhibitors.
Synthesis Workflow & Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on established and well-documented methodologies for the individual reaction types.
Protocol 1: Synthesis of Isatin-5-sulfonyl chloride
This protocol describes the chlorosulfonation of the isatin ring at the C5 position, a common electrophilic substitution reaction.[8][9]
Materials:
-
Isatin
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Drying tube (CaCl₂)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (e.g., 5 molar equivalents).
-
While maintaining the temperature below 10°C, add thionyl chloride (e.g., 2 molar equivalents) dropwise to the stirred chlorosulfonic acid.[8]
-
Once the addition is complete, add isatin (1 molar equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
After the addition of isatin, remove the ice bath and allow the mixture to stir at room temperature for approximately 24-26 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate (Isatin-5-sulfonyl chloride) is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum. The resulting 2,3-dioxoindoline-5-sulfonyl chloride can be used in the next step, often without further purification.[10]
Rationale: Chlorosulfonic acid acts as both the solvent and the sulfonating agent. The addition of thionyl chloride can enhance the yield.[8] The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and execution in a well-ventilated fume hood. Quenching on ice hydrolyzes excess chlorosulfonic acid and precipitates the less water-soluble product.
Protocol 2: N-Benzylation of Isatin-5-sulfonyl chloride
This step introduces the benzyl group at the N1 position via a nucleophilic substitution reaction.[11][12][13]
Materials:
-
Isatin-5-sulfonyl chloride (from Protocol 1)
-
Benzyl chloride or Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add Isatin-5-sulfonyl chloride (1 molar equivalent) and anhydrous potassium carbonate (e.g., 1.2-1.5 molar equivalents) in dry acetonitrile or DMF.[12]
-
Stir the suspension at room temperature for 5-10 minutes.
-
Add benzyl chloride (e.g., 1.1-1.2 molar equivalents) dropwise to the mixture.[13]
-
Heat the reaction mixture to reflux (for ACN) or ~80°C (for DMF) and maintain for 2-12 hours.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product (1-Benzyl-isatin-5-sulfonyl chloride) can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Rationale: Potassium carbonate acts as a base to deprotonate the acidic N-H of the isatin ring, forming the isatide anion. This anion then acts as a nucleophile, attacking the benzylic carbon of benzyl chloride in an Sₙ2 reaction to form the N-benzylated product. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride group.
Protocol 3: Synthesis of this compound
This final step involves the reaction of the sulfonyl chloride with thiomorpholine to form the target sulfonamide.
Materials:
-
1-Benzyl-isatin-5-sulfonyl chloride (from Protocol 2)
-
Thiomorpholine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 1-Benzyl-isatin-5-sulfonyl chloride (1 molar equivalent) in dry DCM in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of thiomorpholine (e.g., 1.1 molar equivalents) and triethylamine (e.g., 1.2 molar equivalents) in dry DCM.
-
Add the thiomorpholine/TEA solution dropwise to the stirred, cooled solution of the sulfonyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Rationale: The nucleophilic secondary amine of thiomorpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide bond. Triethylamine is used as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 4: Physicochemical Characterization
The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons from the isatin and benzyl rings, methylene protons from the benzyl and thiomorpholine moieties, and characteristic carbonyl carbons in the ¹³C spectrum.[14][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound (C₁₉H₁₈N₂O₄S₂: 402.49 g/mol ).[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial to determine the purity of the final compound before its use in biological assays.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyls of the isatin ring (~1730-1750 cm⁻¹), the C=O of the amide (~1680-1700 cm⁻¹), and the S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).[15]
Application in Target-Oriented Drug Discovery
This compound is an intermediate, not an end-product. Its primary value lies in the reactivity of the C3-carbonyl group, which can be readily condensed with various amines, hydrazines, or hydroxylamines to generate a library of final compounds for biological screening.
Protocols for Biological Evaluation
Given that isatin sulfonamides are potent caspase inhibitors, the primary biological evaluation should focus on this activity. General cytotoxicity and other relevant screening, such as antiviral assays, are also recommended.
Protocol 5: In Vitro Caspase-3/7 Inhibition Assay
This protocol measures the ability of derivative compounds to inhibit the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Derivative compounds synthesized from the intermediate
-
Recombinant human Caspase-3 and Caspase-7 enzymes
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)₂-R110)[17][18]
-
Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)
-
Known caspase inhibitor as a positive control (e.g., Ac-DEVD-CHO)[17]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the recombinant caspase-3 or caspase-7 enzyme. Include wells for a negative control (enzyme + buffer + DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Ac-DEVD-AMC) to all wells.[18]
-
Immediately begin kinetic reading on a fluorescence microplate reader. For Ac-DEVD-AMC, use an excitation wavelength of ~340-360 nm and an emission wavelength of ~440-460 nm.[18] For (Ac-DEVD)₂-R110, use excitation at ~490 nm and emission at ~520 nm.[17][19]
-
Monitor the increase in fluorescence over time (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.
Rationale: Active caspases cleave the DEVD sequence in the substrate, releasing the fluorescent reporter (AMC or R110).[18][20] An effective inhibitor will prevent this cleavage, resulting in a lower rate of fluorescence increase. This assay provides a quantitative measure of the compound's potency as a caspase inhibitor.
Protocol 6: Cell Viability (MTT) Assay
This assay assesses the general cytotoxicity of the synthesized compounds against one or more cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[21]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[23] It is a crucial step to determine if the desired biological effect (e.g., apoptosis induction via caspase activation) occurs at concentrations that are not broadly cytotoxic.
Protocol 7: In Vitro Antiviral Assay (Optional)
Isatin derivatives have shown broad-spectrum antiviral activity.[3][4] This protocol provides a general framework for an antiviral screen.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV)[24]
-
Virus stock with a known titer
-
Complete cell culture medium
-
Test compounds
-
96-well tissue culture plates
-
Method for quantifying viral activity (e.g., CPE reduction assay, plaque reduction assay, or qPCR for viral RNA)
Procedure (CPE Reduction Assay Example):
-
Seed host cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of the test compounds in a medium suitable for infection (e.g., medium with 2% FBS).
-
Remove the growth medium from the cells and add the compound dilutions.
-
In a biosafety level 2 or 3 facility (as required for the virus), add a pre-determined amount of virus (e.g., 100 TCID₅₀) to each well, except for the cell-only controls.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until cytopathic effect (CPE) is complete in the virus control wells.[24]
-
Assess cell viability using a dye such as MTS or crystal violet.[24][25] The inhibition of CPE by the compound is measured by the increased cell viability compared to the virus-only control.
-
Calculate the EC₅₀ (50% effective concentration) from the dose-response curve. The selectivity index (SI = CC₅₀/EC₅₀) can then be determined to assess the therapeutic window.
Rationale: This assay identifies compounds that can protect host cells from virus-induced death or damage. It's a fundamental screen for identifying potential antiviral agents.
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison of compound activities.
| Compound ID | R-Group (at C3) | Caspase-3 IC₅₀ (µM) | Caspase-7 IC₅₀ (µM) | CC₅₀ (HeLa, µM) | EC₅₀ (Virus, µM) | Selectivity Index (SI) |
| XYZ-001 | -NH-Ph-4-Cl | 2.5 ± 0.3 | 1.8 ± 0.2 | >50 | 15.2 ± 1.1 | >3.3 |
| XYZ-002 | -N=CH-Ph | 15.1 ± 1.2 | 12.5 ± 0.9 | >50 | ND | NA |
| Control | Ac-DEVD-CHO | 0.015 ± 0.002 | 0.020 ± 0.003 | NA | NA | NA |
| ND: Not Determined; NA: Not Applicable. Data are representative examples. |
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed intermediate for drug discovery. The protocols outlined here provide a comprehensive workflow, from its rational synthesis and characterization to its application in generating libraries of potential therapeutic agents. The subsequent evaluation protocols for caspase inhibition, cytotoxicity, and antiviral activity establish a robust system for identifying lead compounds. The modular nature of this intermediate allows for extensive SAR exploration, paving the way for the development of next-generation enzyme inhibitors and other targeted therapeutics.
References
-
Varying the position of the pharmacophore group in a heterocyclic ring can have a significant effect on the biological activity of compounds. By means of the formamidine protecting group and the Sandmeyer reaction, a route of synthesis of previously undescribed isatin-7-sulfonamides was developed. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Some isatin derived sulfonamides and their transition metal [Co(II), Cu(II), Ni(II), Zn(II)] complexes have been synthesized and characterized. PubMed. Available from: [Link]
-
A series of novel isatine-sulphonamide derivatives have been synthesized by combining isatin derivatives with sulphonamides. PMC. Available from: [Link]
-
THE SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY OF ISATIN-7-SULFONAMIDES. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Metal based isatin-derived sulfonamides: Their synthesis, characterization, coordination behavior and biological activity. Taylor & Francis Online. Available from: [Link]
-
Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. PMC. Available from: [Link]
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. Available from: [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available from: [Link]
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. Available from: [Link]
-
Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Available from: [Link]
-
In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. International Journal of Health & Medical Research. Available from: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. PubMed Central. Available from: [Link]
-
In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH. Available from: [Link]
-
N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar. Available from: [Link]
-
MTT (Assay protocol). Protocols.io. Available from: [Link]
-
Synthesis of a new series of sulfonamides containing isatin moiety. ResearchGate. Available from: [Link]
-
Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. NIH. Available from: [Link]
-
a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate. Available from: [Link]
-
Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. ResearchGate. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]
-
Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. Available from: [Link]
-
X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. auremn. Available from: [Link]
-
Anticonvulsant Activity of Some Isatin-5-Sulphonamide Derivatives. ResearchGate. Available from: [Link]
-
Physicochemical characteristics of the synthesized isatin derivatives. ResearchGate. Available from: [Link]
-
In vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. SciSpace. Available from: [Link]
-
Synthesis, Characterisation and Biological Investigation of Novel Isatin Schiff Base Derivatives. IJFMR. Available from: [Link]
-
Synthesis of Isatins and Oxindoles Derivatives as SARS-CoV-2 Inhibitors Evaluated through Phenotypic Screening with Vero Cells. ResearchGate. Available from: [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC. Available from: [Link]
-
Synthesis of Isatins and Oxindoles Derivatives as SARS-CoV-2 Inhibitors Evaluated through Phenotypic Screening with Vero Cells. ResearchGate. Available from: [Link]
-
Thiomorpholine. Wikipedia. Available from: [Link]
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Available from: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Available from: [Link]
-
Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal based isatin-derived sulfonamides: their synthesis, characterization, coordination behavior and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 11. scispace.com [scispace.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. auremn.org [auremn.org]
- 15. ijfmr.com [ijfmr.com]
- 16. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. stemcell.com [stemcell.com]
- 19. promega.com [promega.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays of Isatin Derivatives
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These synthetic and naturally occurring compounds have shown promise as anticancer, antiviral, and anti-inflammatory agents. In the realm of oncology, isatin derivatives have emerged as a versatile class of molecules that can modulate various cellular processes implicated in cancer progression. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1]
The synthetic tractability of the isatin core allows for extensive chemical modifications, leading to the generation of large libraries of derivatives with diverse pharmacological profiles. This chemical diversity necessitates robust and reliable cell-based assays to elucidate their mechanisms of action and identify promising therapeutic candidates. This guide provides detailed protocols and expert insights for key cell-based assays to characterize the anticancer properties of isatin derivatives, empowering researchers in drug discovery and development.
I. Foundational Assessment: Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is crucial for establishing a therapeutic window and understanding the dose-dependent response.
Rationale for Method Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Why MTT? Its advantages include high throughput, cost-effectiveness, and a straightforward protocol, making it ideal for initial screening of a large number of isatin derivatives.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of isatin derivatives using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isatin derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin derivative in complete medium. A common starting range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the isatin derivative.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Choose a panel of cell lines representing different cancer types (e.g., NCI-60 panel).[5][6][7] | To assess the broad-spectrum activity and potential selectivity of the isatin derivative. |
| Concentration Range | Start with a broad range (e.g., 0.01 - 100 µM) and narrow down based on initial results. | To capture the full dose-response curve and accurately determine the IC₅₀. |
| Incubation Time | Test at multiple time points (e.g., 24, 48, 72 hours). | To understand the time-dependent effects of the compound. |
II. Unraveling the Mechanism of Cell Death: Apoptosis Assays
Many effective anticancer agents induce apoptosis, or programmed cell death. It is therefore critical to determine if isatin derivatives mediate their cytotoxic effects through this pathway.
Rationale for Method Selection: Annexin V/PI Staining and Caspase Activity Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection.[8] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[8] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[9][10] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and quantitative measure of their activity.[9][10][11][12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[9][10][11][12]
Experimental Workflow: Apoptosis Detection
Caption: Parallel workflows for apoptosis detection using Annexin V/PI staining and a caspase activity assay.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with isatin derivative (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the isatin derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Harvest cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells and treat with the isatin derivative as described for the MTT assay. Use an opaque-walled plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Express the results as fold-change in caspase activity compared to the vehicle control.
-
III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Disruption of the cell cycle is a common mechanism of action for anticancer drugs. Isatin derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cell proliferation.
Rationale for Method Selection: Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the most common method for cell cycle analysis.[2][13][14][15] PI is a stoichiometric DNA dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing the effect of isatin derivatives on the cell cycle.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with isatin derivative (and controls)
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the isatin derivative at its IC₅₀ concentration for a relevant time point (e.g., 24 hours).
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
IV. Target-Specific Assays: Tubulin Polymerization
A significant number of isatin derivatives exert their anticancer effects by interfering with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules.
Rationale for Method Selection: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[1][16][17][18][19] The assembly of microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[1][17][20] This method allows for the clear distinction between tubulin polymerization inhibitors (which will decrease the rate and extent of polymerization) and microtubule stabilizing agents (which will enhance polymerization).
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Isatin derivative, a known tubulin polymerization inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mix containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer. Keep on ice.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add the isatin derivative at various concentrations, controls (inhibitor, stabilizer, and vehicle), to the wells.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the ice-cold tubulin reaction mix to the wells.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the vehicle control. A decrease in the polymerization rate and plateau indicates inhibition, while an increase suggests stabilization.
-
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive evaluation of isatin derivatives requires a multi-assay approach to build a complete picture of their biological activity. By systematically progressing from broad cytotoxicity screening to more specific mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their modes of action. The protocols detailed in this guide provide a robust framework for the cellular characterization of isatin derivatives, paving the way for the development of novel and effective anticancer therapeutics.
References
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
- Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(19), e1251.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Bio-protocol. (2013). Caspase-3/7 activity assay. Bio-protocol, 3(1), e316.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Biocompare. (2008). Caspase-Glo® 3/7 Assay System From Promega. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Martínez-Reyes, I., & Cárdenas-García, J. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1363–1372.
-
Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
- Dueñas-González, A., et al. (2024). Selection of clinically relevant drug concentrations for in vitro studies of candidates drugs for cancer repurposing: a proposal.
- Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 1-14.
-
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
-
ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Retrieved from [Link]
- Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 977-979.
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
- Kaur, G., & Dufour, J. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biocompare.com [biocompare.com]
- 10. promega.com [promega.com]
- 11. promega.in [promega.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Selection of clinically relevant drug concentrations for in vitro studies of candidates drugs for cancer repurposing: a proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of N-benzylisatin Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Strategic modifications of the isatin core have led to the development of potent agents for various therapeutic applications, most notably in oncology.[1][2] Among these derivatives, N-benzylisatin analogs have emerged as a promising class of compounds with significant anticancer potential. The introduction of a benzyl group at the N-1 position of the isatin ring often enhances cytotoxic activity against a range of human cancer cell lines.[2][3]
These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like protein kinases.[1][4] Specifically, various isatin derivatives have been shown to target critical cellular processes such as tubulin polymerization, caspase activation, and the activity of receptor tyrosine kinases like VEGFR-2 and EGFR.[1] This document provides a detailed guide for the synthesis and comprehensive preclinical evaluation of novel N-benzylisatin analogs, offering field-proven insights and step-by-step protocols for key experimental workflows.
I. Synthesis of N-benzylisatin Analogs
The synthesis of N-benzylisatin analogs is typically a straightforward process, often starting from commercially available isatin or substituted isatins. The N-benzylation is a critical step that can significantly influence the biological activity of the final compounds.
Rationale for N-benzylation
The rationale behind N-benzylation lies in modifying the lipophilicity and steric properties of the isatin scaffold. This can lead to improved cell permeability and enhanced interactions with biological targets. Structure-activity relationship (SAR) studies have frequently shown that the presence and substitution pattern of the N-benzyl group are crucial for potent anticancer activity.[2][3]
General Synthetic Protocol
A common and effective method for the synthesis of N-benzylisatin analogs involves the reaction of isatin with benzyl bromide or a substituted benzyl halide.[1][5] Further modifications, such as the formation of hydrazones or Schiff bases at the C3-carbonyl position, can be employed to generate a diverse library of analogs for screening.[5][6][7]
Step 1: N-benzylation of Isatin
-
To a solution of isatin (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).[1][8][9]
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add the desired benzyl bromide analog (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80°C for 12 hours or until completion, monitoring by thin-layer chromatography (TLC).[7]
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude N-benzylisatin.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of N-benzylisatin Hydrazone Analogs
-
Dissolve the synthesized N-benzylisatin (1.0 mmol) and a selected aryl hydrazide (1.0 mmol) in ethanol (10 mL).[5]
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Reflux the reaction mixture for 4 hours.[5]
-
Cool the mixture to room temperature, allowing the hydrazone product to precipitate.
-
Filter the solid, wash with cold ethanol, and air dry.
-
Further purify the product by recrystallization from methanol if necessary.[5]
II. In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is essential to determine the cytotoxic potential and preliminary mechanism of action of the synthesized N-benzylisatin analogs. This typically involves a primary cytotoxicity screening followed by more detailed mechanistic assays.
A. Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]
Experimental Protocol: MTT Assay[11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5][12]
-
Compound Treatment: Prepare serial dilutions of the N-benzylisatin analogs in culture medium. After 24 hours, replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).[5]
-
Incubation: Incubate the plates for 48 to 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Analog 6c | A549 (Lung) | 4.35[5] |
| Analog 6c | HeLa (Cervical) | 4.09[5] |
| Gefitinib (Control) | A549 (Lung) | 15.23[5] |
| Gefitinib (Control) | HeLa (Cervical) | 7.35[5] |
This table presents example data for illustrative purposes.
B. Mechanistic Studies: Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer.[13] Many anticancer agents exert their effects by inducing cell cycle arrest, which can be analyzed by flow cytometry using DNA-intercalating dyes like propidium iodide (PI).[13][14][15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry[13][15][16]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the N-benzylisatin analogs at their respective IC₅₀ concentrations for 24, 48, or 72 hours.[13]
-
Cell Harvesting and Fixation:
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Mechanistic Studies: Apoptosis Induction
A key mechanism of many successful anticancer drugs is the induction of programmed cell death, or apoptosis. N-benzylisatin analogs have been shown to induce apoptosis through various pathways, often involving the activation of caspases.[1][17][18]
The Role of Caspases in Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[19] They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[17][19] The activation of executioner caspases leads to the cleavage of key cellular proteins and the characteristic morphological changes of apoptosis.[19] Several N-benzylisatin sulfonamide analogs have been identified as potent inhibitors of caspase-3 and caspase-7.[20][21]
Apoptotic Pathway Diagram
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. [18F]- and [11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for apoptosis: synthesis, radiolabeling mechanism, and in vivo imaging of apoptosis in Fas-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from Isatin Scaffolds
Abstract: Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its synthetic tractability and diverse biological activities make it an exceptional starting point for the development of potent and selective enzyme inhibitors.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rational design, synthesis, and biological evaluation of novel enzyme inhibitors based on the isatin scaffold. We will delve into the structural features that make isatin a versatile core, explore key enzyme targets, and provide detailed, field-proven protocols for synthesis and bio-evaluation, underscoring the causality behind critical experimental choices.
Section 1: The Isatin Scaffold - A Privileged Framework for Inhibitor Design
The isatin core is a bicyclic molecule containing an indole ring fused to a dicarbonyl-pyrrolidine ring. This unique structure is not just a synthetic curiosity; it is an endogenous compound found in human tissues and fluids, suggesting a degree of inherent biological compatibility.[4][5] Its true power in medicinal chemistry, however, lies in its chemical reactivity and structural features that allow for precise, multi-pronged interactions with enzyme active sites.
Structural Features and Reactivity
The versatility of the isatin scaffold stems from three primary regions that can be readily modified to tune its pharmacological properties.[6]
-
The C3-Carbonyl Group: This is the most reactive electrophilic center. It readily undergoes nucleophilic addition with various amines and hydrazines to form Schiff bases, hydrazones, and oximes.[7][8] This position is critical for forming key interactions, including reversible covalent bonds, with nucleophilic residues (e.g., cysteine) in an enzyme's catalytic site.[9][10]
-
The N1-Amide Proton: The acidic proton on the indole nitrogen can be easily substituted (e.g., via alkylation or arylation). Modification at this position significantly alters the molecule's lipophilicity, solubility, and potential for hydrogen bonding, which can be leveraged to improve cell permeability and target engagement.[11][12]
-
The Aromatic Ring (C5, C6, C7): The benzene ring of the indole core can be substituted with a variety of functional groups, such as halogens or electron-withdrawing/donating groups. These substitutions modulate the electronic properties of the entire scaffold and can introduce new contact points to exploit specific sub-pockets within an enzyme's binding site, thereby enhancing potency and selectivity.[4][13]
Caption: Key reactive sites on the isatin scaffold for derivatization.
General Mechanism of Enzyme Inhibition
Isatin derivatives inhibit enzymes through a combination of interactions. The specific mechanism is highly dependent on the enzyme target and the derivative's structure, but a common theme involves the C3-carbonyl. For many proteases and kinases, the inhibitor positions itself within the active site, where the C3-keto group can act as a hydrogen bond acceptor or, in the case of proteases like caspases, as an electrophilic "warhead" that reacts with a catalytic cysteine residue.[9] The rest of the scaffold and its substituents then establish additional non-covalent interactions—such as hydrogen bonds, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), and hydrophobic interactions—that anchor the inhibitor and determine its binding affinity and selectivity.[14][15]
Caption: General workflow for the synthesis of C3-substituted isatin derivatives.
Protocol 1: Synthesis of a Representative Isatin-Hydrazone Derivative
This protocol describes the synthesis of a (Z)-3-(2-(4-bromobenzylidene)hydrazono)indolin-2-one, a representative isatin-hydrazone. This class of compounds has shown potent activity against targets like monoamine oxidase. [7][15] Causality: The reaction is a classic acid-catalyzed nucleophilic addition-elimination (condensation). The hydrazine nitrogen acts as the nucleophile, attacking the electrophilic C3-carbonyl of the isatin. The acidic catalyst (acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the subsequent dehydration step to form the stable C=N double bond of the hydrazone.
Materials:
-
Isatin (1.0 mmol)
-
4-Bromobenzohydrazide (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Procedure:
-
Reaction Setup: Combine isatin (1.0 mmol) and 4-bromobenzohydrazide (1.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. The reactants may not fully dissolve initially.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, often indicated by a color change and the formation of a precipitate.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum or in a desiccator to yield the final hydrazone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Biological Evaluation and Screening Cascade
A structured screening cascade is essential for efficiently identifying promising compounds. This process begins with a high-throughput primary assay against the target enzyme and progresses to more complex cellular and ADME assays for the most potent hits.
Caption: A typical screening cascade for enzyme inhibitor development.
In Vitro Enzyme Inhibition Assays
The first step is to determine if the synthesized compounds inhibit the target enzyme in a purified, cell-free system. This allows for the calculation of a half-maximal inhibitory concentration (IC50), a key metric for potency.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors. [16] Causality: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of ATCh hydrolysis, leading to a slower rate of color formation. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of an uninhibited control.
Materials:
-
AChE from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (isatin derivatives) dissolved in DMSO
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of your isatin test compounds in DMSO, and then dilute further in the buffer.
-
Assay Setup (in a 96-well plate):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of the AChE solution. Include wells for a negative control (no enzyme) and a positive control (enzyme + buffer, no inhibitor).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assays and Early ADME/Tox Profiling
Promising hits from the primary screen must be evaluated in a more biologically relevant context.
-
Cellular Assays: These assays confirm that the compound can cross the cell membrane and engage its target within the cell. This can involve measuring the inhibition of a downstream signaling event (for kinases) or inducing a desired cellular phenotype like apoptosis (for caspase inhibitors). Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are run in parallel on both cancerous and normal cell lines to determine the compound's therapeutic window. [4][14]* In Vitro ADME/Tox: Early assessment of a compound's drug-like properties is crucial to avoid costly late-stage failures. [17][18]A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be performed: [19][20] * Aqueous Solubility: Determines how well the compound dissolves, impacting absorption.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the gut wall. [21] * Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its susceptibility to metabolic breakdown by enzymes like Cytochrome P450s. [19] * Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, as only the unbound fraction is pharmacologically active. [19]
-
Section 5: Data Interpretation and Lead Optimization
The goal of the development process is to iteratively improve a compound's profile. Data from all assays are integrated to guide the next round of chemical synthesis.
Example Data Table for Lead Optimization:
| Compound ID | Target IC50 (nM) | Cytotoxicity (MCF-7, IC50 µM) | Kinetic Solubility (µM) | Microsomal Half-Life (min) |
| Lead-001 | 550 | > 50 | 5 | 8 |
| Lead-002 (N1-alkylation) | 480 | 45 | 12 | 15 |
| Lead-003 (C5-Cl added) | 85 | 15 | 8 | 25 |
| Lead-004 (N1-hydrophilic group) | 92 | > 50 | 45 | > 60 |
In this hypothetical example, Lead-003 shows a significant improvement in potency due to the C5-chloro substitution but also an increase in cytotoxicity. The subsequent modification in Lead-004 (adding a hydrophilic group at N1) successfully mitigates the cytotoxicity and dramatically improves solubility and metabolic stability, making it a much stronger candidate for further development. [12]This iterative cycle of design, synthesis, and testing is the cornerstone of transforming a promising scaffold into a viable drug candidate.
References
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. Available at: [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
-
Synthesis, enzyme inhibition and docking studies of isatin derivatives from aliphatic esters. Journal of the Iranian Chemical Society. Available at: [Link]
-
A summary of the cytotoxic structure-activity relationship of isatin derivatives. SpringerLink. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]
-
Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC - NIH. Available at: [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. NIH. Available at: [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH. Available at: [Link]
-
Biological targets for isatin and its analogues: Implications for therapy. PMC - NIH. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Crimson Publishers. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. PubMed Central. Available at: [Link]
-
Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. PubMed Central. Available at: [Link]
-
Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. ResearchGate. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. ResearchGate. Available at: [Link]
-
Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher. Available at: [Link]
-
Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. NIH. Available at: [Link]
-
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. ResearchGate. Available at: [Link]
-
Small Molecule Caspase Inhibitors Using Isatin and Oxindole Scaffolds and a Combinatorial Approach. CORE Scholar. Available at: [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. Available at: [Link]
-
Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed. Available at: [Link]
-
Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. PMC. Available at: [Link]
-
Structure of isatin-based differently derived scaffolds. ResearchGate. Available at: [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. Available at: [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. Available at: [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. Available at: [Link]
-
Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. Available at: [Link]
-
A survey of isatin hybrids and their biological properties. PMC - PubMed Central. Available at: [Link]
-
An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. PubMed. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
-
Discovery of a New Isatin Scaffold for BCR‐ABL Tyrosine Kinase Inhibitors Using a Comprehensive Computational Approach. ResearchGate. Available at: [Link]
-
Isatin Derivatives as Emerging Promising Anti-Alzheimer Agents: Focusing on Their Chemical Structure and Biological Targets. ResearchGate. Available at: [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. Available at: [Link]
-
Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation. Taylor & Francis Online. Available at: [Link]
-
Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. Available at: [Link]
-
Biological targets for isatin and its analogues: Implications for therapy. Semantic Scholar. Available at: [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 11. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 19. criver.com [criver.com]
- 20. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzyl-5-thiomorpholinosulfonyl Isatin in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-5-thiomorpholinosulfonyl isatin is a key synthetic intermediate in the development of novel isatin-based therapeutic agents. This document provides a comprehensive guide to its synthesis, characterization, and application in medicinal chemistry. The strategic incorporation of a benzyl group at the N-1 position and a thiomorpholinosulfonyl moiety at the C-5 position of the isatin core offers a versatile scaffold for generating libraries of compounds with potential pharmacological activities. These notes detail the rationale behind its design, step-by-step synthetic protocols, and methodologies for its derivatization and subsequent biological evaluation, particularly in the context of anticancer drug discovery.
Introduction: The Rationale for this compound
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The chemical versatility of the isatin core, particularly at the N-1, C-3, and C-5 positions, allows for extensive structural modifications to optimize potency and selectivity for various biological targets[6].
The design of this compound as a synthetic intermediate is based on established structure-activity relationship (SAR) principles for isatin derivatives:
-
N-1 Benzylation: Substitution at the N-1 position with a benzyl group has been shown to enhance the cytotoxic and antiproliferative activity of isatin analogs against various cancer cell lines[3][7]. This modification increases lipophilicity, which can improve cell membrane permeability.
-
C-5 Sulfonamide Moiety: The introduction of a sulfonamide group at the C-5 position is a common strategy to target specific enzymes, such as carbonic anhydrases, which are often overexpressed in tumors[8]. Sulfonamides can also act as a linker to introduce further diversity.
-
Thiomorpholine Ring: The thiomorpholine group, a sulfur-containing analog of morpholine, offers unique physicochemical properties. Compared to morpholine, thiomorpholine increases lipophilicity and can serve as a metabolic soft spot, potentially influencing the pharmacokinetic profile of the final compounds[9].
Thus, this compound serves as a pre-functionalized scaffold, primed for further modifications, primarily at the C-3 carbonyl position, to generate novel drug candidates.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with commercially available isatin. The overall synthetic pathway is outlined below.
Figure 1: Synthetic workflow for this compound.
Materials and Reagents
-
Isatin
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Thiomorpholine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol: Synthesis of 1-Benzylisatin (Step 1)
This protocol is adapted from established procedures for the N-alkylation of isatin[10][11].
-
To a stirred suspension of isatin (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in acetonitrile (15-20 mL per gram of isatin), add a catalytic amount of potassium iodide (0.1 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol or by silica gel chromatography (eluent: hexanes/ethyl acetate gradient) to yield 1-benzylisatin as an orange crystalline solid.
Protocol: Synthesis of 1-Benzylisatin-5-sulfonyl chloride (Step 2)
This procedure is based on the standard chlorosulfonation of aromatic compounds[3]. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction must be performed in a fume hood with appropriate personal protective equipment.
-
Cool chlorosulfonic acid (5-10 eq) in a flask equipped with a dropping funnel and a gas outlet to an ice-water bath (0-5 °C).
-
Add 1-benzylisatin (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 1-benzylisatin-5-sulfonyl chloride, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. This intermediate is often used immediately in the next step without further purification.
Protocol: Synthesis of this compound (Step 3)
This step involves the reaction of the sulfonyl chloride with thiomorpholine[4][6][12][13][14].
-
Dissolve 1-benzylisatin-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0-5 °C).
-
In a separate flask, prepare a solution of thiomorpholine (1.1 eq) and a base such as triethylamine (1.2 eq) or pyridine in the same solvent.
-
Add the thiomorpholine solution dropwise to the stirred solution of the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Characterization Data
| Compound | Formula | MW | CAS |
| This compound | C₁₉H₁₈N₂O₄S₂ | 402.49 | 1144853-50-8 |
-
¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.
Application: A Scaffold for Anticancer Drug Discovery
This compound is an ideal intermediate for the synthesis of a library of C-3 substituted analogs. The C-3 keto group of the isatin ring is highly reactive and readily undergoes condensation reactions with various nucleophiles to yield a diverse range of derivatives, such as Schiff bases and hydrazones[11]. These modifications are known to significantly impact the biological activity of isatin compounds[7][15].
Sources
- 1. Synthesis, biological evaluation, and in silico studies of potential activators of apoptosis and carbonic anhydrase inhibitors on isatin-5-sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 5. ijise.in [ijise.in]
- 6. researchgate.net [researchgate.net]
- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug ‘Gefitinib’ [mdpi.com]
- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. echemcom.com [echemcom.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
High-Throughput Screening of Isatin Libraries: Application Notes and Protocols for Drug Discovery
Abstract: Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged" heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The synthetic versatility of the isatin core allows for the creation of large, structurally diverse compound libraries with a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and neuroprotective properties.[2][3][4] The successful development of isatin-related structures, such as the FDA-approved kinase inhibitor sunitinib, underscores the therapeutic potential of this scaffold.[4] This guide provides an in-depth technical overview and detailed protocols for the high-throughput screening (HTS) of isatin libraries. We will explore field-proven methodologies for key biochemical and cell-based assays, focusing on the causality behind experimental design and the establishment of robust, self-validating screening systems. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel isatin-based therapeutic leads.
The Isatin Scaffold: A Privileged Framework in Medicinal Chemistry
The isatin core is a versatile building block found in natural products and is also a metabolite of tryptophan in humans.[2][5] Its structure features multiple sites for chemical modification (the aromatic ring, the nitrogen atom, and two carbonyl groups), enabling the generation of vast libraries with diverse physicochemical properties.[4][6] This structural flexibility has allowed for the development of isatin derivatives that modulate a wide range of biological targets.[7] As anticancer agents, their mechanisms of action include the induction of apoptosis through caspase activation, inhibition of protein kinases crucial for cell cycle progression, and disruption of microtubule dynamics.[1][4][8]
| Biological Target Family | Specific Examples | Therapeutic Area | Reference |
| Protein Kinases | CDK2, VEGFR-2, EGFR, PIM1, DYRK1A | Oncology, Inflammation | [1][9] |
| Proteases | Caspases (Caspase-3), SARS-CoV 3CLpro | Oncology, Antiviral | [10][11][12] |
| Cytoskeletal Proteins | Tubulin | Oncology | [1][4] |
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | [3][10] |
| Other | Histone Deacetylases (HDACs), DNA | Oncology | [8][13] |
Principles of High-Throughput Screening for Isatin Libraries
High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[14] A successful HTS campaign for an isatin library requires careful planning, meticulous assay development, and stringent quality control.
The HTS Workflow
The process is a multi-stage funnel designed to efficiently identify and validate promising lead compounds from a large library. Each stage increases in biological complexity and resource intensity while decreasing the number of compounds under investigation.
Caption: General workflow for a high-throughput screening campaign.
Assay Quality and Self-Validation
For a screening protocol to be trustworthy, it must be robust and reproducible. The Z' factor is a critical statistical parameter used to quantify the quality of an HTS assay.[15]
Z' Factor Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where SD is the standard deviation and Mean refers to the signal of the positive and negative controls.
| Z' Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between positive and negative controls. Highly reliable for HTS. |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require a higher hit confirmation rate. |
| < 0 | Unacceptable | The signal from positive and negative controls overlaps, making the assay unreliable. |
Causality: A high Z' factor is achieved by maximizing the signal-to-background ratio and minimizing the variability in control wells. This is why extensive optimization of reagent concentrations (enzyme, substrate, etc.), incubation times, and buffer conditions is a non-negotiable first step in any HTS campaign.[16][17]
HTS Protocols for Key Isatin Targets
The following sections provide detailed, step-by-step protocols for screening isatin libraries against common and therapeutically relevant biological targets.
Biochemical Assay: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Principle: CDK2 is a serine/threonine kinase that is a key regulator of the cell cycle and a validated target in oncology.[18] This protocol uses a homogeneous, luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates kinase inhibition (ATP remains).[16][19]
Caption: Principle of a luminescence-based kinase inhibition assay.
Materials and Reagents:
-
Isatin Library: Compounds dissolved in 100% DMSO at 10 mM stock concentration.
-
Enzyme: Recombinant human CDK2/Cyclin A2 (e.g., BPS Bioscience, #40102).[19]
-
Substrate: Histone H1 peptide (e.g., MilliporeSigma, #14-155).[20]
-
ATP: 10 mM solution in ultrapure water.
-
Assay Buffer: 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagent: Kinase-Glo® Max Luminescent Kinase Assay (Promega, #V6071).
-
Plates: Solid white, low-volume 384-well plates (e.g., Corning #3572).
-
Positive Control: Staurosporine or another known CDK2 inhibitor.
-
Negative Control: 100% DMSO.
Step-by-Step Protocol (384-well format):
-
Compound Plating:
-
Prepare an intermediate compound plate by diluting the 10 mM stock library into assay buffer.
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of compound solution from the intermediate plate to the final assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Plate positive control (e.g., Staurosporine, final concentration 1 µM) and negative control (DMSO) in dedicated columns.
-
-
Enzyme Preparation:
-
Thaw CDK2/CycA2 enzyme on ice.
-
Prepare a 2X enzyme solution in chilled assay buffer. The final concentration should be optimized to consume ~50% of the ATP in the reaction time (typically 2-5 ng/well).[16]
-
-
Substrate/ATP Mix Preparation:
-
Prepare a 2X Substrate/ATP solution in assay buffer. The final concentration of Histone H1 should be ~0.2 mg/mL and ATP should be at its Km value (typically 10-50 µM for CDK2) to sensitively detect competitive inhibitors.[16]
-
-
Reaction Incubation:
-
Add 2.5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to mix.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent and the assay plate to room temperature.
-
Add 5 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis and Interpretation:
-
Calculate the Percent Inhibition for each well: % Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl).
-
Calculate the Z' factor for the plate to ensure validity.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Causality: Using ATP at its Km concentration makes the assay particularly sensitive to compounds that compete with ATP for the kinase's active site, a common mechanism for small molecule inhibitors.[18] The pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, increasing the likelihood of detecting potent inhibitors.
Biochemical Assay: Tubulin Polymerization
Principle: Microtubules are dynamic polymers of α- and β-tubulin subunits essential for mitosis, making them a key anticancer target.[21] This assay measures the effect of compounds on tubulin polymerization in vitro. Light scattering at 340 nm increases as tubulin monomers assemble into microtubules. Inhibitors will suppress this increase, while stabilizers (like paclitaxel) will enhance it.[22][23] A fluorescence-based version using a reporter that binds to polymerized tubulin is also common for HTS.[24][25]
Materials and Reagents:
-
Isatin Library: As described above.
-
Tubulin: Highly purified (>99%) porcine brain tubulin (e.g., Cytoskeleton, Inc., #T240).[24]
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Solution: 100 mM in water.
-
Plates: Clear, half-area 96-well or 384-well plates.
-
Positive Controls: Paclitaxel (stabilizer), Nocodazole or Vinblastine (destabilizer).
-
Negative Control: 100% DMSO.
Step-by-Step Protocol (96-well format):
-
Reagent Preparation:
-
Important: All buffers, tubulin, and plates must be pre-chilled and kept on ice to prevent premature tubulin polymerization. The plate reader must be pre-warmed to 37°C.
-
Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes to fully resuspend.
-
Prepare a "Tubulin Master Mix" on ice: For each 100 µL reaction, mix tubulin solution with GTP to a final concentration of 1 mM.
-
-
Compound and Control Plating:
-
Add 1 µL of compound or control (DMSO, Paclitaxel, Nocodazole) to the appropriate wells of a pre-chilled 96-well plate.
-
-
Reaction Initiation and Measurement:
-
Working quickly, add 100 µL of the ice-cold Tubulin Master Mix to each well.
-
Immediately place the plate in a spectrophotometric plate reader pre-heated to 37°C.
-
Read the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis and Interpretation:
-
Plot the absorbance (OD 340nm) versus time for each well.
-
The negative control (DMSO) will show a characteristic sigmoidal curve representing the three phases of polymerization: nucleation, growth, and steady state.[22]
-
Inhibitors: Compounds that inhibit polymerization will show a flattened curve with a lower Vmax (maximum absorbance) compared to the DMSO control.
-
Stabilizers: Compounds that promote polymerization will show a faster increase in absorbance, a shorter nucleation phase, and a higher Vmax.
-
Quantify activity by comparing the Vmax of compound-treated wells to the Vmax of the DMSO control.
-
Causality: Temperature is the critical switch for this assay.[22] Tubulin is stable as a dimer at 4°C but rapidly polymerizes at 37°C in the presence of GTP. This temperature-dependent behavior is exploited to initiate the reaction synchronously in all wells upon placing the plate in the heated reader.
Cell-Based Assay: Caspase-3 Activation in Cancer Cells
Principle: A hallmark of apoptosis is the activation of effector caspases, such as caspase-3.[26] Many isatin derivatives exert their anticancer effects by inducing apoptosis.[1][8] This assay quantifies caspase-3 activity in cancer cells treated with isatin compounds. After treatment, cells are lysed, and the lysate is incubated with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured by absorbance at 405 nm.[27]
Caption: Workflow for a cell-based caspase-3 activity assay.
Materials and Reagents:
-
Isatin Library: As described above.
-
Cell Line: Human cancer cell line known to undergo apoptosis (e.g., HeLa, MCF-7, HepG2).[6][13]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Plates: Clear, flat-bottom 96-well or 384-well tissue culture treated plates.
-
Lysis Buffer: 50 mM HEPES pH 7.4, 50 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% Triton X-100.
-
Assay Buffer: 20 mM HEPES pH 7.4, 10% Glycerol, 2 mM DTT.
-
Substrate: 20 mM Ac-DEVD-pNA in DMSO (e.g., Sigma-Aldrich, #S4400).[26]
-
Positive Control: Staurosporine or Etoposide (known apoptosis inducers).
-
Negative Control: 0.1% DMSO vehicle.
Step-by-Step Protocol (96-well format):
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in ~80% confluency after 24 hours (e.g., 10,000 cells/well for HeLa).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the isatin compounds at the desired final concentration (e.g., 10 µM). Include wells for positive and negative controls.
-
Incubate for a predetermined time (e.g., 18-24 hours). This time should be optimized to capture peak caspase activity before widespread secondary necrosis occurs.
-
-
Cell Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any floating apoptotic bodies.
-
Carefully remove the medium.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
Caspase Reaction:
-
Prepare a 2X Reaction Mix by diluting the Ac-DEVD-pNA substrate to 400 µM in Assay Buffer.
-
Add 50 µL of the 2X Reaction Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
-
Signal Detection:
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Correct the absorbance values by subtracting the reading from a blank well (Lysis Buffer + Reaction Mix only).
-
Calculate the fold-increase in caspase-3 activity compared to the vehicle control: Fold Increase = (Absorbance_compound) / (Absorbance_neg_ctrl).
-
Hits are identified as compounds that induce a significant fold-increase in activity (e.g., >2-fold).
-
Causality: This is a functional, cell-based assay that provides more biologically relevant data than a simple biochemical screen.[28][29] A positive result indicates that the compound can penetrate the cell membrane, engage its intracellular target, and trigger the downstream apoptotic signaling cascade, leading to caspase-3 activation. This provides strong evidence of a specific mechanism of action.
Hit Confirmation and Secondary Assays
Hits identified from a primary HTS campaign are considered preliminary. A rigorous validation process is essential to confirm activity and eliminate artifacts.
-
Re-testing: The original hit compound is re-tested in the primary assay to confirm its activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Activity is confirmed in a different assay format that measures the same biological endpoint but uses a different technology. For example, a caspase-3 activity hit could be confirmed using a high-content imaging assay that measures nuclear condensation (Hoechst stain) and membrane permeability (e.g., YO-PRO-1).
-
Selectivity Profiling: Hits are tested against related targets to assess their selectivity. For example, a CDK2 inhibitor should be tested against other CDKs (CDK1, CDK4/6, etc.) to determine its selectivity profile.[18]
Conclusion
The isatin scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. High-throughput screening provides the engine to systematically explore the vast chemical space of isatin libraries. By employing robust, well-validated biochemical and cell-based assays, researchers can efficiently identify potent and selective modulators of key disease targets. The protocols and principles outlined in this guide provide a comprehensive framework for designing and executing successful HTS campaigns, ultimately accelerating the journey from a library of isatin derivatives to promising preclinical candidates.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- Biological targets for isatin and its analogues: Implic
- HTS-Tubulin Polymeriz
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry.
- Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research.
- Biological targets for isatin and its analogues: Implic
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher.
- A survey of isatin hybrids and their biological properties. PMC - PubMed Central.
- Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors.
- Recent highlights in the development of is
- Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin. Fisher Scientific.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511). Abcam.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI.
- A high-throughput model for screening anti-tumor agents capable of promoting polymeriz
- HTScan® CDK2/CycA Kinase Assay Kit #7522. Cell Signaling Technology.
- Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. NIH.
- Preliminary Biological Activity Screening of Isatin-5-Carbonitrile: A Technical Guide. Benchchem.
- Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Deriv
- Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening. RSC Publishing.
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- CDK2 Assay Kit. BPS Bioscience.
- Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. Pelago Bioscience.
- Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. NIH.
- Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
- High-Throughput Screening Assay Profiling for Large Chemical D
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 18. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. maxanim.com [maxanim.com]
- 25. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 28. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 29. nuvisan.com [nuvisan.com]
Synthetic Routes to Functionalized Isatins: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists and drug development professionals for over a century. First isolated in 1840 as an oxidation product of indigo, this deceptively simple molecule boasts a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds.[1] Its unique structural features, including a reactive C3-ketone, an amide at the N1-position, and an aromatic ring amenable to substitution, make it a powerful building block for the synthesis of diverse and complex molecular architectures.[1][2]
The isatin core is found in a number of clinically approved drugs, such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, underscoring its therapeutic relevance. The broad spectrum of pharmacological activities associated with isatin derivatives—including anticancer, antiviral, antimicrobial, and anti-inflammatory properties—continues to fuel the development of novel synthetic methodologies for its functionalization.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern synthetic routes to functionalized isatins. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering field-proven insights to aid in experimental design and troubleshooting. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of their scopes and limitations, to empower researchers in the rational design and synthesis of novel isatin-based compounds.
Classical Synthetic Strategies: The Foundation of Isatin Chemistry
The enduring utility of isatin in organic synthesis is, in part, due to a collection of robust and well-established named reactions that provide access to the core scaffold and its simple derivatives. These classical methods, while sometimes limited in scope or requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.
The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, first reported in 1919, is one of the oldest and most widely used methods for the preparation of isatins.[4] The reaction proceeds via the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically using concentrated sulfuric acid, affords the isatin product.[4][5][6]
Mechanistic Insights:
The reaction is believed to initiate with the formation of a glyoxamide from the aniline and chloral hydrate, which then reacts with hydroxylamine to yield the key isonitrosoacetanilide intermediate.[7] The final step is an intramolecular electrophilic substitution reaction, where the oxime nitrogen attacks the aromatic ring, followed by hydrolysis to give the dicarbonyl system of isatin.[4]
Workflow for the Sandmeyer Isatin Synthesis:
Caption: General workflow for the Sandmeyer isatin synthesis.
Protocol 1: Sandmeyer Synthesis of Isatin from Aniline
This protocol is adapted from the well-established procedure in Organic Syntheses.[8]
Step 1: Preparation of Isonitrosoacetanilide
-
In a 5-L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
In a separate beaker, prepare a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water, adding 43 mL (0.52 mol) of concentrated hydrochloric acid to facilitate dissolution.
-
Add the aniline hydrochloride solution to the flask.
-
Prepare a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture to boiling. The reaction is typically complete within a few minutes, as indicated by a change in color.
-
Cool the mixture to room temperature. The isonitrosoacetanilide will precipitate.
-
Collect the solid by suction filtration, wash with water, and air dry. The yield is typically 105-115 g.
Step 2: Cyclization to Isatin
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50 °C.
-
Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide to the warm acid, maintaining the temperature between 60-70 °C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80 °C and hold for 10 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto 3 kg of crushed ice.
-
Allow the mixture to stand for about 30 minutes, during which time the crude isatin will precipitate.
-
Collect the crude product by suction filtration and wash thoroughly with cold water.
Step 3: Purification
-
Suspend the crude isatin in hot water and add a concentrated solution of sodium hydroxide to dissolve the isatin as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified isatin.
-
Collect the purified isatin by suction filtration, wash with water, and dry. The expected yield of pure isatin is 150-170 g from the initial amount of aniline.[8]
Scope and Limitations:
The Sandmeyer synthesis is generally effective for anilines bearing electron-withdrawing groups.[9] However, it often gives low yields or inseparable mixtures of regioisomers when using m-substituted anilines.[1] Furthermore, the reaction conditions are harsh and may not be suitable for substrates with sensitive functional groups. For highly lipophilic anilines, the solubility of the intermediates in the aqueous reaction medium can be a significant issue, leading to poor yields.[7] Modifications such as the use of co-solvents or alternative acids like methanesulfonic acid can sometimes mitigate these solubility problems.[7]
The Stolle Synthesis
The Stolle synthesis provides a valuable alternative to the Sandmeyer method, particularly for the preparation of N-substituted isatins.[10] This two-step procedure involves the acylation of a secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to yield the isatin.[9][11][12]
Mechanistic Insights:
The reaction begins with the N-acylation of the aniline with oxalyl chloride. The resulting α-keto-acyl chloride then undergoes an intramolecular Friedel-Crafts acylation, promoted by the Lewis acid, to form the five-membered ring of the isatin scaffold.
Workflow for the Stolle Isatin Synthesis:
Caption: General workflow for the Stolle synthesis of N-substituted isatins.
Protocol 2: Stolle Synthesis of an N-Aryl Isatin
This is a general procedure adaptable for various N-aryl anilines.
Step 1: Formation of the Chlorooxalylanilide
-
To a solution of the N-arylaniline (1.0 equiv) in a dry, inert solvent such as dichloromethane or toluene, add oxalyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide intermediate.
Step 2: Lewis Acid-Catalyzed Cyclization
-
To the crude chlorooxalylanilide, add a suitable Lewis acid such as aluminum chloride (1.2-2.0 equiv) in a dry, high-boiling solvent like nitrobenzene or 1,2-dichloroethane.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford the N-aryl isatin.
Scope and Limitations:
The Stolle synthesis is particularly useful for preparing N-alkyl and N-aryl isatins, which are not directly accessible through the Sandmeyer route.[10] However, the reaction often requires harsh conditions, including strong Lewis acids and high temperatures, which can limit its applicability to substrates with sensitive functional groups.[13] The choice of Lewis acid and solvent is critical and often needs to be optimized for each substrate.[14]
The Gassman Isatin Synthesis
The Gassman synthesis offers a more versatile approach to isatins, allowing for the preparation of a wider range of substituted derivatives.[15][16][17] The original method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized and hydrolyzed to the corresponding isatin.[18]
Mechanistic Insights:
The reaction sequence begins with the N-chlorination of the aniline, followed by reaction with a β-keto sulfide to form a sulfonium salt. A Sommelet-Hauser rearrangement then generates the 3-methylthio-2-oxindole. Subsequent oxidation and hydrolysis steps convert the methylthio group into the C3-carbonyl of the isatin.[18]
Workflow for the Gassman Isatin Synthesis:
Caption: General workflow for the Gassman isatin synthesis.
Protocol 3: Gassman Synthesis of a Substituted Isatin
This is a general procedure that can be adapted based on the specific aniline starting material.
Step 1: Formation of the 3-Methylthio-2-oxindole
-
To a solution of the substituted aniline (1.0 equiv) in a suitable solvent such as dichloromethane, add tert-butyl hypochlorite (1.0 equiv) at low temperature (e.g., -78 °C).
-
After a short period, add a β-keto sulfide, such as methyl 2-(methylthio)acetate (1.1 equiv), followed by a base like triethylamine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until the formation of the 3-methylthio-2-oxindole is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by chromatography if necessary.
Step 2: Conversion to the Isatin
-
Dissolve the 3-methylthio-2-oxindole in a suitable solvent system, such as a mixture of methanol and water.
-
Add an oxidizing agent, such as N-chlorosuccinimide or sulfuryl chloride, and stir the reaction at room temperature.
-
Upon completion of the oxidation, hydrolyze the intermediate by adding water and heating the mixture.
-
Extract the isatin product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude isatin by recrystallization or column chromatography.
Scope and Limitations:
The Gassman synthesis offers good regiochemical control for the synthesis of 4- and 6-substituted isatins from m-substituted anilines, a significant advantage over the Sandmeyer and Stolle methods.[13] The reaction conditions are generally milder than those of the classical methods. However, the multi-step nature of the synthesis and the use of odorous sulfur reagents can be drawbacks.
Modern Synthetic Methodologies: Expanding the Isatin Toolkit
In recent years, a plethora of innovative and efficient methods for the synthesis of functionalized isatins have emerged, driven by the need for milder reaction conditions, greater functional group tolerance, and improved atom economy. These modern techniques often leverage transition-metal catalysis, photocatalysis, and multicomponent reactions to access a vast chemical space of isatin derivatives.
C-H Activation and Oxidative Cyclization
Direct C-H activation and oxidative cyclization of readily available starting materials have become powerful strategies for isatin synthesis. These methods avoid the pre-functionalization of substrates often required in classical syntheses.
a) Iodine-Catalyzed Synthesis from 2'-Aminoacetophenones
A notable metal-free approach involves the molecular iodine-catalyzed oxidative cyclization of 2'-aminoacetophenones.[19][20] This reaction proceeds through the oxidation of the methyl group to a carbonyl, followed by intramolecular C-N bond formation.[21]
Protocol 4: Iodine-Catalyzed Synthesis of Isatin from 2'-Aminoacetophenone
This protocol is based on a reported iodine-catalyzed method.[19]
-
To a solution of 2'-aminoacetophenone (1.0 equiv) in a suitable solvent such as DMSO, add a catalytic amount of molecular iodine (e.g., 20 mol%).
-
Heat the reaction mixture to 100-120 °C and stir for the required time (typically several hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired isatin.
b) Oxidation of Indoles
The direct oxidation of indoles represents an atom-economical route to isatins. Various oxidizing agents and catalytic systems have been developed for this transformation, including visible-light photocatalysis.[22][23][24]
Protocol 5: Visible-Light Photocatalytic Synthesis of Isatin from Indole
This is a general procedure based on reported photocatalytic methods.[22]
-
In a reaction vessel, dissolve the indole (1.0 equiv) and a photocatalyst (e.g., a dicyanopyrazine derivative or an iridium complex, typically 1-5 mol%) in a suitable solvent (e.g., acetonitrile or DMSO).[1]
-
Saturate the solution with oxygen or perform the reaction under an oxygen atmosphere (e.g., using a balloon).
-
Irradiate the reaction mixture with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the isatin.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, have emerged as a powerful tool for the rapid generation of molecular diversity. Isatin is an excellent substrate for MCRs, particularly in the synthesis of spirooxindoles, a class of compounds with significant biological activity.[6][25][26][27]
a) Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
A three-component reaction of 8-hydroxyquinoline, an isatin, and malononitrile or ethyl cyanoacetate in the presence of a base like piperidine provides a straightforward route to complex spirooxindoles.[28]
Protocol 6: Three-Component Synthesis of a Spiro[indoline-3,4'-pyrano[3,2-h]quinoline]
This protocol is adapted from a reported procedure.[28]
-
To a solution of the isatin (1.0 equiv), 8-hydroxyquinoline (1.0 equiv), and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of piperidine (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure spirooxindole derivative.
b) Lewis Acid-Catalyzed Synthesis of Spirooxindoles
Lewis acids can catalyze the three-component reaction of an isatin and two 1,3-dicarbonyl compounds to afford spirooxindole pyranochromenedione derivatives.[6][25][29]
Protocol 7: Lewis Acid-Catalyzed Three-Component Synthesis of a Spirooxindole
This procedure is based on a reported Lewis acid-catalyzed MCR.[6]
-
To a solution of the isatin (1.0 equiv), 1,3-cyclohexanedione (1.1 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.1 equiv) in a solvent like 1,2-dichloroethane, add a Lewis acid catalyst such as SnCl₄·5H₂O (10 mol%).
-
Heat the reaction mixture at 60 °C for 12 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the spirooxindole product.
-
Alternatively, the reaction can be accelerated using microwave irradiation.[6]
N-Functionalization of the Isatin Core
The N-H bond of the isatin core is readily functionalized, providing a convenient handle for introducing a wide range of substituents. N-alkylation is a common transformation that can be efficiently achieved under various conditions, including microwave irradiation.[5][28][29]
Protocol 8: Microwave-Assisted N-Alkylation of Isatin
This protocol is a general and efficient method for N-alkylation.[5][28]
-
In a microwave vial, combine isatin (1.0 equiv), the desired alkyl halide (1.1-1.5 equiv), and a base such as potassium carbonate (1.3 equiv) in a minimal amount of a high-boiling polar solvent like DMF or NMP.
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 140-160 °C) for a short duration (typically 10-25 minutes).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Comparative Summary of Synthetic Routes
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Sandmeyer | Anilines | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Well-established, good for electron-poor anilines | Harsh conditions, poor regioselectivity for m-substituted anilines, low yields for lipophilic substrates[1][9] |
| Stolle | N-Substituted anilines | Oxalyl chloride, Lewis acid (e.g., AlCl₃) | Good for N-substituted isatins | Harsh conditions, may not be suitable for sensitive substrates[10][13] |
| Gassman | Anilines | t-BuOCl, β-keto sulfide, oxidant | Good regioselectivity, milder conditions | Multi-step, use of odorous sulfur reagents[13][18] |
| Iodine-Catalyzed | 2'-Aminoacetophenones | I₂, DMSO | Metal-free, good yields | Requires elevated temperatures[19][21] |
| Photocatalytic | Indoles | Photocatalyst, visible light, O₂ | Mild conditions, environmentally friendly | May require specific photocatalysts and equipment[1][22] |
| Multicomponent | Isatins, various partners | Base or Lewis acid catalyst | High atom economy, rapid access to complexity | Scope can be limited by the specific MCR |
| N-Alkylation | Isatin | Alkyl halide, base | Efficient for N-functionalization, can be microwave-assisted | Limited to N-substitution |
Conclusion and Future Perspectives
The synthesis of functionalized isatins has evolved significantly from the classical methods of the early 20th century to the sophisticated and elegant strategies of modern organic chemistry. While the Sandmeyer, Stolle, and Gassman syntheses remain relevant for the preparation of certain isatin derivatives, the advent of C-H activation, photocatalysis, and multicomponent reactions has opened up new avenues for the construction of this important scaffold under milder, more efficient, and environmentally benign conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, and the presence of other functional groups in the molecule. This guide provides a solid foundation for making these decisions, offering both the theoretical understanding and the practical protocols necessary to successfully synthesize a wide range of functionalized isatins.
As the demand for novel isatin-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain an active area of research. The future of isatin synthesis will likely see a greater emphasis on catalytic and enantioselective transformations, further expanding the accessible chemical space and paving the way for the discovery of the next generation of isatin-based drugs.
References
-
Silva, B. V., Violante, F. A., Pinto, A. C., & Santos, L. S. (2011). The mechanism of Sandmeyer's cyclization reaction by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(3), 423–428. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]
-
Liang, B., Kalidindi, S., Porco, J. A., Jr, & Stephenson, C. R. (2010). Multicomponent reaction discovery: three-component synthesis of spirooxindoles. Organic letters, 12(3), 560–563. [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]
-
Shi, R., & Yan, C. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4′-pyrano[3, 2-h]quinolines]. Chinese Chemical Letters, 27(5), 724-728. [Link]
-
Liang, B., Kalidindi, S., Porco, J. A., Jr, & Stephenson, C. R. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(3), 560-563. [Link]
-
An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)–H oxidation and intramolecular C–N bond formation of 2′-aminoacetophenones. (2014). Organic & Biomolecular Chemistry, 12(42), 8493-8497. [Link]
-
Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Molecular Diversity, 23(4), 1027–1061. [Link]
- Sandmeyer Isatin Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 609-610). Cambridge University Press.
-
Franz, A. K., & Wilson, S. O. (2013). Synthesis of Substituted Isatins. Tetrahedron letters, 54(8), 1008–1011. [Link]
-
Ilangovan, A., & Satish, G. (2014). An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp³)–H oxidation and intramolecular C–N bond formation of 2′-aminoacetophenones. Organic & biomolecular chemistry, 12(42), 8493–8497. [Link]
-
Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p. 327. [Link]
-
Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025). YouTube. [Link]
-
Trajkovska, S., et al. (2018). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 7(5), 336-341. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules (Basel, Switzerland), 13(4), 831–840. [Link]
-
Liang, B., Kalidindi, S., Porco, J. A., Jr, & Stephenson, C. R. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic letters, 12(3), 560–563. [Link]
-
Stollé Synthesis. (n.d.). SynArchive. [Link]
-
Mishra, P., Mishra, A. K., Bahe, A. K., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Al-khuzaie, F. M. S., & Al-Safi, S. H. K. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Aziz, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 83-93. [Link]
-
Gassman synthetic scheme for the synthesis of Isatin. (n.d.). ResearchGate. [Link]
-
Isatin synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Gassman, P. G., Cue, B. W., Jr, & Luh, T.-Y. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348. [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. (2024). Journal of the American Chemical Society. [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2018). RSC Advances, 8(3), 1337-1357. [Link]
-
A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Ilangovan, A., & Satish, G. (2014). Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. The Journal of Organic Chemistry, 79(11), 4984-4991. [Link]
-
Gassman, P. G., Cue, B. W., Jr, & Luh, T.-Y. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). International Journal of Creative Research Thoughts, 8(9), 3844-3853. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). Molecular Diversity. [Link]
-
Three-component stereoselective synthesis of spirooxindole derivatives. (2013). RSC Advances, 3(38), 17265-17269. [Link]
-
Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. (2023). Molecules, 28(16), 6061. [Link]
-
Liu, Y. (2021). Visible Light-Catalyzed Green Synthesis Of Isatin And Cascade Hydrosilylation/Aminomethylation Of Its Derivatives (Master's thesis). Globe Thesis. [Link]
-
Synthesis of spirooxindoles by [3+2] cycloadditions. (2021). In Comprehensive Organic Synthesis II (Second Edition, Vol. 4, pp. 609-646). Elsevier. [Link]
-
Synthesis of isatins and isoindigo from indole. (2022). ResearchGate. [Link]
-
An improved preparation of isatins from indoles. (2001). ARKIVOC, 2001(1), 67-73. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. | Semantic Scholar [semanticscholar.org]
- 4. synarchive.com [synarchive.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. journals.irapa.org [journals.irapa.org]
- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 11. synarchive.com [synarchive.com]
- 12. biomedres.us [biomedres.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. A general method for the synthesis of isatins (1977) | Paul G. Gassman | 80 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sci-hub.ru [sci-hub.ru]
- 22. globethesis.com [globethesis.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Benzyl-5-thiomorpholinosulfonyl Isatin
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-5-thiomorpholinosulfonyl Isatin. The isatin scaffold is a privileged structure in medicinal chemistry, but it is often associated with poor aqueous solubility, a significant hurdle in experimental assays and formulation development.[1][2][3][4] This document provides a series of troubleshooting guides and frequently asked questions to systematically address and overcome these solubility challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when working with this compound.
Q1: My compound, this compound, is not dissolving in my aqueous buffer. Why is this happening?
A: The core structure of your compound is an isatin derivative. Isatin and its derivatives are well-known for being hydrophobic and having poor water solubility.[1][2] The large, non-polar benzyl group and the thiomorpholinosulfonyl moiety likely contribute to a high lipophilicity, making it difficult to dissolve in polar aqueous systems without formulation aids. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[5]
Q2: What is a good starting solvent for creating a stock solution?
A: For initial stock solutions, it is recommended to use a water-miscible polar aprotic solvent. Good starting choices include:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial in vitro screening due to its high solubilizing power.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.
-
1,4-Dioxane or Tetrahydrofuran (THF): These can also be effective.[3]
Always prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations (typically >0.5-1%) can affect biological systems.
Q3: Can I gently heat the solution or use sonication to aid dissolution?
A: Yes, both are common and acceptable initial steps.
-
Heating: Solubility of isatin compounds generally increases with temperature.[3][4] Gentle warming (e.g., to 37-40°C) can significantly aid dissolution. However, be cautious of potential compound degradation at elevated temperatures. Always check for color changes or the appearance of new peaks via HPLC post-heating.
-
Sonication: Using a sonication bath can help break apart solid aggregates and increase the rate of dissolution by providing mechanical energy.[6]
These are physical methods that can help achieve saturation but may not be sufficient for reaching higher concentrations. If the compound precipitates upon cooling or dilution, a formulation-based approach is necessary.
Q4: What are the primary strategies I should consider if simple dissolution fails?
A: If you require higher concentrations in aqueous media than can be achieved by direct dissolution, you should explore formulation strategies. The most common and effective approaches for compounds like this are:
-
Co-Solvency: Adding a water-miscible organic solvent to your aqueous buffer.[7][8]
-
pH Adjustment: Altering the pH to ionize the molecule, if it has an acidic or basic functional group.[6][9][10]
-
Surfactant-Mediated Solubilization: Using surfactants to form micelles that encapsulate the compound.[11][12][13]
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin molecule.[5][7][14]
The following sections provide detailed guides for these advanced techniques.
Section 2: Troubleshooting & Protocol Guides
This section provides a logical workflow and step-by-step protocols for systematically improving the solubility of this compound.
Workflow for Solubility Enhancement
Before diving into advanced methods, it's crucial to follow a structured approach. The diagram below outlines a decision-making process for selecting the appropriate solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement method.
Guide 1: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][15] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby increasing solubility.[7][8]
Common Co-Solvents:
| Co-Solvent | Typical Concentration Range | Notes |
|---|---|---|
| Polyethylene Glycol 400 (PEG 400) | 5-40% (v/v) | Generally low toxicity; widely used in formulations.[15] |
| Propylene Glycol (PG) | 5-40% (v/v) | Good solubilizer, but can be more viscous.[7][16] |
| Ethanol | 5-20% (v/v) | Effective, but can cause protein precipitation or cellular stress at higher concentrations.[16] |
| Glycerin | 5-30% (v/v) | Viscous; often used in combination with other co-solvents.[7][16] |
Step-by-Step Protocol:
-
Preparation: Prepare several aqueous buffer systems containing varying percentages of your chosen co-solvent (e.g., prepare separate solutions of 10%, 20%, and 40% PEG 400 in phosphate-buffered saline (PBS)).
-
Spiking Method: Add a small, precise volume of your concentrated DMSO stock solution of this compound to each co-solvent system. The goal is to reach a concentration that is above the expected solubility limit.
-
Equilibration: Vortex the samples vigorously for 1-2 minutes. Place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.
-
Separation of Undissolved Compound: After equilibration, centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any undissolved material.
-
Quantification (Self-Validation): Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter (PVDF or PTFE is recommended for organic solvent compatibility). Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method. This gives you the quantitative equilibrium solubility.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when you add the DMSO stock, try a slower addition rate while vortexing, or warm the co-solvent buffer slightly.
-
Toxicity concerns: Always run a vehicle control (the co-solvent system without your compound) in your biological assay to ensure the co-solvent concentration is not causing an effect.
Guide 2: pH Modification
Principle: The solubility of weakly acidic or weakly basic compounds can be dramatically increased by adjusting the pH of the solution to a point where the compound becomes ionized.[9][10] The ionized salt form is typically much more water-soluble than the neutral form.[17] While the isatin N-H proton is weakly acidic, the overall molecule does not have strongly ionizable groups, but this is still a fundamental parameter to investigate.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9, 10). Use buffers with appropriate pKa values (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Solubility Determination: Using the same spiking and equilibration method described in Guide 1, determine the solubility of your compound in each buffer.
-
Analysis: Plot the determined solubility against the pH. A significant increase in solubility at low pH would suggest a basic functional group, while an increase at high pH would suggest an acidic functional group.
-
Validation: Ensure the compound is stable at the pH where solubility is highest. Incubate the compound in the optimal pH buffer for the duration of your experiment and re-analyze by HPLC to check for degradation products.
Troubleshooting:
-
No change in solubility: If solubility does not change significantly across the pH range, your compound is likely neutral, and this method is not suitable.
-
Precipitation upon injection: If a pH-adjusted formulation is used for in vivo studies, be aware that the compound may precipitate when it encounters the physiological pH of the blood (around 7.4).[9]
Guide 3: Surfactant-Mediated Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[11][18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like your isatin derivative can be partitioned into the hydrophobic core, effectively solubilizing them in the aqueous medium.[12][13][19]
Common Non-Ionic Surfactants:
| Surfactant | Typical Concentration Range | Notes |
|---|---|---|
| Polysorbate 80 (Tween® 80) | 0.1-5% (w/v) | Widely used, low toxicity.[19] |
| Polysorbate 20 (Tween® 20) | 0.1-5% (w/v) | Similar to Polysorbate 80. |
| Cremophor® EL (Polyoxyl 35 Castor Oil) | 0.1-5% (w/v) | Excellent solubilizer but associated with potential hypersensitivity reactions in vivo.[19] |
| Solutol® HS 15 | 0.1-5% (w/v) | Macrogol 15 hydroxystearate; another effective non-ionic solubilizer. |
Step-by-Step Protocol:
-
Surfactant Solution Prep: Prepare aqueous solutions of the chosen surfactant at concentrations above their CMC (e.g., 0.5%, 1%, 2%, and 5% w/v).
-
Solubility Determination: Use the spiking and equilibration method (Guide 1) to determine the compound's solubility in each surfactant solution.
-
Validation: Visually inspect for clarity. A successful formulation should be a clear, isotropic solution. Quantify using HPLC as previously described.
-
Assay Compatibility: Ensure the surfactant concentration does not interfere with your assay (e.g., by disrupting cell membranes or inhibiting enzymes). Run a vehicle control.
Guide 4: Cyclodextrin Complexation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[20] They can encapsulate a hydrophobic "guest" molecule (your isatin compound) into their cavity, forming a water-soluble "host-guest" inclusion complex.[5][7] This method is particularly effective for aromatic compounds and has been successfully used for other isatin derivatives.[14][21][22]
Caption: Mechanism of cyclodextrin inclusion complexation.
Recommended Cyclodextrins:
| Cyclodextrin | Abbreviation | Notes |
|---|---|---|
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High water solubility and low toxicity; very common choice. |
| Sulfobutylether-β-Cyclodextrin | SBECD (Captisol®) | High affinity for neutral and cationic compounds; often used in parenteral formulations. |
Step-by-Step Protocol (Kneading Method):
-
Molar Ratio Calculation: Calculate the amounts of your compound and the cyclodextrin needed for a specific molar ratio (start with 1:1 and 1:2).
-
Mixing: Place the weighed cyclodextrin in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Incorporation: Add your compound to the paste and knead thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.
-
Final Processing: Grind the dried complex into a fine powder.
-
Validation: Attempt to dissolve the resulting powder in your aqueous buffer. Determine the solubility quantitatively via HPLC. You can also use techniques like DSC, FTIR, or NMR to confirm the formation of the inclusion complex.[14][21]
Troubleshooting:
-
Low complexation efficiency: Try different methods like co-precipitation or freeze-drying.[21] You can also add a small amount of a hydrophilic polymer to form a ternary complex, which can further enhance solubility.[23]
-
Stoichiometry: If a 1:1 ratio is insufficient, try a 1:2 or higher molar ratio of compound to cyclodextrin.
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Available at: [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . Available at: [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques . Available at: [Link]
-
Drug Development & Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments . (2018-01-02). Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article . (2011-05-28). Available at: [Link]
-
Pharmaguideline. Solubility Enhancement Techniques . Available at: [Link]
-
Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement . (2024-10-30). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs . Available at: [Link]
-
Wisdom Library. Co-solvency: Significance and symbolism . (2025-07-31). Available at: [Link]
-
Preprints.org. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability . Available at: [Link]
-
Wikipedia. Cosolvent . Available at: [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations . (2022-11-03). Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review . (2023-03-13). Available at: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs . Available at: [Link]
-
Manufacturing Chemist. Enhancing solubility with novel excipients . (2025-12-03). Available at: [Link]
-
SlideShare. solubility enhancement and cosolvency by madhavi . Available at: [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs . Available at: [Link]
-
Frontiers in Molecular Biosciences. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency . Available at: [Link]
-
ResearchGate. Analytical results and physical data of isatin derivatives and their inclusion complexes with β-cyclodextrin . Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs . (2022-01-01). Available at: [Link]
-
National Institutes of Health (NIH). A recent overview of surfactant–drug interactions and their importance . (2023-06-12). Available at: [Link]
-
The Pharma Innovation. Various techniques for solubility enhancement: An overview . (2015-12-14). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble . (2024). Available at: [Link]
-
Journal of Chemical Health Risks. Antimicrobial Profile of Synthesized Β-Cyclodextrin-Isatin (Schiff's Bases) Inclusion Complexes . (2024-04-02). Available at: [Link]
-
SlideShare. solubility enhancement -by pH change & complexation . Available at: [Link]..
-
ResearchGate. (PDF) BETA-CYCLODEXTRIN ENCAPSULATED INCLUSION COMPLEX OF ISATIN PHENYLHYDRAZONE: SPECTRO SCOPIC, STOICHIOMETRIC, THERMODYNAMIC, AND BIOLOGICAL PROFILES . (2024-03-31). Available at: [Link]
-
BioOrganics. 5-Thiomorpholinosulfonyl Isatin . Available at: [Link]
-
National Institutes of Health (NIH). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors . (2022-07-21). Available at: [Link]
-
MDPI. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity . Available at: [Link]
-
Royal Society of Chemistry. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) . Available at: [Link]
-
Preprints.org. Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights . Available at: [Link]
-
Flinders University. Development of Isatin-based compounds for use in targeted anti-Cancer therapy . (2024-11-11). Available at: [Link]
-
SciSpace. Development of Isatin-based compounds for use in targeted anti-Cancer therapy . (2011-03-21). Available at: [Link]
-
National Institutes of Health (NIH). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery . (2022-02-22). Available at: [Link]
-
ResearchGate. Solubility and Thermodynamic Functions of Isatin in Pure Solvents . (2025-08-10). Available at: [Link]
-
ResearchGate. Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures . (2025-08-07). Available at: [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications . Available at: [Link]
-
Impactfactor. Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives . (2022-10-25). Available at: [Link]
-
ResearchGate. a review on isatin and its derivatives: synthesis, reactions and applications . Available at: [Link]
-
ChemBK. 1-Benzyl-5-thiomorpholinosulfonyl Isatin_化工百科 . (2024-04-09). Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs . Available at: [Link]
-
RJ Wave. Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review . (2025-12-12). Available at: [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds . (2021-07-04). Available at: [Link]
-
ResearchGate. Structure of Isatin . Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. jocpr.com [jocpr.com]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 18. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. oatext.com [oatext.com]
- 21. jchr.org [jchr.org]
- 22. researchgate.net [researchgate.net]
- 23. eijppr.com [eijppr.com]
Technical Support Center: 1-Benzyl-5-thiomorpholinosulfonyl Isatin
Introduction
Welcome to the technical support guide for 1-Benzyl-5-thiomorpholinosulfonyl Isatin (CAS 1144853-50-8). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As a key intermediate in the synthesis of novel isatin sulfonamide analogs, its integrity in solution is paramount for reproducible and reliable experimental outcomes.[1][2] This guide offers FAQs, troubleshooting advice, and validated protocols based on the fundamental chemistry of the isatin and sulfonamide scaffolds to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
For initial solubilization, aprotic organic solvents are recommended. The compound is known to be soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions that can then be diluted into aqueous media.
-
Expert Insight: The choice of solvent is critical. While methanol is a suitable solvent, it is protic and may participate in long-term degradation reactions. For long-term storage (weeks to months), DMSO or DCM are preferable. Always use anhydrous, high-purity solvents to minimize contaminants that could initiate degradation.
Q2: How stable is the compound in aqueous solutions? What is the primary degradation pathway?
The primary point of instability in the this compound molecule is the isatin core itself. The γ-lactam ring within the isatin scaffold is susceptible to hydrolysis, particularly under neutral to alkaline conditions, which opens the five-membered ring to form an isatinic acid derivative.[3][4] The rate of this hydrolysis is dependent on both pH and temperature.
-
Causality: The two adjacent carbonyl groups at the C2 and C3 positions of the isatin ring create significant electrophilicity at the C2 carbonyl carbon (the lactam carbon). This makes it highly susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening. The chemical reactivity of this γ-lactam is comparable to, or even greater than, that of benzylpenicillin.[3]
Q3: What is the effect of pH on the stability of the compound in solution?
The solution pH is arguably the most critical factor governing the stability of this compound.
-
Acidic pH (pH < 6): The compound is expected to exhibit its highest stability in mildly acidic conditions. While very strong acids should be avoided[5], a slightly acidic buffer (e.g., citrate or acetate) can suppress the rate of hydroxide-catalyzed lactam hydrolysis.
-
Neutral pH (pH ~7): At neutral pH, the rate of hydrolysis is significant, especially at room temperature or higher. For cell culture experiments in media buffered to pH 7.2-7.4, it is crucial to prepare solutions fresh and use them immediately.
-
Alkaline pH (pH > 8): Stability is severely compromised in alkaline conditions. The hydrolysis of the lactam ring shows a first- and second-order dependence on the hydroxide ion concentration, meaning the degradation rate accelerates rapidly as the pH increases.[3]
Q4: Is the thiomorpholinosulfonyl group stable to hydrolysis?
Generally, sulfonamide bonds are considered robust and resistant to simple hydrolysis under typical environmental conditions.[6][7] Most sulfonamides are hydrolytically stable at neutral and alkaline pH.[7] However, two potential concerns exist:
-
Strongly Acidic Conditions: Some sulfonamides can undergo hydrolysis under strongly acidic conditions, though this is less common.
-
Metabolic Cleavage: In biological systems containing hepatocytes or high concentrations of glutathione (GSH), electron-deficient aryl sulfonamides can be susceptible to metabolic cleavage.[6] While this is primarily a concern for in vivo and some in vitro metabolic studies, it is a potential liability to be aware of.
For most standard chemical and biochemical assays, the sulfonamide bond is expected to be significantly more stable than the isatin lactam ring.
Q5: Should I be concerned about photostability or thermal degradation?
Yes, both are valid concerns.
-
Photostability: Isatin and its derivatives are known to participate in photochemical reactions.[8] The conjugated system can absorb UV and visible light, potentially leading to degradation. It is strongly recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Thermal Stability: While solid isatin is relatively stable, its stability in solution decreases with increasing temperature.[9] This is because higher temperatures accelerate the rate of hydrolysis. Stock solutions should be stored at low temperatures (see Q6), and experiments at elevated temperatures (e.g., 37°C) should be designed to minimize the incubation time.
Q6: What are the best practices for storing solutions of this compound?
-
Short-Term Storage (≤ 24-48 hours): Solutions in anhydrous DMSO or DCM can be stored at 2-8°C, tightly sealed and protected from light.
-
Long-Term Storage (> 48 hours): For long-term storage, aliquots of high-concentration stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. The use of a desiccator for storing vials can further minimize moisture exposure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent Results or Loss of Potency in Biological Assays | Compound degradation in aqueous assay buffer (e.g., cell culture media). | 1. Prepare Fresh Dilutions: Always dilute the stock solution into your aqueous buffer immediately before use. Do not store the compound in aqueous media. 2. Run a Time-Course Control: Test the stability of your compound in the assay buffer by incubating it for the same duration as your experiment and then analyzing its integrity (e.g., by HPLC or LC-MS). This helps determine the window of stability. 3. Minimize Incubation Time: Design your experiment to use the shortest effective incubation period. |
| Precipitate Forms in Stock Solution Upon Storage | The compound has come out of solution due to solvent evaporation, temperature changes, or exceeding its solubility limit. | 1. Ensure Vials are Tightly Sealed: Use vials with high-quality septa or PTFE-lined caps to prevent solvent evaporation, especially for volatile solvents like DCM. 2. Confirm Concentration: Do not attempt to create solutions above the known solubility limits. 3. Gentle Re-solubilization: Before use, allow the vial to warm to room temperature. Gentle vortexing or sonication in a water bath can help redissolve the compound. Visually inspect for complete dissolution. |
| Solution Color Changes Over Time (e.g., Darkening) | Degradation of the isatin core or oxidation. The isatin scaffold is a known chromophore. | 1. Protect from Light: Store all solutions in amber vials or wrapped in foil.[8] 2. Use High-Purity Solvents: Impurities in solvents can catalyze degradation. 3. Consider Inert Atmosphere: For maximum stability in long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen. |
Key Degradation Pathways & Experimental Workflows
The stability of this compound is governed by the integrity of its functional groups. The following diagrams illustrate the most probable degradation pathways and a general workflow for assessing stability.
Caption: Probable hydrolysis of the isatin γ-lactam ring.
Caption: General workflow for an experimental stability assessment.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing a high-concentration stock solution for long-term use.
-
Preparation:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microfuge tube or appropriate vial.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication may be used if necessary. Visually confirm that no particulates remain.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber, screw-cap vials with PTFE-lined caps.
-
For maximum stability, overlay the solution with an inert gas (e.g., argon) before capping.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing Solution Stability via UV-Vis Spectrophotometry
This protocol provides a straightforward method to quickly assess the stability of the compound under specific buffer and temperature conditions. It relies on monitoring the decrease in absorbance at the compound's λmax.
-
Determine λmax:
-
Prepare a dilute solution (e.g., 10-20 µM) of the compound in a suitable solvent like methanol or acetonitrile.
-
Scan the absorbance from 200-400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Based on the isatin scaffold, this is expected to be around 295 nm.[10]
-
-
Prepare Test Solutions:
-
Prepare the aqueous buffers of interest (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Borate).
-
From your DMSO stock, prepare fresh dilutions directly into each test buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at λmax. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
-
Incubation and Measurement (Time-Course):
-
Immediately after preparation, measure the absorbance of each solution at λmax. This is your Time 0 (t=0) reading.
-
Incubate the remaining solutions under the desired test conditions (e.g., in a 37°C water bath, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and measure its absorbance at λmax.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the t=0 reading: % Remaining = (Absorbance_t / Absorbance_t=0) * 100
-
Plot % Remaining versus Time for each condition to visualize the degradation profile. A stable compound will show minimal loss of absorbance over time.
-
Summary of Expected Stability Trends
This table summarizes the anticipated stability based on the known chemistry of the isatin and sulfonamide functional groups. It should be used as a guideline for experimental design.
| Condition | Expected Stability | Primary Rationale |
| Solvent (Storage) | Anhydrous DMSO > Anhydrous DCM > Methanol | Aprotic solvents prevent hydrolysis. Methanol is protic and more reactive. |
| pH 4-5 (Aqueous) | High | Suppresses hydroxide-catalyzed hydrolysis of the lactam ring.[3] |
| pH 7-7.4 (Aqueous) | Moderate to Low | Hydrolysis of the lactam ring is significant at neutral pH.[3] |
| pH > 8 (Aqueous) | Very Low | Rapid, base-catalyzed hydrolysis of the lactam ring.[3] |
| Temperature | -20°C > 4°C > 25°C > 37°C | Lower temperatures slow the rate of all chemical degradation reactions. |
| Light Exposure | Dark > Ambient Light | The conjugated aromatic system is susceptible to photochemical reactions.[8] |
References
- Vertex AI Search. (n.d.). Isatin - Szabo-Scandic.
- Loba Chemie. (2015, April 9). ISATIN AR MSDS.
- Elemental Microanalysis. (2024, March 20). ISATIN.
- Carl ROTH. (n.d.). Safety Data Sheet: Isatin.
- Gao, L.-X., et al. (2024). Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. ACS Publications.
- ResearchGate. (2020). Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Isatin.
- RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review.
- Dewei Na. (n.d.). This compound.
- ResearchGate. (2025). Recent pharmacological advancements in isatin chemistry.
- ResearchGate. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives.
- ResearchGate. (n.d.). Electrochemical and photochemical reaction of isatins: A decade update.
- de la-Cruz-Cordero, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chourasiya, A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega.
- Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research.
- YMER. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy.
Sources
- 1. 1-Benzyl-5-thiomorpholinosulfonyl Isatin_北京德威钠生物技术有限公司 [gbwol.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
Technical Support Center: Purification Techniques for Isatin Sulfonamides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for isatin sulfonamide purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of molecules. Isatin sulfonamides are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. However, their unique physicochemical properties—often characterized by high polarity, poor solubility in certain solvents, and a tendency for strong intermolecular interactions—can present significant purification challenges.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to move beyond simple protocols and provide the underlying rationale for each step, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: Initial Work-up & Crude Product Handling
This section addresses the critical first steps after your reaction is deemed complete. Proper handling at this stage can significantly simplify downstream purification.
FAQ 1: My reaction is complete. What's the best general work-up procedure before detailed purification?
Answer: A robust work-up is crucial for removing inorganic salts, highly polar starting materials, and reagents before you commit to chromatography or recrystallization. The specific procedure depends on your reaction solvent and the properties of your target compound, but a general workflow involves quenching, extraction, and washing.
The key is to leverage the solubility and acid-base properties of your isatin sulfonamide. The isatin core contains a weakly acidic N-H proton (pKa ≈ 10-11), while the sulfonamide N-H is also acidic (pKa ≈ 9-10). This allows for selective extraction.
Common Work-up Strategy:
-
Quenching: If your reaction involves reactive reagents (e.g., organometallics, strong bases), carefully quench the mixture. For most syntheses, pouring the reaction mixture into ice-cold water is a standard first step.[1]
-
Solvent Removal: If your reaction was run in a water-miscible solvent (e.g., DMF, THF, Acetonitrile), it's often best to remove it under reduced pressure first. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Liquid-Liquid Extraction:
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials (like amines) or basic catalysts (like pyridine).
-
Base Wash: Follow with a wash using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove unreacted acidic starting materials (e.g., carboxylic acids) or acidic byproducts. Caution: A strong base (like NaOH) may deprotonate and extract your desired isatin sulfonamide into the aqueous layer. Perform a small-scale test first.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.[1]
Expert Tip: Always check all aqueous layers by TLC before discarding them. The polarity of some isatin sulfonamides can lead to partial solubility in the aqueous phase, especially if emulsions form.
FAQ 2: My crude product is an intractable oil, not a solid. How can I get it to solidify?
Answer: "Oiling out" is a common problem, especially when residual solvent or impurities are present, which depress the melting point and inhibit crystallization.[2] The goal is to remove these impurities or induce nucleation.
Troubleshooting Strategies:
-
High-Vacuum Drying: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours, sometimes with gentle heating.
-
Trituration: This is the most effective technique. It involves washing the oil with a solvent in which your product is insoluble but the impurities are soluble.[3]
-
Add a small amount of a non-polar solvent (n-hexanes or diethyl ether are excellent choices) to your flask containing the oil.
-
Use a spatula or glass rod to vigorously scratch the sides and bottom of the flask. The mechanical energy and the presence of a non-polar "anti-solvent" often induce crystallization.
-
If a solid forms, you can break it up, swirl, and then collect it by vacuum filtration.
-
-
Solvent/Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a "good" solvent (e.g., DCM or acetone) and then slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy.[2] Let it stand, and crystals may form.
Section 2: Purification by Recrystallization
Recrystallization is the most powerful technique for purifying solid compounds, capable of delivering highly pure material in a single step if the right conditions are found.
FAQ 3: How do I choose the best solvent for recrystallizing my isatin sulfonamide?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of the isatin sulfonamide scaffold, polar protic and aprotic solvents are often the best starting points.
Screening for the Right Solvent:
-
Place ~20 mg of your crude solid in a test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate will not dissolve the solid easily.
-
Heat the mixture to boiling. The solid should dissolve completely.
-
Allow the solution to cool slowly. Abundant crystal formation upon cooling indicates a promising solvent.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Typical Use |
| Ethanol / Water | High | 78-100 | Excellent for many polar compounds. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[1] |
| Isopropanol / Water | High | 82-100 | Similar to EtOH/H₂O, sometimes provides better crystal morphology. A 70% isopropanol solution has been used effectively for sulfonamides.[4] |
| DMF or DMSO | High | 153 / 189 | Use for highly polar compounds that resist dissolution in other solvents. Often requires precipitation with an anti-solvent like water.[1] |
| Ethyl Acetate (EtOAc) | Medium | 77 | A good starting point for moderately polar compounds. |
| Acetonitrile (ACN) | Medium | 82 | Can be a good alternative to ethanol or ethyl acetate. |
| Glacial Acetic Acid | High | 118 | Effective for purifying isatin itself and can be useful for derivatives, but can be difficult to remove completely.[5] |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude isatin sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and bring the mixture to a rolling boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask (e.g., with a watch glass) and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.
-
Isolation: Once crystal formation appears complete, you can place the flask in an ice bath for 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of the ice-cold solvent, and dry under vacuum.[2]
FAQ 4: My compound "oils out" during recrystallization. What's wrong and how do I fix it?
Answer: This frustrating issue occurs when the solute becomes supersaturated at a temperature where it prefers to be a liquid instead of a solid crystal. Essentially, you've exceeded its solubility while the solution is still above the compound's melting point (or the melting point of a compound-solvent eutectic).[2]
Section 3: Purification by Column Chromatography
When recrystallization is ineffective or when dealing with complex mixtures, column chromatography is the method of choice. For isatin sulfonamides, normal-phase chromatography on silica gel is most common.
FAQ 5: What's a good starting point for a silica gel column chromatography solvent system?
Answer: The key is to find a mobile phase that moves your desired compound to a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This Rf value generally provides the best separation on a column. Isatin sulfonamides are polar, so you will typically need a polar mobile phase.
Method Development using TLC:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate).
-
Adjust the solvent ratio until the desired spot has an Rf of ~0.3.
| Common Impurities | Typical Polarity | Recommended Starting Eluent System (Silica Gel) | Adjustment Strategy |
| Unreacted Isatin | More polar than N-alkylated products | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) | Increase EtOAc to elute your more polar product away from less polar impurities. |
| Non-polar byproducts | Low | Hexane / Ethyl Acetate (e.g., 9:1) | Start with a low polarity to wash off non-polar spots, then increase polarity to get your product. |
| Baseline impurities | Very High | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | A small amount of methanol is very effective at eluting highly polar compounds from silica. |
One published method for an isatin sulfonamide derivative used flash column chromatography with an eluent of EtOAc/Hexane (1:2) .[6] Another used CH₂Cl₂ as the eluent.[7] This shows that the optimal system is highly dependent on the specific substitutions on your molecule.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Securely clamp a column of appropriate size. Pack it with silica gel using either a dry packing or slurry packing method with your starting, low-polarity eluent (e.g., 9:1 Hexane/EtOAc).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., move from 10% EtOAc in Hexane to 20%, then 30%) to elute compounds of increasing polarity.[8] This provides better separation and sharper peaks than running the entire column in one solvent system (isocratic elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
FAQ 6: My compound is streaking badly on the TLC plate and column. How can I fix this?
Answer: Streaking is a sign of undesirable interactions between your compound and the silica gel, which is acidic. This is common for compounds that are basic or can chelate to the silica surface.
Solutions:
-
For Basic Compounds: Add a small amount of triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
For Acidic Compounds: If your compound is acidic and streaking, adding a small amount of acetic acid or formic acid (~0.5-1%) to the eluent can sometimes help by ensuring the compound remains in a single protonation state.
Section 4: High-Purity Polishing & Final Analysis
For applications requiring exceptional purity (>99%), a final polishing step is often necessary.
FAQ 7: My compound is >95% pure, but I need it for a biological assay requiring >99% purity. What's the best method?
Answer: For achieving analytical-grade purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard.[9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[10]
Why Prep HPLC works best for final polishing:
-
High Resolving Power: It can separate impurities that are chemically very similar to your product and co-elute in normal column chromatography.
-
Versatility: Both normal-phase and reverse-phase (C18) columns can be used, offering different separation mechanisms to remove stubborn impurities.
-
Direct Analysis: Fractions can be analyzed immediately by analytical HPLC-MS to confirm purity and identity before combining.
This technique requires specialized equipment but is the most reliable method for achieving the high purity required for drug development and quantitative biological assays.
References
-
Organic Syntheses. (n.d.). Isatin. Organic Syntheses Procedure. Retrieved from [Link]
-
Berredjem, M., et al. (2014). Synthesis of a new series of sulfonamides containing isatin moiety. PhytoChem & BioSub Journal, 8(2). Available at: [Link]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office.
-
Zheng, Z-W., et al. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 60(9), 2714-2719. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6649. Retrieved from [Link]
-
Šačkus, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8171. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
- Weinstock, L. M., & Tull, R. J. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office.
Sources
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ardena.com [ardena.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Challenges in the N-Benzylation of Isatins
Welcome to the technical support center for the N-benzylation of isatins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common hurdles in this important synthetic transformation.
I. Frequently Asked Questions (FAQs)
Q1: My N-benzylation of isatin is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the N-benzylation of isatin can often be attributed to several factors, primarily incomplete deprotonation of the isatin nitrogen, suboptimal reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: The N-H proton of isatin must be removed by a base to form the nucleophilic isatin anion, which then attacks the benzyl halide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion. Consider using stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in place of weaker bases like potassium carbonate (K₂CO₃).[1] It is also crucial to ensure the reaction is conducted under anhydrous conditions, as water can quench the base and the isatin anion.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they effectively solvate the isatin anion and facilitate the SN2 reaction.[1][2] If the reaction is sluggish at room temperature, gentle heating (e.g., 70-80 °C) can increase the reaction rate.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2] For particularly stubborn reactions, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5][6]
-
Side Reactions: The isatin molecule has other reactive sites that can lead to undesired byproducts. Under strongly basic conditions, aldol-type condensation reactions can occur.[2][3] Another potential side reaction is O-alkylation, although N-alkylation is generally favored.[2][3] To minimize these, using milder bases and carefully controlling the reaction temperature is advised.
Q2: I'm observing an unexpected side product in my reaction. What could it be, and how can I prevent its formation?
A2: A common side product, especially when using α-haloketones (like phenacyl bromide) as the alkylating agent, is an epoxide. This occurs when the base deprotonates the acidic methylene group of the alkylating agent, which then attacks the C3-carbonyl of the isatin.[1]
To minimize the formation of this and other side products:
-
Use a Milder Base: Strong bases are more likely to deprotonate the alkylating agent. Switching to a milder base like K₂CO₃ can favor the desired N-alkylation pathway.[1]
-
Control Stoichiometry: Using a slight excess of the benzyl halide (e.g., 1.1-1.2 equivalents) can help to ensure the isatin is consumed before significant side reactions occur.
Q3: My purified N-benzyl isatin is an oil and I'm struggling to crystallize it. What should I do?
A3: Obtaining N-alkylated isatins as oils is a common issue. Here are a few techniques to induce solidification:
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, to the oil.[3] Scratching the inside of the flask with a glass rod at the solvent-oil interface can often initiate crystal formation.
-
Recrystallization from a Different Solvent System: If you have a crude solid or if trituration fails, try recrystallization from various solvent systems. Common and effective solvent systems for N-alkylated isatins include dichloromethane/hexanes and ethanol.[3]
-
Column Chromatography: If all else fails, purification by column chromatography is a reliable method to obtain a pure product, which may then be more amenable to crystallization.[3]
Q4: How can I effectively separate my N-benzyl isatin product from unreacted isatin starting material?
A4: The significant difference in acidity between the N-H proton of isatin and the N-benzylated product provides a straightforward method for separation.
-
Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a dilute aqueous base, such as 1M sodium hydroxide (NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while your N-benzylated product will remain in the organic layer.[3] You can then separate the layers, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it to obtain your product. If you need to recover the unreacted isatin, you can acidify the aqueous layer and extract it back into an organic solvent.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the N-benzylation of isatins.
Decision-Making Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yields in N-benzylation of isatins.
Comparative Table of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Recommendation |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | For difficult substrates, Cs₂CO₃ or NaH may offer higher yields.[1][5] |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | DMF and NMP are excellent choices, especially for less reactive halides.[1][5] |
| Temperature | Room Temperature | 80 °C (Conventional) | 150 °C (Microwave) | Microwave heating can drastically reduce reaction times.[5][7] |
| Reaction Time | 12-24 hours | 2-4 hours | 5-15 minutes | Dependent on the reactivity of the benzyl halide and the chosen conditions.[5][8] |
III. Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of Isatin
This protocol outlines a standard method for the N-benzylation of isatin using potassium carbonate as the base and DMF as the solvent.
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add benzyl bromide or benzyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture in an oil bath to 70-80 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the isatin spot is no longer visible on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude N-benzyl isatin.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3][8]
Reaction Mechanism: N-Benzylation of Isatin
Caption: The two-step mechanism for the N-benzylation of isatin.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for removing unreacted isatin from the N-benzylated product.
-
Dissolve the crude product in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution and shake vigorously.
-
Allow the layers to separate. The unreacted isatin will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).
-
Drain the organic layer and wash it again with 1M NaOH if necessary (check by TLC).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified N-benzyl isatin.
IV. References
-
Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2018). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. Available at: [Link]
-
Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. ResearchGate. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2018). Scheme 1. Synthesis of N-substituted isatin derivatives (2a-i, 3a-b). ResearchGate. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. Available at: [Link]
-
Jiang, C., et al. (2022). Enantioselective reaction of N‐benzylisatin 2 r, benzil 2 s, or... ResearchGate. Available at: [Link]
-
Hazare, R., et al. (2015). Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. ResearchGate. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. Available at: [Link]
-
Fassihi, A., et al. (2017). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. National Institutes of Health. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Optimization of the N-benzylation reaction a. ResearchGate. Available at: [Link]
-
Badsara, S. S., et al. (2018). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Publications. Available at: [Link]
-
Canto, R. F. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health. Available at: [Link]
-
Canto, R. F. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]
-
Hoare, R. C. (1937). Purification of the isatins. Google Patents. Available at:
-
Taylor, R. D., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar. Available at: [Link]
-
Kaur, M., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. Available at: [Link]
-
Schutte, M., et al. (2012). N-Benzylisatin. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impactfactor.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for Isatin Derivatization
Welcome to the Technical Support Center for Isatin Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful modification of the isatin scaffold. Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as precursors for a multitude of pharmacologically active compounds.[1][2][3][4][5] This document provides in-depth technical guidance to navigate the common challenges encountered during the synthesis of isatin derivatives.
Section 1: N-Alkylation and N-Acylation of Isatin
The nitrogen atom of the isatin indole ring is a primary site for derivatization, offering a straightforward way to introduce a variety of functional groups and modulate the biological activity of the resulting compounds.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: What is the most common and effective method for N-alkylation of isatin?
A1: The most prevalent and robust method for N-alkylation involves the deprotonation of the isatin nitrogen with a suitable base to form the isatin anion, followed by a nucleophilic substitution reaction with an alkylating agent (commonly an alkyl halide).[6] A range of bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being effective choices, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[6][7] For less reactive alkylating agents, stronger bases such as sodium hydride (NaH) may be necessary.[6][8] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields.[6][7]
Q2: I am observing a low yield in my N-alkylation reaction. What are the likely causes and how can I improve it?
A2: Low yields in isatin N-alkylation can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: The N-H proton of isatin must be fully removed to generate the nucleophilic anion. If a weak base is used or it is not present in a sufficient stoichiometric amount, the deprotonation will be incomplete.
-
Solution: Consider switching to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃) or increasing the molar equivalents of the base.[6]
-
-
Poor Solvent Choice: The solvent plays a crucial role in facilitating the SN2 reaction.
-
Reaction Temperature and Time: Some alkylating agents exhibit lower reactivity and may necessitate more forcing conditions.
-
Solution: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave irradiation can be a highly effective alternative for significantly reducing reaction times and improving yields.[6][7]
-
-
Side Reactions: The isatin molecule can undergo side reactions, especially under basic conditions. O-alkylation is a potential side reaction, although N-alkylation is generally the favored pathway.[9]
-
Solution: Employing milder bases or optimizing the reaction temperature can help minimize the formation of byproducts.[9]
-
Troubleshooting Guide: N-Alkylation of Isatin
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of isatin. | Use a stronger base (e.g., NaH, Cs₂CO₃) or increase the base-to-isatin ratio.[6] |
| Low reactivity of the alkylating agent. | Increase the reaction temperature, prolong the reaction time, or consider microwave-assisted synthesis.[6][7] | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or NMP.[6][7] | |
| Multiple Spots on TLC (Side Products) | O-alkylation of the C2-carbonyl group. | While N-alkylation is generally favored, O-alkylation can occur. Lowering the reaction temperature or using a less reactive base might improve selectivity.[9] |
| Decomposition of starting material or product. | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely by TLC. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is saturated with brine before extraction to reduce the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Experimental Protocol: General Procedure for N-Alkylation of Isatin
-
To a solution of isatin (1.0 mmol) in dry DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated isatin.[9]
Workflow for N-Alkylation of Isatin
Caption: Workflow for the N-alkylation of isatin.
FAQs: N-Acylation
Q3: How is N-acylation of isatin typically performed?
A3: N-acylation of isatin is commonly achieved by reacting it with an acyl chloride or anhydride.[10] The reaction can be conducted under various conditions, including refluxing in a solvent like benzene or chloroform with a base such as triethylamine or pyridine to scavenge the HCl produced.[10] Alternatively, isatin can be converted to its sodium salt (sodium isatide) using a strong base like sodium hydride (NaH) before the addition of the acylating agent.[10]
Q4: My N-acylation reaction is sluggish and gives a poor yield. What can I do?
A4: Similar to N-alkylation, low yields in N-acylation can be due to incomplete reaction or side reactions. The C2-carbonyl group of N-acylisatins is activated and susceptible to nucleophilic attack, which can lead to ring-opening.[11]
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the acylating agent. The use of a base like pyridine or triethylamine is crucial to neutralize the acid byproduct.[10] If ring-opening is a suspected side reaction, consider milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress carefully.
Section 2: Schiff Base Formation (Condensation with Amines)
The C3-carbonyl group of isatin is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of significant interest due to their wide range of biological activities.[12][13]
FAQs: Schiff Base Formation
Q5: What are the standard conditions for synthesizing isatin Schiff bases?
A5: The condensation of isatin with a primary amine is typically carried out in a protic solvent, most commonly ethanol or methanol.[12][14] The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the dehydration step.[12] The mixture is usually heated to reflux for a period ranging from a few hours to overnight.[12][14]
Q6: I am not getting any product, or the yield is very low in my Schiff base synthesis. What could be the problem?
A6: Several factors can hinder the formation of isatin Schiff bases.
-
Insufficient Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by the amine.
-
Solution: Ensure a catalytic amount of a weak acid like glacial acetic acid is present in the reaction mixture.[12]
-
-
Steric Hindrance: If either the isatin derivative or the primary amine is sterically bulky, the reaction rate can be significantly reduced.
-
Solution: In such cases, longer reaction times or higher boiling point solvents may be required.
-
-
Reversibility of the Reaction: The formation of a Schiff base is a reversible reaction.
-
Solution: To drive the equilibrium towards the product, it is often beneficial to remove the water formed during the reaction. While not always necessary for simple isatin Schiff bases, for challenging substrates, a Dean-Stark apparatus could be employed.
-
Troubleshooting Guide: Isatin Schiff Base Formation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Absence or insufficient amount of acid catalyst. | Add a few drops of glacial acetic acid to the reaction mixture.[12] |
| Low reactivity of the amine or isatin. | Increase the reaction temperature and/or prolong the reaction time. | |
| Reaction equilibrium not favoring the product. | If feasible, remove water from the reaction mixture, for example, by using a Dean-Stark apparatus. | |
| Product Hydrolyzes Back to Starting Materials | Presence of excess water during workup or storage. | Ensure the product is thoroughly dried after isolation. Store in a desiccator. |
Experimental Protocol: General Procedure for Isatin Schiff Base Synthesis
-
Dissolve isatin (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.[12]
Reaction Mechanism for Schiff Base Formation
Caption: Mechanism of isatin Schiff base formation.
Section 3: The Pfitzinger Reaction for Quinoline Synthesis
The Pfitzinger reaction is a classic and powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, under basic conditions.[15][16][17][18]
FAQs: Pfitzinger Reaction
Q7: What is the general mechanism of the Pfitzinger reaction?
A7: The Pfitzinger reaction proceeds through a well-established sequence of steps.[18] First, the amide bond of isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to open the five-membered ring, forming a keto-acid intermediate.[17][18] This intermediate then undergoes condensation with a carbonyl compound (an aldehyde or ketone) to form an imine, which tautomerizes to an enamine.[17][18] Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.[17][18]
Q8: My Pfitzinger reaction is not working. What are the critical parameters to check?
A8: The success of the Pfitzinger reaction is highly dependent on the reaction conditions.
-
Base Strength and Concentration: A strong base, typically an aqueous or alcoholic solution of potassium or sodium hydroxide, is required for the initial ring-opening of isatin.[19]
-
Solution: Ensure that a sufficiently concentrated solution of a strong base is used.
-
-
Reactivity of the Carbonyl Compound: The carbonyl compound must possess at least one α-methylene group to enable enamine formation.
-
Solution: Verify the structure of your carbonyl compound. If it is unreactive, consider using a more activated carbonyl compound or more forcing reaction conditions (higher temperature, longer reaction time).
-
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Solution: Refluxing the reaction mixture is a common practice.[18]
-
Troubleshooting Guide: Pfitzinger Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient base strength or concentration. | Use a concentrated solution of a strong base like KOH or NaOH.[19] |
| Carbonyl compound lacks an α-methylene group. | Use a different carbonyl compound that meets the structural requirements for the reaction. | |
| Incomplete reaction. | Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor by TLC.[18] | |
| Formation of Polymeric or Tar-like Byproducts | Self-condensation of the carbonyl compound. | This can be an issue with some ketones under strongly basic conditions. A slow, controlled addition of the carbonyl compound to the reaction mixture may help. |
| Decomposition at high temperatures. | Avoid excessive heating for prolonged periods. |
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid
-
In a round-bottom flask, dissolve isatin (0.01 mol) in a 33% aqueous potassium hydroxide solution (10 mL).
-
Gently warm the mixture until a clear solution is obtained.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.[18]
Pfitzinger Reaction Logical Flow
Caption: Logical flow of the Pfitzinger reaction.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4,5-Dimethylisatin Derivatives.
- PubMed. (2021). Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. Curr Org Synth, 18(1), 37-74. doi: 10.2174/1570179417666200924150907.
- Unknown. (2020, September 24). Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review.
- National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- International Research and Publishing Academy. (2022, July 1). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
- Unknown. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of isatin.
- IJCRT.org. (2021, September 9). A Review on Different Approaches to Isatin Synthesis.
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- Organic Chemistry Portal. (n.d.). Isatin synthesis.
- Journal of Advanced Scientific Research. (2021, November 30). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS.
- ResearchGate. (n.d.). Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review.
- ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Engineering Journal IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.
- ResearchGate. (2008, April 9). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- Unknown. (n.d.). Pfitzinger Quinoline Synthesis.
- Unknown. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
- RSC Publishing. (n.d.). Alkylation of isatins with trichloroacetimidates.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Isatins.
- MDPI. (n.d.). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones.
- Unknown. (2022, July 4). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review.
- PubMed Central. (n.d.). Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases.
- Unknown. (2022, December 9). Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2.
- Unknown. (n.d.). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation.
- Reddit. (2024, March 16). How to minimize side products of this reaction : r/OrganicChemistry.
- Asian Journal of Pharmaceutical Research and Development. (n.d.). A Review on Isatin and Its Biological Activities.
- ResearchGate. (n.d.). N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone | Request PDF.
- ResearchGate. (n.d.). General mechanism for the reaction of N-acylisatin with amine or alcohol.
- Benchchem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- Scribd. (n.d.). The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The reaction between isatin and some amines.
- IJISE. (n.d.). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).
- The Journal of Organic Chemistry. (2023, September 7). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles.
Sources
- 1. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review. | Semantic Scholar [semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijoer.com [ijoer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajprd.com [ajprd.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones [mdpi.com]
- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 14. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Production of 1-Benzyl-5-thiomorpholinosulfonyl Isatin
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1-Benzyl-5-thiomorpholinosulfonyl Isatin. This molecule is a key intermediate in the development of various isatin sulfonamide analogs with potential therapeutic applications.[1] Scaling up its production from the laboratory bench to pilot or manufacturing scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic pathway, offers detailed troubleshooting guides for common issues, and answers frequently asked questions to ensure a robust and scalable process. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.
Synthesis Overview: A Three-Stage Process
The production of this compound is typically achieved through a three-stage synthetic sequence starting from isatin. Each stage involves distinct chemical transformations that must be optimized and controlled to ensure high yield and purity of the final product.
Caption: Overall synthetic route for this compound.
Part 1: Detailed Experimental Protocols
Stage 1: Synthesis of 1-Benzylisatin
The first stage involves the N-alkylation of the isatin core. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions.
Protocol:
-
Setup: To a dried reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.2 eq).
-
Solvent Addition: Add acetonitrile to the vessel. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of isatin).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield 1-Benzylisatin as orange crystals.[3]
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild inorganic base is used to deprotonate the acidic N-H of the isatin lactam. Its insolubility in acetonitrile helps in a simple filtration-based work-up.[2]
-
Acetonitrile: This polar aprotic solvent is ideal as it readily dissolves the benzyl bromide and allows for a good reaction rate at its reflux temperature without causing decomposition.
-
Reflux Conditions: Heating is necessary to drive the S_N2 reaction to completion in a reasonable timeframe.
Stage 2: Synthesis of 1-Benzyl-isatin-5-sulfonyl Chloride
This stage is the most critical and hazardous due to the use of chlorosulfonic acid. It involves an electrophilic aromatic substitution on the electron-rich benzene ring of the isatin core.
Protocol:
-
Setup: In a clean, dry, glass-lined reactor equipped with a robust mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂ fumes), place 1-Benzylisatin (1.0 eq).
-
Reagent Addition (CRITICAL): Cool the reactor to 0-5°C using an ice bath. Slowly add chlorosulfonic acid (HSO₃Cl, 4.0-5.0 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Violent reaction with water can occur. [4]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. The reaction mixture will become a thick, stirrable slurry.
-
Work-up (CRITICAL): Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. This yields the crude 1-Benzyl-isatin-5-sulfonyl chloride.[5][6]
Causality Behind Experimental Choices:
-
Chlorosulfonic Acid: Acts as both the solvent and the sulfonating agent. The excess is required to drive the reaction to completion. It is a highly corrosive and reactive substance.[7]
-
Low Temperature Control: The initial addition is performed at low temperatures to control the highly exothermic nature of the reaction and prevent thermal decomposition or unwanted side reactions.
-
Ice Quench: Quenching on ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.
Stage 3: Synthesis of this compound
The final stage involves the reaction of the sulfonyl chloride with thiomorpholine to form the desired sulfonamide.
Protocol:
-
Setup: In a reaction vessel, dissolve 1-Benzyl-isatin-5-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.
-
Base and Nucleophile Addition: Add thiomorpholine (1.1 eq) followed by a base such as triethylamine (1.5 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.[8]
Causality Behind Experimental Choices:
-
Triethylamine: This organic base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the reaction to completion.
-
Aqueous Work-up: The series of washes removes the triethylamine hydrochloride salt, any remaining base, and other water-soluble impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the N-benzylation in Stage 1? A1: Yes, other bases like sodium hydride (NaH) in DMF have been reported.[9] However, for scale-up, K₂CO₃ in acetonitrile is often preferred due to its lower cost, easier handling, and simpler work-up procedure (filtration vs. quenching of reactive NaH).
Q2: The chlorosulfonation reaction (Stage 2) is not going to completion. What could be the issue? A2: Incomplete chlorosulfonation can be due to several factors:
-
Moisture: The presence of water will consume the chlorosulfonic acid. Ensure all glassware is scrupulously dry and reagents are anhydrous.[4]
-
Insufficient Reagent: A sufficient excess of chlorosulfonic acid is necessary to act as both reagent and solvent.
-
Reaction Time/Temperature: The reaction is typically slow at room temperature. Ensure it has been stirred for a sufficient duration (18-24 hours).
Q3: The yield is very low after the ice quench in Stage 2. Why? A3: Significant product loss can occur if the sulfonyl chloride hydrolyzes back to the sulfonic acid. This can happen if the product is left in the acidic aqueous mixture for too long or at an elevated temperature. The filtration and washing steps should be performed promptly and with ice-cold water.
Q4: What are the key safety concerns when handling chlorosulfonic acid? A4: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride and sulfur oxide fumes.[10][11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, clothing, and face shield), and have an emergency shower and eyewash station readily accessible.[12] Neutralize spills cautiously with a dry agent like sodium bicarbonate.[7]
Q5: Are there alternatives to column chromatography for purifying the final product at a larger scale? A5: Yes, for large-scale purification, recrystallization is often more practical and economical. You will need to perform solvent screening to find a suitable single or binary solvent system that provides good recovery and high purity. Common systems for similar compounds include ethyl acetate/hexane or ethanol/water.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
| Problem | Stage | Probable Cause(s) | Recommended Solution(s) |
| Low yield in N-Benzylation | 1 | 1. Incomplete reaction. 2. Impure isatin or benzyl bromide. 3. Insufficient base. | 1. Increase reaction time or temperature. Confirm completion with TLC. 2. Check the purity of starting materials. 3. Ensure at least 1.2 equivalents of K₂CO₃ are used. |
| Formation of dark-colored impurities | 2 | 1. Reaction temperature too high during HSO₃Cl addition. 2. Side reactions due to impurities in the starting material. | 1. Maintain strict temperature control (0-10°C) during the addition. 2. Ensure the 1-Benzylisatin used is of high purity. |
| Product is an oil or sticky solid after purification | 3 | 1. Presence of residual solvent. 2. Impurities lowering the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify by recrystallization from a different solvent system or re-run column chromatography with a shallower gradient. |
| Difficult filtration of the sulfonyl chloride | 2 | 1. Very fine particle size of the precipitate. | 1. Allow the precipitate to age in the cold mother liquor for a short period to allow crystal growth. 2. Use a filter aid (e.g., Celite), though this may require an extra step to remove it from the product. |
Troubleshooting Logic: Incomplete Sulfonamide Formation
If you observe a significant amount of the 1-Benzyl-isatin-5-sulfonyl chloride starting material remaining after Stage 3, follow this decision tree.
Caption: Decision tree for troubleshooting incomplete sulfonamide formation.
Part 4: Characterization
To ensure the quality and identity of the intermediates and the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the isatin ring (around 1730 and 1610 cm⁻¹) and the S=O stretches of the sulfonamide (around 1330 and 1160 cm⁻¹).[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₉H₁₈N₂O₄S₂ has a molecular weight of 402.49 g/mol ).[1]
-
Melting Point: A sharp melting point is a good indicator of purity.
References
- Shakir, T. H., & Jawad, M. M. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(5), 421-428. (URL not directly available, but accessible through journal archives)
-
Al-Ostath, A. I., et al. (2022). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 27(15), 4945. [Link]
-
ResearchGate. Synthesis and antibacterial activities of N-benzyl isatin-3-semicarbazones and hydrazones. [Link]
- Huda, S. M. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Systematic Reviews in Pharmacy, 11(12), 1547-1560. (URL not directly available, but accessible through journal archives)
-
Egorov, I. N., et al. (2022). Catalytic Enantioselective Synthesis of N,N-Acetals from α-Dicarbonyl Compounds Using Chiral Imidazoline-Phosphoric Acid Catalysts. Advanced Synthesis & Catalysis, 364(14), 2399-2405. [Link]
-
ChemBK. This compound. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1039 - CHLOROSULFONIC ACID. [Link]
-
New Jersey Department of Health. (2007). HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Chlorosulfonic acid, 98%. [Link]
-
Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197370. [Link]
-
Cheloufi, H., Berredjem, M., & Aouf, N. E. (2014). Synthesis of a new series of sulfonamides containing isatin moiety. PhytoChem & BioSub Journal, 8(2), 86-93. [Link]
-
Abdel-Wahab, B. F., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7268. [Link]
-
Gandhi, D., et al. (2021). A review on isatin and its derivatives: synthesis, reactions and applications. Journal of Applied Pharmaceutical Science and Research, 4(2), 1-10. [Link]
-
Alshams, M., et al. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 14(5), 786-829. [Link]
-
Suzuki, T., et al. (1981). Studies of Thiomorpholine Derivatives. III. Reaction of 2-Substituted-3-oxoperhydro-2H-1, 4-thiazine-5-carboxylic Acids and Their Methyl Esters with Sulfuryl Chloride. Chemical and Pharmaceutical Bulletin, 29(1), 123-129. [Link]
-
Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Dwn. (n.d.). This compound. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 8. 1-Benzyl-5-thiomorpholinosulfonyl Isatin_其他_德威钠 [gbwol.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. nj.gov [nj.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Reactions with Isatin Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isatin chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize the versatile isatin scaffold in their synthetic workflows. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols and delve into the causality behind common experimental failures. Our goal is to empower you with the knowledge to diagnose, troubleshoot, and optimize your reactions effectively.
This resource is organized into a question-and-answer format, addressing the specific, practical challenges frequently encountered in the lab.
Section 1: Foundational Troubleshooting: Low Yields, Purity, and Solubility
This section addresses overarching issues that can plague any reaction involving isatin intermediates.
Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?
Answer: Low yield is a common frustration, often stemming from a few key areas. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The integrity of your starting materials is paramount. In classic syntheses like the Sandmeyer reaction, the purity of the initial aniline is critical; commercial grades can contain impurities that inhibit the reaction or generate tar, necessitating distillation before use.[1]
-
Reaction Conditions:
-
Temperature: Many isatin reactions are highly sensitive to temperature. For instance, the acid-catalyzed cyclization in the Sandmeyer synthesis must be carefully maintained between 60-70°C. Temperatures below this range result in an incomplete reaction, while exceeding 80°C can cause catastrophic charring and decomposition.[1][2][3]
-
Solvent: The choice of solvent is critical for both solubility and reactivity. For N-alkylation reactions, anhydrous DMF is a standard choice that effectively dissolves the isatin anion.[4] Using a solvent in which your intermediates are poorly soluble can halt the reaction entirely.
-
-
Incomplete Conversion: Always monitor your reaction's progress using Thin Layer Chromatography (TLC).[4] An apparent "failed" reaction may simply be incomplete. If starting material is still present, consider extending the reaction time or slightly increasing the equivalents of a key reagent.
-
Atmospheric Control: Reactions involving anionic intermediates, such as those in N-alkylation, benefit from an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
Below is a logical workflow for diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q2: My isatin derivative is an inseparable oil or goo after work-up. How can I isolate a solid product?
Answer: This is a frequent challenge, particularly with N-alkylated isatins where the alkyl chain disrupts the crystal lattice.[5]
-
Remove Residual Solvents: High-boiling solvents like DMF are notoriously difficult to remove. After rotary evaporation, co-evaporate the residue with a lower-boiling solvent like toluene multiple times, followed by drying under high vacuum overnight.[5]
-
Trituration: This technique can induce crystallization. Add a small amount of a non-solvent in which your product is insoluble (but impurities may be soluble), such as cold hexane or diethyl ether. Scrape the sides of the flask with a glass rod to provide a nucleation surface. You may see the oil slowly convert to a solid powder.[5]
-
Re-evaluate Purity: Impurities are notorious for preventing crystallization. The "oil" may be an impure mixture. Re-purifying via a silica plug or a different method may be necessary before attempting crystallization again.
-
Accept the State: Some isatin derivatives, especially those with long or "greasy" N-alkyl groups, are simply oils or low-melting solids at room temperature.[5] If the product is pure by NMR and TLC, it may be best to proceed with the oil.
Q3: I am struggling with the solubility of my substituted isatin intermediate during the reaction.
Answer: Isatin itself has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and DMF.[6][7] However, derivatives can have drastically different properties.
For reactions run in acidic media, such as the Sandmeyer cyclization, highly lipophilic oximinoacetanilide precursors can exhibit poor solubility in concentrated sulfuric acid, leading to incomplete cyclization.[8] In these specific cases, switching the acid to methanesulfonic acid has been shown to improve solubility and provide the desired isatin product in higher yields.[8]
| Solvent | General Use Case for Isatin Chemistry |
| DMF, DMSO | Good solubility for isatin and its salts; common for N-alkylation.[4][9] |
| Ethanol, Methanol | Used for condensation reactions (e.g., forming hydrazones) and recrystallization.[9][10] |
| Glacial Acetic Acid | Excellent solvent for recrystallizing crude isatin.[1] |
| Sulfuric Acid | Standard for Sandmeyer cyclization, but can cause solubility issues.[1] |
| Methanesulfonic Acid | An effective alternative to H₂SO₄ for lipophilic Sandmeyer substrates.[8] |
Section 2: Troubleshooting Specific Isatin Reactions
This section focuses on named reactions and common transformations of the isatin core.
Q4: In my Sandmeyer isatin synthesis, I'm observing a significant yellow impurity and/or tar formation instead of my orange-red product. What is happening?
Answer: This points to two classic failure modes in the Sandmeyer synthesis: improper temperature control and the formation of a specific side product.
-
Temperature Control: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is exothermic and must be tightly controlled. The addition should be done in portions to keep the internal temperature between 60-70°C.[1][3] If the temperature rises above 80°C, unwanted sulfonation and decomposition reactions occur, leading to charring and a significant loss of product.[1]
-
Isatin Oxime Formation: A common yellow impurity is the oxime of isatin.[1] This side product forms when the isonitrosoacetanilide intermediate is hydrolyzed back to hydroxylamine, which then reacts with the newly formed isatin product.[4]
Mitigation Strategy: To prevent the formation of isatin oxime, a "decoy agent" such as a simple ketone (e.g., acetone) or aldehyde can be added during the reaction quenching or work-up phase.[4] The decoy carbonyl will react with the unwanted hydroxylamine, preventing it from consuming your isatin product.
Caption: Side reaction in Sandmeyer synthesis and mitigation with a decoy agent.
Q5: My N-alkylation of isatin is inefficient, giving multiple spots on TLC. What are the likely side reactions?
Answer: While N-alkylation seems straightforward, the isatin nucleus is susceptible to side reactions under basic conditions, which are required to deprotonate the N-H group.
-
Aldol-Type Reactions: The C3-carbonyl group has an acidic α-proton in the deprotonated N-anion intermediate. This can lead to self-condensation or reactions with other carbonyls present. Using milder bases (e.g., K₂CO₃ vs. NaH) and controlled temperatures can minimize this.[4]
-
O-Alkylation vs. N-Alkylation: While N-alkylation is generally favored, some O-alkylation at the C2-carbonyl can occur, leading to an isatin ether product.[4] The choice of solvent and counter-ion can influence the N/O selectivity.
-
Ring Opening: Strong bases, especially in the presence of nucleophilic solvents or impurities, can potentially hydrolyze the lactam (amide) bond of the isatin ring.[11]
Optimization Protocol for N-Alkylation:
-
Dry Rigorously: Dry your isatin, potassium carbonate (K₂CO₃), and DMF solvent thoroughly. Moisture will quench the base and can lead to hydrolysis.
-
Order of Addition: Suspend isatin and K₂CO₃ (1.5-2.0 eq.) in anhydrous DMF under an inert atmosphere. Stir for 30-60 minutes to allow for salt formation.
-
Add Alkylating Agent: Add the alkylating agent (1.1-1.2 eq.) dropwise at 0°C or room temperature.
-
Monitor: Follow the reaction by TLC until the starting isatin is consumed.[4]
-
Work-up: Quench the reaction with saturated NH₄Cl solution and extract with an appropriate organic solvent like ethyl acetate.[5]
Q6: The Pfitzinger reaction to form a quinoline-4-carboxylic acid is failing. What is the mechanistic weak point?
Answer: The most common point of failure in the Pfitzinger reaction is the initial, base-catalyzed ring opening of the isatin. The reaction does not proceed directly from isatin.
Mechanism Insight: A strong base (typically KOH) is required to hydrolyze the C2-N1 amide bond, forming a keto-acid intermediate (an α-keto-N-phenylglycinate salt).[11][12] This intermediate is the actual species that then undergoes condensation with the enolizable ketone or aldehyde.[11]
Troubleshooting Steps:
-
Base Strength & Concentration: Ensure you are using a sufficiently strong base (30-50% aqueous KOH is common) and that it hasn't degraded (e.g., absorbed CO₂ from the air).
-
Initial Hydrolysis: Allow sufficient time at an appropriate temperature for the initial ring-opening to occur before expecting condensation. The solution color often changes as the isatin salt forms and then opens.
-
Carbonyl Partner: The carbonyl compound must have at least one α-methylene (-CH₂-) group to form the necessary enamine/enolate for cyclization.[13]
Section 3: Purification Protocols
Q7: What are the most reliable methods for purifying crude isatin without resorting to column chromatography?
Answer: Column chromatography can be effective but is often laborious and can lead to product loss or contamination.[14] Fortunately, isatin's chemical properties allow for two excellent non-chromatographic purification methods.
Protocol 1: Purification via Base Solubilization [1] This method leverages the acidic N-H proton of the isatin core.
-
Dissolution: Suspend the crude isatin product in hot water. Add an aqueous solution of sodium hydroxide (NaOH) dropwise with stirring. The isatin will deprotonate and dissolve to form the dark-colored sodium isatinate salt.
-
Impurity Precipitation: Carefully add dilute hydrochloric acid (HCl) with vigorous stirring until a slight precipitate just begins to form. These are often less acidic impurities precipitating out first.
-
Filtration: Filter the solution immediately to remove the precipitated impurities.
-
Product Precipitation: Add more HCl to the filtrate until the solution is acidic to Congo red paper. The pure isatin will precipitate as a bright orange-red solid.
-
Isolation: Cool the mixture, filter the pure isatin, wash thoroughly with cold water to remove salts, and air dry.
Protocol 2: Purification via Bisulfite Adduct Formation [15] This method is excellent for removing non-carbonyl impurities.
-
Adduct Formation: Heat the crude isatin with an aqueous solution of an alkali-metal bisulfite (e.g., sodium bisulfite). This forms a hot, aqueous solution of the isatin-bisulfite addition product.
-
Decolorization (Optional): For highly colored impurities, the hot solution can be treated with activated carbon and then filtered.
-
Crystallization: Cool the solution to crystallize the isatin-bisulfite adduct. Filter to isolate the crystals.
-
Liberation of Isatin: Mix the crystallized adduct with an acid solution (e.g., aqueous HCl). This will decompose the adduct, precipitating the purified isatin.
-
Isolation: Filter the pure isatin, wash with water, and dry.
References
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyHGnBvEFzVb2wri45pgV0SIhyGyYapKbRLLtgA3z9SY-KzF56KiAbvenwWzsHDYZOwIzMEM5-7MKmuOk4BV_FOIYudw2i9KyWXJeYgv-Vz6bgcq5Ez7gxGBSpcB-GI-FEQWmeDMeVXQ==]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0uiq0RCuo0AqMK2zD_vcWD-ayFmTimOhdwzgmiwIf2zX8EexB7WJ1YaKDFsgmfJ2yrcSk8vjEUq8gVSnjKiWwF4UjRWfKUt6yDT06rTpie6DlgPd6m1-VUgSwE3IIXLBYf9uJ949dqoCL]
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Substituted Isatins. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZY1RBsxprQ0n8gObqL14eacO2vpIvmsvvE57GYooe3_KdTKfAShQ_fUxaFwNNuVrJkPuB8QS4frI-OzPY45HkQwghLNQfVbjmgFG1nmb_HEqHJj4YVe2lffzP1_jfvlxFKs4EkJFIiQsMBO2GOGo0UluWw8YWcp7MLC5_sh7xMt9LwMYzgU3CcHvNSvHnrpFWuavgiTn6dw==]
- Mehta, B., & Kumar, V. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(58), 33917-33943. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOUSfeuzftrDq8EiO4np3blRAVUJRigkUwP0GbQI16TsdMgVY4X0dggyH49PWzsueIJG8IaQh_yT0xLj--k1nArCfEzwqCbfqLwPZv7QJCtPxjMUJUjb9q1Oljsi_mX2W5MYODKWP5CZyBbQ=]
- Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgVzEDdcOXPz0gdjjMAY_uca3QhDiMx3-eKJYSgcrIGPAjahn3t4Cs1-sBAa9rOV1FACQVGThoTZQNS0zoM0cKcpaTq_VTbsYJTKclFOuGaw2QZ4E4D0CN9js6WKeSKNBF79KR-2vtnHQRS3TKSyvU6KBQUw7Ra5ynaGc3x0sTY7F_VnHVHrgfmIbwLyE_ozdTggTjoSkjazumf9XyXFOlr_2wIKAdu3D6pVrfcpjPRLXoJP7Qt8_HAQ==]
- JAAFR. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEill8R_KxWtCyfIWMc7iWcYqBvVaSGoRl48UbAh8BhmwZf558kSUGTKJKaa0vPCdbTIL3ae-sZFY8JFQ0e-dqlktioLwB77y4fgp4EtcTjymL5DsWgcJjNHLJMFxm6eQuK9B-oMcuMAP97Vg==]
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnmxsFb9QGTpkpBM0M-zDK4WpFnyGh0199GZ83MQpru9brhclsJoG8fbX7h0x4O5p_j4LJ2I3yWbCOHiQgHObvT1yJMkJcFezDsCPbExdYWIYWaqbe8xXju0bZfOLRggUoJ-h60JXNZOmq7rciSPgBbw9IPgyNminQ2JEYg6-BGBc=]
- Sciencemadness Discussion Board. (2024). Synthesis of Isatin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_WymafH5DSBE2lIOXvTTs0uvdQhWMYKMDQsPEWswzQOeiBQqfChnADf3-Yi77kFR4_YYvd5U8wv-8rf6n5lp_97P9OrUFFzEzuJ1yP5OQo5gv0CXec6DnVk6MAKHLfEwpUSlLGwGKOhuV_dRiA04odXq951Rdw==]
- Hewawasam, P., et al. (2005). Synthesis of Substituted Isatins. Bioorganic & medicinal chemistry letters, 15(16), 3736-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUq2PpIDcXbEXvW6MY9Zb6n8QGAfcxHw6EQqSUC6MSKarAyFmw37gebWVEPIInE6VPUU82i9TwyOfRWNDtNtKkdWcRKJR7RxqjHrmxk2mOZl_t4fsXch7r-qEpSUXyb0dWA4KxDBRFvO_LOA=]
- Cooksey, C. (2010). Sandmeyer isonitrosoacetanilide isatin synthesis. ChemSpider SyntheticPages, SP464. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2xwnR_SoSzXfLywjSPCr8gKk4yGjJMbPxknSHY83umFXpfG4fd9JNlBchHx-EIq81C7quvlrBzFNY3GyHKCxjsUhwhgMzDi29wISwgjAey4-wi5tvjk1yGY=]
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1OR0joBEEOCxVsE0EmXsi9Eno59T0SeZWg6Z8nwmDeJwJK9jye9IxSb9SkH_qfuf6o6elnkxWv36kAg5EJyD2vfNa7JdBRTBpzA7zKL2z4wRjXnLefIZUJCl7nb77St-KY1f7xo__fQytxW2ebLy2oXfLkcxjvj6UnMJnrIAXKsQOLiQsIbFv7tfxz2XeLsy3jIFKDhq6sFgCffUyxBRV]
- ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp91WUl54ZInincFDImd8DKzZtPYsXeHkA05LZiFeHNh-osWCxjHvxFl03k-G-P_aAbFMYjTo6gqjka60rXRrOGXy169uIWmvUcTgfiPgtoOP0-I7n5BWydyg-PxSMQ9hC7-Di_GP3aMboIhu3p6_Go_BPaGBotZsv5Ieoz6CMFjSidqvVe8KVps6pTuJzYQZY7-LccjsieE8HX_gPt3lhuwQKdrBBgyGWVBO8dCJcWvxHyyHtoIEY6A==]
- Zhang, C., et al. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 59(4), 1194-1198. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy-FOe11QzSogsCxKxIbZcze2l-y_12vZM6lMO3ZPjIqEwdbRwTSM8pE5ndFPb4wLp69_91o0CFXRJNxYBmEsKXcrkMO4QzTrrRrqzVGpZd4oc_xxe3d_TDaw7UFZcMW3b28b0hZkCa_8=]
- ResearchGate. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxakGxraIi-zj0sEt9RW5hvhhQwN4Y5HQEsOQHCqDt7ZmUbsDLxzmVLDxH5KV3_7pmukfLfedF9iYbABRQofWCRBfCgg3WGTVQCAlh57vYr8wYYCPccs09rcR2cEqD3F0fxVDRb_PWt-wwXT482sjP7xIqZGPEkFE6mCIbUdws1Qz3b3qZz8LyHs4SMAzkFhK1dlALrDZZ8iWeNbVrCyKoK_TRgV4ydysMs256j69K]
- Wikipedia. (n.d.). Pfitzinger reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMSySWgz_XQvQ8NC49WiPwfiab8Gf5qn-zCiLy_IexXEZa04JTCh_wbCp-l9nXz_S6BmqI5Q1bJBVlg7UEh0kKeXSV4OMe8Zrqpyv_wOUp81uGV777OmUHUzal_dloRmPyL-rGAZ2paPLjLNw=]
- Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV3SWjgLQoV_OvLTuABCXcuwVzNzaL1XEuFFbeNoihMJwtfOzmYQciHVOsc7bZl4-wofvV-F36k2PwMsW2i0dLUCHBgeInK7ccMA5ENM1Yz8Zc0ZqLBb5cipDiVazkFrdAuBNgWZOWhYL5EZbIvghGNwIQG4e6HZBRBy28z7SI_rzKwtM=]
- Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 1-5. [https://vertexaisearch.cloud.google.
- Scribd. (n.d.). The Pfitzinger Reaction. (Review). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsIsVG4KxjHgayOm0T5gBFJLJ9e8dSMnvWS3sQI2t-GgiPVwriUjijGbdNa8CvlCy7aAj1QrMYnUl3cYsp8W0PVNP0nyX6ikYi5nnQwE2t5OsIdg7qSvw0WzQ0UzLCzUdG4ByI7TJgkWv74wkEPiFuUJNqVR57fOgT0qfTynTNxhrS]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. rjwave.org [rjwave.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. ijsr.net [ijsr.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of Isatin Compounds
Welcome to the technical support center for the analytical assessment of isatin purity. Isatin (1H-indole-2,3-dione) and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anticonvulsant properties. Given their therapeutic potential, ensuring the purity of isatin-based Active Pharmaceutical Ingredients (APIs) is a critical step in drug development and manufacturing.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques used for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Workflow for Purity Assessment of Isatin Compounds
The following diagram outlines a typical workflow for assessing the purity of a newly synthesized isatin compound.
Caption: General workflow for the synthesis, purification, and purity assessment of isatin compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of isatin compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]
Troubleshooting Guide (Q&A)
Q1: I'm seeing significant peak tailing for my isatin peak. What could be the cause and how can I fix it?
A1: Peak tailing for isatin is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with the polar carbonyl groups of isatin, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or phosphoric acid (0.1% v/v) to the mobile phase. This will suppress the ionization of the silanol groups, minimizing secondary interactions.[4]
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "shields" the residual silanols.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might provide a different selectivity and reduce tailing.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject. Check if the peak shape improves.
-
-
Cause 3: Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.
-
Solution:
-
Remove the guard column and run the analysis again. If the peak shape improves, replace the guard column.
-
If the issue persists, try reversing and flushing the analytical column (disconnect it from the detector first). If this doesn't help, the column may need to be replaced.[5]
-
-
Q2: My retention times for isatin are shifting between injections. What should I check?
A2: Retention time variability is usually due to issues with the mobile phase preparation or the HPLC system itself.
-
Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
-
Solution:
-
Premix Mobile Phase: If you are using a gradient pump to mix solvents online, try premixing the mobile phase manually to rule out a pump proportioning valve issue.[6]
-
Degas Thoroughly: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.[7]
-
Check for Evaporation: If you are running a long sequence, check for solvent evaporation, which can change the mobile phase composition over time.
-
-
-
Cause 2: Temperature Fluctuations: The column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 3: Pump Issues: Leaks or faulty check valves in the pump can cause flow rate fluctuations.
-
Solution: Check for any visible leaks around the pump heads. Perform a pump pressure test and check the ripple. If necessary, sonicate the check valves or replace the pump seals.[8]
-
Q3: I am not seeing any peaks, or the peaks are very small, even though I've injected my isatin sample.
A3: This can be due to a variety of issues, from simple connection problems to detector settings.
-
Cause 1: No Flow: There might be a blockage or a leak in the system.
-
Solution: Check the system pressure. If it's very high, there's likely a blockage. If it's very low, there could be a leak or the pump is not working correctly. Systematically check connections from the pump to the detector.[8]
-
-
Cause 2: Detector Settings: The detector might not be set to the correct wavelength for isatin.
-
Solution: Isatin has a strong UV absorbance. Check the UV spectrum for isatin and ensure your detector is set to an appropriate wavelength maximum (e.g., around 295 nm in methanol).[9]
-
-
Cause 3: Sample Degradation: Isatin can be susceptible to degradation under certain conditions.
-
Solution: Prepare your sample fresh and protect it from light if necessary. Ensure the sample solvent is compatible with the mobile phase.
-
Caption: Troubleshooting workflow for common HPLC issues encountered during isatin analysis.
Frequently Asked Questions (FAQs)
-
What is a good starting HPLC method for isatin purity? A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in either isocratic or gradient mode.[4][10] Detection at 295 nm is suitable.[9]
-
How do I choose the right column for my isatin derivative? The choice depends on the polarity of your derivative. A standard C18 column is suitable for most non-polar to moderately polar derivatives. For highly polar derivatives, you might consider an AQ-type C18 column or HILIC chromatography.
-
Do I need to use a guard column? It is highly recommended to use a guard column, especially when analyzing samples that are not highly purified. It protects the analytical column from contaminants and extends its lifetime.[6]
Example Protocol: HPLC-UV Purity Method for Isatin
This protocol is a general starting point and should be validated for your specific compound and instrument.[11]
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the acetonitrile and water. Add the phosphoric acid and mix well. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh about 10 mg of isatin reference standard and dissolve it in the mobile phase to make a 100 µg/mL stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare your isatin sample at a similar concentration to the standard solution using the mobile phase as the diluent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main isatin peak to the total area of all peaks (Area % method).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities, starting materials, or by-products in isatin samples.[12][13]
Troubleshooting Guide (Q&A)
Q1: My isatin compound is not eluting from the GC column. What's wrong?
A1: Isatin has a relatively high boiling point and can be polar, which can make it challenging for GC analysis without derivatization.
-
Cause 1: Insufficient Volatility: The GC oven temperature might be too low.
-
Solution: Increase the oven temperature program to a higher final temperature (e.g., up to 300 °C), ensuring you do not exceed the column's maximum operating temperature.
-
-
Cause 2: Adsorption: The polar nature of isatin can lead to adsorption on the column, causing poor peak shape or no elution.
-
Solution: Derivatization is often necessary. Silylation (e.g., with MTBSTFA) can be an effective way to make isatin more volatile and less polar.[12]
-
Q2: I'm seeing multiple peaks for what should be a pure isatin sample. What could be the cause?
A2: This could be due to degradation in the injector, impurities, or issues with derivatization.
-
Cause 1: Thermal Degradation: Isatin might be degrading at high injector temperatures.
-
Solution: Lower the injector temperature. Use a split/splitless injector and optimize the split ratio.
-
-
Cause 2: Incomplete Derivatization: If you are using derivatization, you might be seeing peaks for both the derivatized and underivatized compound.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
-
Cause 3: Contamination: The peaks could be from a contaminated syringe, injector liner, or septum.
-
Solution: Run a blank solvent injection. If the peaks are still present, clean or replace the injector liner and septum.
-
Frequently Asked Questions (FAQs)
-
When should I use GC-MS instead of HPLC for isatin purity? GC-MS is particularly useful for detecting and identifying non-polar and volatile impurities that might not be well-retained or resolved by reversed-phase HPLC. It's also excellent for identifying residual solvents from the synthesis.
-
What kind of GC column is suitable for isatin analysis? A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point for the analysis of derivatized isatin.[13]
Example Protocol: GC-MS Analysis of Isatin (with Derivatization)
This protocol is based on a published method for the determination of isatin and should be adapted and validated.[12]
| Parameter | Setting |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector | Split/splitless, 250 °C |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 |
Step-by-Step Procedure:
-
Derivatization:
-
To a dried sample of isatin (approx. 1 mg), add an internal standard (e.g., 5-methylisatin).
-
Add hydroxylamine hydrochloride in pyridine and heat to form the oxime.
-
Evaporate the solvent and add the silylating agent (e.g., MTBSTFA) in a suitable solvent. Heat to complete the reaction.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the peak for the derivatized isatin based on its retention time and mass spectrum.
-
Search the mass spectra of other peaks against a library (e.g., NIST) to identify impurities.
-
Quantify impurities relative to the main peak or using a calibration curve if standards are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural confirmation of isatin and its derivatives and can also be used for quantitative purity assessment (qNMR).[14][15][16]
Troubleshooting Guide (Q&A)
Q1: The peaks in my 1H-NMR spectrum of isatin are broad. What can I do to improve the resolution?
A1: Broad peaks can be due to several factors, including sample preparation and instrument settings.
-
Cause 1: Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.
-
Solution: Dilute your sample.
-
-
Cause 2: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: Filter your sample through a small plug of silica or celite.
-
-
Cause 3: Poor Shimming: The magnetic field homogeneity might not be optimized.
-
Solution: Carefully shim the spectrometer on your sample.
-
Q2: I'm trying to perform a qNMR experiment for purity, but my results are not reproducible. What should I check?
A2: Quantitative NMR requires careful experimental setup and data processing.
-
Cause 1: Incomplete Relaxation: If the relaxation delay (d1) is too short, the signal intensities will not be quantitative.
-
Solution: Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons you are integrating.
-
-
Cause 2: Integration Errors: Incorrectly setting the integral regions can lead to errors.
-
Solution: Ensure the integral regions cover the entire peak, including any satellite peaks. Use a consistent baseline correction method.
-
-
Cause 3: Internal Standard Issues: The internal standard might not be suitable.
-
Solution: Use a certified internal standard that is stable, has peaks in a clean region of the spectrum, and does not interact with your sample.[17]
-
Frequently Asked Questions (FAQs)
-
Can I use NMR to determine the purity of my isatin sample? Yes, quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a compound without needing a reference standard of the analyte itself.[17]
-
What solvent should I use for NMR analysis of isatin? Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice as isatin is typically soluble in it, and the N-H proton is often observable.[18] Deuterated chloroform (CDCl3) can also be used, but the N-H proton may exchange or be broad.
Regulatory Context and Method Validation
The purity of an API is a critical quality attribute that must be controlled and monitored. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for setting impurity specifications.
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A guideline is a key document for drug development professionals.[19][20][21] It establishes thresholds for reporting, identifying, and qualifying impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Source: Adapted from ICH Q3A(R2) Guidelines[22][23]
Method Validation
Any analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose.[10][11] Key validation parameters according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
Title: Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry Source: Journal of Chromatography URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]
-
Title: GC-MS chromatograms of the isomers from isatin derivatives before HSCCC separation Source: ResearchGate URL: [Link]
-
Title: Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy Source: YMER URL: [Link]
-
Title: X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives Source: AUREMN URL: [Link]
-
Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Separation of Isatin on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Determination of isatin, a new neurochemical modulator, in urine by HPLC Source: ResearchGate URL: [Link]
-
Title: Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology Source: SciSpace URL: [Link]
-
Title: Synthesis and Characterization of New Isatin Nucleosides Source: RJPT URL: [Link]
-
Title: The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of Substituted Isatins Source: PMC - NIH URL: [Link]
-
Title: 1H-NMR spectrum of Isatin Source: ResearchGate URL: [Link]
-
Title: Structure of isatin Analysis by HPLC and LC-HRMS revealed that... Source: ResearchGate URL: [Link]
-
Title: Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals Source: PMC URL: [Link]
-
Title: Method Validation by isatin method by HPLC method Source: ResearchGate URL: [Link]
-
Title: Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor Source: NIH URL: [Link]
-
Title: Synthesis of Isatin and Its Derivatives and their Applications in Biological System Source: ResearchGate URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: Synthesis of Isatin and Its Derivatives and their Applications in Biological System Source: Biomed J Sci & Tech Res URL: [Link]
-
Title: Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds Source: DergiPark URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS) Source: ResearchGate URL: [Link]
-
Title: Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents Source: PubMed Central URL: [Link]
-
Title: Isatin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Troubleshooting Common HPLC Problems: Solutions for Better Results Source: Mastelf URL: [Link]
-
Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Chromservis URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mastelf.com [mastelf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
- 12. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. auremn.org [auremn.org]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. pharma.gally.ch [pharma.gally.ch]
- 20. One moment, please... [ikev.org]
- 21. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 23. jpionline.org [jpionline.org]
Technical Support Center: 1-Benzyl-5-thiomorpholinosulfonyl Isatin
Welcome to the technical support center for 1-Benzyl-5-thiomorpholinosulfonyl Isatin. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound, as well as to provide troubleshooting assistance for common experimental challenges. As an isatin sulfonamide analog, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents.[1] This document synthesizes available data with established principles of chemical safety and experimental design to support your research endeavors.
Compound Profile
| Property | Value | Source |
| CAS Number | 1144853-50-8 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ | [1] |
| Molecular Weight | 402.49 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 224.1-224.9 °C | [3] |
| Primary Application | Intermediate in the preparation of Isatin sulfonamide analogs | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and properties of this compound.
Q1: How should this compound be stored for optimal stability?
A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a refrigerator. To prevent degradation from atmospheric moisture, storage under an inert gas like argon or nitrogen is advisable. The general storage class for combustible solids should be followed.[4] While specific stability data for this compound is not publicly available, isatin derivatives, in general, should be protected from light and moisture to ensure their integrity over time.
Q2: What are the primary safety precautions to take when handling this compound?
A2: As a powdered chemical, the primary routes of exposure are inhalation and skin contact. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5] Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling larger quantities.[4]
General safe handling advice for sulfonamides includes avoiding contact with skin, eyes, and clothing, and washing hands thoroughly after handling.[5]
Q3: In which solvents is this compound likely to be soluble?
A3: While specific solubility data for this compound is limited, we can infer solubility based on its structural components (an N-benzyl isatin core and a thiomorpholinosulfonyl group). Isatin and its derivatives exhibit variable solubility.[6] N-benzyl isatin derivatives have been noted to be soluble in solvents like chloroform (CHCl₃) and dimethylformamide (DMF).[7] For experimental work, it is recommended to start with small-scale solubility tests in common organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
It is generally expected to have low solubility in water and non-polar solvents like hexanes.
Q4: What is the expected stability of this compound in solution?
A4: The stability of isatin derivatives in solution can be pH-dependent. The imine bond that can be formed at the C3 position of the isatin core is known to be labile in acidic conditions.[8] For stock solutions, it is best practice to prepare them fresh for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Troubleshooting Experimental Issues
This section provides guidance on common problems that may arise during experiments involving this compound.
Issue 1: Incomplete or Failed Reaction
Symptom: Thin Layer Chromatography (TLC) or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Poor Solubility: The compound may not be fully dissolved in the reaction solvent, limiting its availability to react.
-
Solution: Try a different solvent or a solvent mixture. For instance, adding a small percentage of DMSO or DMF to a less polar solvent can enhance solubility.[9] Gentle heating may also improve solubility, but a preliminary thermal stability test is recommended.
-
-
Steric Hindrance: The bulky benzyl and thiomorpholinosulfonyl groups may sterically hinder the reactive sites on the isatin core.
-
Solution: Consider extending the reaction time or increasing the reaction temperature. The use of a suitable catalyst to lower the activation energy might also be necessary.
-
-
Moisture Sensitivity: Some reactions involving isatins, such as the formation of Schiff bases, are sensitive to water.[9]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision workflow for troubleshooting incomplete reactions.
Issue 2: Unexpected Side Products
Symptom: TLC or NMR analysis reveals the formation of one or more unexpected compounds.
Potential Causes & Solutions:
-
Degradation: The compound or product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).
-
Solution: Attempt the reaction under milder conditions (lower temperature, weaker base/acid). Monitor the reaction progress closely over time to identify when the side product begins to form.
-
-
Reactivity of the Isatin Core: The isatin core has multiple reactive sites. The C3 carbonyl is highly electrophilic and can participate in various reactions.
-
Solution: The use of protecting groups for certain functionalities may be necessary to direct the reaction to the desired site. A thorough review of isatin chemistry is recommended to anticipate potential side reactions.[10]
-
Issue 3: Difficulty with Product Purification
Symptom: The desired product is difficult to separate from starting materials or byproducts via column chromatography or recrystallization.
Potential Causes & Solutions:
-
Similar Polarity: The product and impurities may have very similar polarities, leading to poor separation on silica gel.
-
Solution: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. If chromatography fails, consider recrystallization from various solvents or solvent pairs. Purification of isatin derivatives is often achieved through recrystallization with a suitable solvent.[6]
-
-
Product Instability on Silica: Some compounds can degrade on silica gel.
-
Solution: Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Minimize the time the compound spends on the column.
-
Experimental Protocols
While specific protocols for this compound are not widely published, the following general procedures for related N-benzyl isatin derivatives can be adapted.
General Protocol for N-Benzylation of an Isatin
This protocol describes a common method for introducing the benzyl group onto the nitrogen of an isatin ring, a reaction that has already been performed to create the title compound but is useful for understanding its synthesis.
-
To a solution of the parent isatin (e.g., 5-thiomorpholinosulfonyl isatin) in a suitable polar aprotic solvent like DMF or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃).[7]
-
Stir the mixture at room temperature for a short period to facilitate the formation of the isatin salt.
-
Add benzyl chloride or benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[7]
General Protocol for Schiff Base Formation
This compound is an intermediate, often used to create more complex molecules. A common subsequent reaction for isatins is the formation of a Schiff base at the C3 position.
-
Dissolve this compound and an equimolar amount of a primary amine in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
Upon completion, cool the mixture. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
References
- TCI Chemicals. (2025). Safety Data Sheet.
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Sakinho. (2023). Comment on 'Trouble forming a Schiff base between isatin and 3-aminopyridine'. Reddit.
- Al-Suwaidan, I. A., et al. (2021). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Frontiers in Chemistry.
- Shakir, T. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives.
- Achhaniya, B., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. International Journal of Pharmaceutical and Clinical Research.
- ChemBK. (2024). This compound Chemical Properties.
- Sigma-Aldrich. (n.d.). Isatin 97%.
- Vine, K. L., et al. (2013). Development of Isatin-based compounds for use in targeted anti-Cancer therapy. University of Wollongong Thesis Collection.
- Kakkar, R., et al. (2017).
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. drugs.com [drugs.com]
- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ro.uow.edu.au [ro.uow.edu.au]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Isatin Analogs
Introduction: The Isatin Scaffold as a Cornerstone in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has long captured the attention of medicinal chemists.[1] Its inherent structural features, including a fused aromatic ring and reactive carbonyl groups, make it a "privileged scaffold." This means the isatin core can be readily modified at multiple positions to generate a vast library of derivatives.[2][3][4] These modifications are not merely academic exercises; they have led to compounds with a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[4][5][6]
For researchers in drug discovery, the synthesis of a novel isatin analog is just the beginning. The critical next step is the rigorous and systematic validation of its biological activity. This guide is designed for drug development professionals, providing a framework to objectively assess the performance of new isatin derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis to benchmark new compounds against existing alternatives, all grounded in authoritative scientific literature.
I. The Spectrum of Activity: Targeting Cancer, Microbes, and Viruses
The versatility of the isatin scaffold allows its derivatives to interact with a wide array of biological targets, leading to diverse therapeutic applications.[7]
-
Anticancer Activity: This is the most extensively studied property of isatin derivatives.[3] Their mechanisms are multifaceted and often involve the inhibition of critical cellular processes required for tumor growth and survival. Many derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2, EGFR, and CDK2 that are crucial for cancer cell signaling and proliferation.[2][8] This inhibition can disrupt downstream pathways like PI3K/AKT and MAPK, ultimately inducing programmed cell death (apoptosis).[2]
-
Antimicrobial Activity: Isatin analogs have demonstrated significant potential as antibacterial and antifungal agents.[9] Their mode of action is still under investigation but is thought to involve the disruption of microbial cell wall synthesis, enzyme inhibition, or interference with nucleic acid replication.
-
Antiviral Activity: The antiviral properties of isatin derivatives have been recognized against a range of viruses.[4][10] The mechanism often involves inhibiting viral enzymes essential for replication, such as proteases or polymerases, or interfering with the virus's ability to enter host cells.[6]
The initial validation of a new isatin analog should therefore involve a multi-pronged screening approach to identify its primary biological effect.
Caption: Inhibition of Receptor Tyrosine Kinases by isatin analogs blocks pro-survival signaling pathways, leading to apoptosis.
Conclusion
The validation of synthesized isatin analogs is a systematic process that moves from broad primary screening to specific mechanistic studies. By employing robust, well-controlled experimental protocols like the MTT and MIC assays, researchers can generate reliable data on the cytotoxic and antimicrobial potency of their novel compounds. Comparing these results with established derivatives and understanding the underlying structure-activity relationships are essential for identifying promising new therapeutic candidates. This guide provides the foundational framework and detailed methodologies to ensure that the journey from synthesis to biological validation is conducted with the highest degree of scientific integrity.
References
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. Available at: [Link]
-
A survey of isatin hybrids and their biological properties - PMC. PubMed Central. Available at: [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
-
A summary of the cytotoxic structure-activity relationship of isatin derivatives. ResearchGate. Available at: [Link]
-
Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher. Available at: [Link]
-
A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. Available at: [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. Available at: [Link]
-
A Review on Isatin and Its Biological Activities. ResearchGate. Available at: [Link]
-
Antiviral Drug Screening. Virology Research Services. Available at: [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. Available at: [Link]
-
Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
A Review on Isatin and Its Biological Activities (2024). SciSpace. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
-
Structure–activity relationship (SAR) analysis of compounds 4a–k. ResearchGate. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]
-
Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]
-
Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. PubMed. Available at: [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. NIH. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
-
Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Digital Repository. Available at: [Link]
-
Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules. PMC - NIH. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]
-
Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH. Available at: [Link]
-
The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers. Available at: [Link]
-
Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. PubMed. Available at: [Link]
-
Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. ResearchGate. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
-
Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. Available at: [Link]
-
Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. ResearchGate. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Isatin Sulfonamides: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the dynamic field of medicinal chemistry, the isatin scaffold remains a cornerstone for the development of novel therapeutic agents. When coupled with a sulfonamide moiety, this privileged structure gives rise to a class of compounds with a remarkable breadth of biological activities, ranging from potent enzyme inhibition to broad-spectrum antimicrobial and anticancer effects.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of isatin sulfonamides, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate this promising chemical space.
Core Structure-Activity Relationships: A Tale of Three Activities
The versatility of the isatin sulfonamide scaffold is rooted in the synergistic interplay between the isatin core and the sulfonamide "tail." The isatin ring system, an endogenous molecule in mammals, provides a rigid framework amenable to diverse substitutions, while the sulfonamide group is a well-established zinc-binding motif crucial for targeting metalloenzymes.[3][4] The exploration of SAR in this compound class is often categorized by the desired biological outcome.
Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment
A primary focus of isatin sulfonamide research has been the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[4][5] These enzymes play a critical role in regulating the pH of the tumor microenvironment, and their inhibition is a validated strategy for anticancer therapy.[5]
The fundamental SAR for CA inhibition by isatin sulfonamides hinges on the sulfonamide group acting as a zinc anchor within the enzyme's active site. The isatin moiety then extends into the active site cavity, where its substitutions can significantly influence potency and isoform selectivity.
Key SAR observations for carbonic anhydrase inhibition include:
-
Position of the Sulfonamide Group: The position of the sulfonamide group on the phenyl ring attached to the isatin core is critical. Derivatives with the sulfonamide in the para position of the benzene ring generally exhibit potent, low nanomolar inhibitory activity against hCA IX and XII.[5]
-
Substitutions on the Isatin Ring: Modifications to the isatin ring can fine-tune selectivity. For instance, the introduction of halogens, methyl, or other small groups at various positions of the isatin ring can modulate the inhibitory profile against different CA isoforms.[5] These substitutions can form additional hydrogen bonds or hydrophobic interactions with active site residues like Gln92 and Val131, enhancing binding affinity.[5]
-
The Linker: The nature of the linker connecting the isatin and sulfonamide moieties can also impact activity. Hydrazide linkers have been successfully employed to synthesize potent inhibitors of hCA IX and XII, with some compounds exhibiting single-digit nanomolar inhibition constants (KIs).[6]
Anticancer Activity: Beyond Carbonic Anhydrase
While CA inhibition is a significant contributor to the anticancer properties of isatin sulfonamides, these compounds can exert their effects through multiple mechanisms.[3] One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][7]
In a recent study, a series of isatin-based sulfonamides were designed as dual VEGFR-2 and CA inhibitors.[3] Interestingly, while these compounds displayed potent VEGFR-2 inhibitory effects (IC50 range: 23.10–63.40 nM), they showed weak to no inhibition of CA isoforms, a finding attributed to steric hindrance from a neighboring methoxy group.[3][7] This highlights the nuanced nature of SAR and the potential to develop inhibitors with selective activity against different targets. For instance, compounds with specific substitutions on the isatin ring were found to be particularly effective at inhibiting the growth of breast cancer cell lines, such as T47D, with IC50 values in the low micromolar range (1.83–24.13 µM).[3]
Antimicrobial Activity: A Broad Spectrum of Action
Isatin sulfonamides have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The SAR for antimicrobial activity is often distinct from that for enzyme inhibition.
Key SAR insights for antimicrobial activity include:
-
Substitution on the Benzene Sulfonamide Moiety: The nature of the substituent on the sulfonamide nitrogen can greatly influence antimicrobial potency.
-
Halogenation of the Isatin Ring: The presence of halogen atoms, such as chlorine or bromine, on the isatin ring can enhance antimicrobial activity.[2] For example, a compound with a 5-Br substitution on the isatin ring showed the most favorable antimicrobial activity in one study.[2]
Comparative Analysis of Isatin Sulfonamide Derivatives
To provide a clearer picture of the SAR, the following tables summarize the biological activities of representative isatin sulfonamide derivatives.
| Compound ID | Isatin Ring Substitution | Sulfonamide Position | Target | Activity (KI or IC50) | Reference |
| Series 5 Analogs | Varied (H, Me, Halogen, etc.) | para | hCA IX | 1.0–15.6 nM (KI) | [5] |
| Compound 10b | N-substituted | meta | hCA IX | 8.9 nM (KI) | [6] |
| Compound 10b | N-substituted | meta | hCA XII | 9.2 nM (KI) | [6] |
| Compound 11b | Substituted | Not specified | VEGFR-2 | ~23-63 nM (IC50) | [3] |
| Compound 12b | Substituted | Not specified | VEGFR-2 | ~23-63 nM (IC50) | [3] |
| Compound 6f | Substituted | Not specified | T47D Cells | 1.83–24.13 µM (IC50) | [3] |
| Compound 12c | Substituted | Not specified | T47D Cells | 1.83–24.13 µM (IC50) | [3] |
Table 1: Carbonic Anhydrase and Kinase Inhibitory Activities.
Key Experimental Protocols for SAR Studies
The elucidation of SAR for isatin sulfonamides relies on a suite of robust and reproducible bioassays. Below are step-by-step methodologies for key experiments.
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[10]
Principle: This spectrophotometric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human CA in cold Assay Buffer.
-
Substrate Solution: p-Nitrophenyl acetate dissolved in an organic solvent like DMSO.
-
Test Compound and Positive Control (e.g., Acetazolamide) Solutions: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound or positive control dilutions (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.[10]
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Experimental Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isatin sulfonamide derivatives.
-
Incubate for a desired period (e.g., 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Protocol 3: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is used to determine the susceptibility of bacteria to the synthesized compounds.[14][15]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of inhibition will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension in a suitable broth (e.g., Tryptic soy broth or 0.9% saline).[15]
-
-
Plate Inoculation:
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known concentration of the isatin sulfonamide derivative to the surface of the agar.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Compare the zone diameters to established interpretive criteria to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[15]
-
Mechanism of Action and Pathway Analysis
The diverse biological activities of isatin sulfonamides stem from their ability to interact with multiple biological targets. The following diagrams illustrate some of the key mechanisms and pathways involved.
Caption: Key structure-activity relationships of isatin sulfonamides.
Caption: Mechanism of carbonic anhydrase inhibition by isatin sulfonamides.
Conclusion and Future Perspectives
The isatin sulfonamide scaffold represents a highly fruitful area for the discovery of new therapeutic agents. The wealth of available SAR data provides a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target inhibitors, the exploration of novel biological targets, and the use of advanced computational methods to refine SAR models and predict the activity of new derivatives. The continued investigation of this versatile chemical class holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
-
Al-Warhi, T., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192732. Available at: [Link]
-
Angeli, A., et al. (2015). Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Organic & Biomolecular Chemistry, 13(21), 5963-5972. Available at: [Link]
-
Husain, A., et al. (2021). Synthesis, antimicrobial and cytotoxic evaluation of 4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. ResearchGate. Available at: [Link]
-
Horne, K. M., & Reller, L. B. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
-
Alexandru, O., et al. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Cytometry Part A, 87(11), 1046-1056. Available at: [Link]
-
Mathew, B., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17091-17113. Available at: [Link]
-
Al-Janabi, K. A. A., & Hassan, M. Q. (2022). In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Archives of Razi Institute, 77(4), 1495-1502. Available at: [Link]
-
Al-Janabi, K. A. A., & Hassan, M. Q. (2022). In silico study of new isatin- sulfonamide derivatives as carbonic anhydrase inhibitors. Wiadomości Lekarskie, 75(8), 1957-1962. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Mohammed, S. A., et al. (2024). Design, synthesis, insilco study and biological evaluation of new isatin-sulfonamide derivatives by using mono amide linker as possible as histone deacetylase inhibitors. Polski Merkuriusz Lekarski, 52(307), 45-51. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192732. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 963628. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. Retrieved from [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Cell Viability Assays (pp. 1-13). Springer US. Available at: [Link]
-
Nocentini, A., et al. (2018). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 9(12), 3124-3134. Available at: [Link]
-
Jarrahpour, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. ResearchGate. Available at: [Link]
-
Mathew, B., et al. (2022). Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17091-17113. Available at: [Link]
-
Alharthy, R. D., et al. (2023). Synthesis and biological evaluation of novel isatin-hydrazide conjugates as potential antidiabetic agents. ResearchGate. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Husain, A., et al. (2021). Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. ResearchGate. Available at: [Link]
-
Singh, U. P., & Bhat, H. R. (2019). Study of antimicrobial activity of novel Isatin derivatives. World Journal of Biology, Pharmacy and Health Sciences, 1(1), 001-006. Available at: [Link]
-
Al-Zaban, M. I., et al. (2023). A Marine Anticancer Cinnamyloxyl Derivative with Unique Binding Sites at Carbonic Anhydrase IX (CAIX) Inhibits Adenocarcinomic A549 Cells. Molecules, 28(14), 5363. Available at: [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
de Almeida, R. F., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 629437. Available at: [Link]
-
Chen, C.-H., et al. (2013). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Molecules, 18(9), 10565-10578. Available at: [Link]
-
Bari, S. B., et al. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of PharmTech Research, 3(2), 879-883. Available at: [Link]
-
D'Ascenzio, M., et al. (2018). Novel hydrazido benzenesulfonamides-isatin conjugates: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 157, 1383-1393. Available at: [Link]
-
Nocentini, A., et al. (2019). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 583-595. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Supuran, C. T. (2008). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 5. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 6. Novel hydrazido benzenesulfonamides-isatin conjugates: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
Comparative In Vivo Efficacy of Isatin-Based Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Isatin (1H-indole-2,3-dione) stands as a privileged heterocyclic scaffold in medicinal chemistry, celebrated for its structural versatility and broad spectrum of biological activities.[1][2][3] First isolated from the oxidation of indigo dye, this endogenous indole derivative has become a cornerstone for the synthesis of novel therapeutic agents.[4][5] Its derivatives have demonstrated potent anticancer, anticonvulsant, anti-inflammatory, and antiviral properties, among others.[6][7][8] While in vitro assays provide crucial preliminary data, in vivo studies in relevant animal models are the definitive step in validating the therapeutic potential and safety profile of these compounds.
This guide provides a comparative analysis of the in vivo efficacy of various isatin-based compounds across key therapeutic areas. We will delve into the experimental data, compare performance against established alternatives, elucidate the underlying mechanisms of action, and provide detailed protocols for core validation assays. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the field-proven potential of isatin-based therapeutics.
Anticancer Efficacy: Beyond Traditional Chemotherapeutics
Isatin derivatives have emerged as formidable anticancer agents, with two compounds, Sunitinib and Toceranib, receiving clinical approval.[2][6] Their primary mechanism often involves the inhibition of protein kinases crucial for tumor growth, angiogenesis, and metastasis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[9] This targeted approach offers a significant advantage over traditional cytotoxic agents.
Comparative Performance in Preclinical Models
In vivo studies are critical for assessing anti-tumor efficacy and systemic toxicity. Xenograft and carcinoma models in mice are commonly employed to evaluate the potential of novel isatin derivatives.
| Compound/Derivative | Cancer Model | Animal Model | Dose & Route | In Vivo Efficacy Outcome | Alternative/Control | Reference |
| Sunitinib | Various solid tumors | Mice, Canine | Clinically relevant doses | Inhibition of RTKs (VEGFR, PDGFR), leading to reduced tumor growth and angiogenesis. | Doxorubicin | [6][10] |
| Toceranib | Canine mast cell tumor | Canine | Clinically relevant doses | Selective RTK inhibitor; induces tumor cell apoptosis. | Standard Chemotherapy | [10] |
| Isatin-Hydrazone Hybrids | Ehrlich Ascites Carcinoma (EAC) | Mice | Varies | Substantial inhibition of tumor growth. | 5-Fluorouracil | [10][11] |
| Isatin-Triazole Hydrazones | Breast Cancer Xenograft | Mice | Varies | Potent inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4), inducing apoptosis. | Paclitaxel | [10][11] |
| Bis-(indoline-2,3-dione) derivative | Breast Cancer (MCF-7) | Mice | Not specified in abstract | Showed potent in vitro IC50 (0.0028 µM); further in vivo studies implied. | Doxorubicin | [6] |
Mechanism of Action: Kinase Inhibition Pathway
The anticancer effect of many isatin derivatives is rooted in their ability to interfere with key signaling pathways that regulate cell proliferation and survival. A primary target is the VEGFR signaling cascade, which is fundamental for angiogenesis—the formation of new blood vessels required for tumor growth.
Caption: VEGFR Signaling Inhibition by Isatin Derivatives.
Anticonvulsant Activity: A Quest for Higher Safety Margins
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission.[12] Several isatin derivatives have shown significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[12][13]
Comparative Performance in Preclinical Models
A key metric for anticonvulsant drugs is the Protective Index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a wider therapeutic window and a better safety profile.
| Compound/Derivative | Seizure Model | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Alternative/Control | Reference |
| Isatin-1-N-phenylacetamide (4b) | MES | Mice | 91.3 | >1000 | >11 | Phenobarbital, Carbamazepine | [14] |
| 5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one (3d) | MES | Mice | 31.5 | 384.3 | ~12.2 | Standard Drugs | |
| 5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one (3d) | scPTZ | Mice | 37.4 | 384.3 | ~10.3 | Standard Drugs | |
| Isatin Derivatives (Ib, Ie, Ih, Ii) | MES & scPTZ | Mice | 10-100 (dose) | >2000 | High (implied) | Diazepam | [12] |
| Isatin Semicarbazones | MES, scPTZ | Mice | Active | Not specified | Not specified | Phenytoin | [7] |
Note: ED50 is the median effective dose; TD50 is the median toxic dose.
Mechanism of Action: Modulating Neurotransmission
The anticonvulsant effects of isatin derivatives are believed to be multifactorial. Some compounds have been shown to significantly increase the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain.[12] Others may act by antagonizing NMDA receptors, which are involved in excitatory signaling. This dual approach of enhancing inhibition and reducing excitation is a promising strategy for seizure control.
Anti-inflammatory Efficacy: Targeting COX-2 Selectively
Inflammation is a protective response to injury or infection, but chronic inflammation contributes to numerous diseases.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but many non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes, leading to gastrointestinal side effects.[16] The development of selective COX-2 inhibitors is therefore a major goal. Several isatin derivatives have demonstrated potent and potentially selective COX-2 inhibitory activity in vivo.[17][18]
Comparative Performance in Preclinical Models
The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to screen for anti-inflammatory drugs.
| Compound/Derivative | Inflammatory Model | Animal Model | Dose | Paw Edema Reduction (%) | Alternative/Control | Reference |
| 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIc) | Carrageenan-induced paw edema | Rats | 100 mg/kg | 65% | Indomethacin (10 mg/kg) | [16][18] |
| 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIId) | Carrageenan-induced paw edema | Rats | 100 mg/kg | 63% | Indomethacin (10 mg/kg) | [16][18] |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Carrageenan-induced paw edema | Mice | 1.0 - 5.0 mg/kg | Significant reduction, especially at 4h | Indomethacin | [19] |
| Mannich Base Derivative (b3) | Croton oil-induced ear edema | Mice | Not specified | Very significant inflammation reduction | Dexamethasone | [15] |
Mechanism of Action: COX-2 Inhibition Pathway
Inflammation is mediated by prostaglandins, which are synthesized via the cyclooxygenase (COX) pathway. Isatin derivatives can selectively inhibit COX-2, the isoform predominantly expressed at inflammatory sites, thereby reducing prostaglandin production and inflammation with a potentially lower risk of gastric irritation compared to non-selective NSAIDs.[16][17]
Caption: Selective COX-2 Inhibition by Isatin Derivatives.
Experimental Protocols: A Guide to In Vivo Validation
The trustworthiness of any preclinical data hinges on robust and well-documented experimental protocols. Below are standardized, step-by-step methodologies for key in vivo assays.
Protocol 1: Carrageenan-Induced Paw Edema Assay
This protocol is a self-validating system for assessing acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Standard (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 50, 100 mg/kg). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.
Protocol 2: In Vivo Xenograft Model for Anticancer Efficacy
This workflow outlines the essential steps for evaluating anticancer compounds in a tumor-bearing mouse model.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under appropriate conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Grouping: Randomize mice into treatment groups (n=8-10): Vehicle Control, Positive Control (e.g., 5-Fluorouracil), and Test Compound groups.[20]
-
Treatment: Administer the compounds via the determined route (i.p. or p.o.) and schedule (e.g., daily for 21 days).[20] Monitor body weight and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Collection and Analysis: Excise the tumors and measure their final weight. Calculate the percentage of tumor growth inhibition (% TGI). Perform statistical analysis (e.g., ANOVA) to determine significance.
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion and Future Perspectives
The in vivo data overwhelmingly supports the continued development of isatin-based compounds as potent therapeutic agents. Across oncology, neurology, and inflammatory diseases, derivatives of this versatile scaffold have demonstrated efficacy comparable or superior to existing drugs, often with the promise of improved safety profiles.[11][14][18] The success of Sunitinib and Toceranib provides a powerful precedent for the clinical translation of new isatin-based molecules.[6]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Optimization: Further chemical modifications to the isatin core can enhance potency, selectivity, and pharmacokinetic properties.[21][15]
-
Multi-Targeting Approaches: Designing isatin hybrids that can modulate multiple disease-related pathways simultaneously may lead to synergistic effects and overcome drug resistance.[21][22]
-
Advanced Drug Delivery: The use of nano-formulations and other targeted delivery systems can improve the bioavailability and therapeutic index of promising isatin compounds.[21]
By integrating rational design with rigorous in vivo validation, the scientific community can continue to unlock the full therapeutic potential of the isatin scaffold, paving the way for a new generation of effective and safer medicines.
References
- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. - SciSpace.
- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC - PubMed Central.
- Structure-based design, synthesis, and anticonvulsant activity of isatin-1-N-phenylacetamide derivatives | Semantic Scholar.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PubMed Central.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers.
- synthesis, characterization and biological evaluation of novel isatin derivatives.
- Rationale Design, Synthesis, and Pharmacological Evaluation of Isatin Analogues as Antiseizure Agents | Bentham Science Publishers.
- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA - Science and Education Publishing.
- Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC - PubMed Central.
- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PubMed.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC - PubMed Central.
- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC - PubMed Central.
- Synthesis and anti-inflammatory effects evaluation of 1,3 substituted isatin derivatives.
- In Vivo Efficacy of Isatin Derivatives versus 5-Fluorouracil in Colon Cancer: A Comparative Guide - Benchchem.
- A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar - SciSpace.
- Biological activities of isatin and its derivatives - PubMed.
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives - Hilaris Publisher.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PubMed Central.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - NIH.
- A Review on Pharmacological Attributes of Isatin - IJPPR.
- A Review an Isatin, Isatin Derivatives and their Pharmacological Activity - Research Journal of Pharmacology and Pharmacodynamics.
Sources
- 1. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjppd.org [rjppd.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, and anticonvulsant activity of isatin-1-N-phenylacetamide derivatives | Semantic Scholar [semanticscholar.org]
- 15. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 16. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Isatin Compounds
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core structure whose synthetic versatility has given rise to a vast library of compounds with a broad spectrum of biological activities.[1][2][3] Originally isolated from plants of the Isatis genus, this endogenous compound is also found in humans as a metabolite.[4][5] While its applications are diverse, the cytotoxic and antineoplastic properties of isatin derivatives have garnered the most significant attention from the drug development community.[1][6][7] The clinical approval of Sunitinib, an isatin-based kinase inhibitor, for treating renal cell carcinoma and gastrointestinal stromal tumors, validates the therapeutic potential of this chemical family and fuels the ongoing search for novel, more potent, and selective anticancer agents.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of novel isatin compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare key methodologies, and present a logical workflow for generating a robust and reliable cytotoxicity profile.
Part 1: The Mechanistic Underpinnings of Isatin-Induced Cytotoxicity
A thorough evaluation begins with understanding the potential mechanisms of action. Isatin derivatives are not monolithic in their cellular effects; their cytotoxicity stems from interactions with multiple biological targets.[1][5] This multi-target capability is a key reason for their promise in overcoming drug resistance.[6][7] The primary mechanisms include the induction of apoptosis through various signaling pathways, disruption of the cellular cytoskeleton, and inhibition of key kinases that drive cancer progression.
Induction of Apoptosis: The Programmed Cell Death Cascade
Apoptosis is an orderly, energy-dependent process of cell suicide that is a primary mechanism for many anticancer therapies.[8] Isatin compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] A critical step in this process is the activation of a family of cysteine proteases known as caspases.[8]
Causality: Initiator caspases (e.g., Caspase-8, -9) are activated by pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., Caspase-3, -7).[10][11] These effector caspases are the workhorses of apoptosis, dismantling the cell by cleaving a host of cellular proteins.[11] Several isatin derivatives have been identified as potent inducers of caspase-3 and -7 activity, making this a crucial pathway to investigate.[12][13]
p53 Pathway Activation: Releasing the Guardian
The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis.[14] In many cancers, p53 is functional but its activity is suppressed by its negative regulator, Mdm2, which targets p53 for degradation.[15][16] A promising anticancer strategy is to disrupt the p53-Mdm2 interaction. Certain isatin Schiff and Mannich base derivatives have been shown to stabilize p53, likely by competitively interacting with Mdm2, leading to the activation of p53 target genes and selective promotion of cell death.[14][15]
Causality: By inhibiting Mdm2, these isatin compounds allow p53 levels to rise. Activated p53 then functions as a transcription factor, upregulating genes like PUMA (p53 upregulated modulator of apoptosis), which triggers the mitochondrial apoptosis pathway.[16][17] This represents a non-genotoxic approach to activating a potent tumor suppression network.
Tubulin Polymerization Inhibition: A Mitotic Catastrophe
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure.[18] They are formed by the polymerization of α- and β-tubulin subunits.[19] Several classes of successful anticancer drugs, like the vinca alkaloids, function by disrupting microtubule dynamics.[18] A significant number of isatin derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[12][18][20]
Causality: By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[12] The cell's checkpoint mechanisms detect this failure, halting the cell cycle and ultimately triggering apoptosis.
Part 2: A Comparative Guide to In Vitro Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic profile. A robust evaluation relies on a multi-assay approach, interrogating different aspects of cell health, from metabolic activity to membrane integrity and specific cell death pathways. In vitro assays are the cornerstone of initial high-throughput screening due to their speed, cost-effectiveness, and the wide range of available techniques.[21][22]
Assay of Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[23][24]
-
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells—specifically by mitochondrial NAD(P)H-dependent oxidoreductase enzymes—to form purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.
-
Best For: High-throughput screening to determine a compound's IC50 (half-maximal inhibitory concentration).
-
Limitations: This is an indirect measure of cell viability. Compounds that interfere with cellular metabolism without killing the cell can produce misleading results. It does not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing) effects.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the novel isatin compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals completely.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Assay of Apoptosis: Caspase-Glo® 3/7 Assay
To confirm that cell death is occurring via apoptosis, a direct measurement of effector caspase activity is essential.
-
Principle: This is a luminescent assay that measures the activity of caspase-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal.[11]
-
Best For: Confirming apoptotic mechanism of action; determining the kinetics of apoptosis induction.
-
Causality Link: A positive result in this assay provides strong, direct evidence that the compound is activating the core machinery of the apoptotic pathway previously discussed.
-
Cell Seeding & Treatment: Plate and treat cells with the isatin compounds in a white-walled 96-well plate as described for the MTT assay. It is crucial to run a parallel plate for a viability assay (like CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) from the caspase assay to the RLU from the parallel viability assay. Compare the normalized caspase activity of treated cells to the vehicle control.
Part 3: Experimental Data & Comparative Analysis
The literature provides a wealth of data on the cytotoxicity of various isatin derivatives. By collating this information, we can observe structure-activity relationships (SARs) and compare the potency of novel compounds against established benchmarks.
Table 1: Comparative Cytotoxicity (IC50) of Novel Isatin Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Primary Mechanism | Reference(s) |
| Isatin-Hydrazones | Compound 4j (2,6-dichlorophenyl) | MCF-7 (Breast) | 1.51 ± 0.09 | CDK2 Inhibition | [1][26] |
| Compound 4k (2,6-difluorophenyl) | MCF-7 (Breast) | 3.56 ± 0.31 | CDK2 Inhibition | [1][26] | |
| Halogenated Isatins | Compound 5b | MCF-7 (Breast) | 18.13 | Mitochondrial Apoptosis | [9] |
| Compound 5r | MCF-7 (Breast) | 18.13 | Mitochondrial Apoptosis | [9] | |
| N-Alkyl Isatins | 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | Tubulin Destabilization | [12] |
| Isatin-Podophyllotoxin | Compound 7f | A549 (Lung) | 0.90 ± 0.09 | S Phase Arrest, Apoptosis | [24] |
| 5,7-Dibromoisatins | Analog 11 | HT-29 (Colon) | ~1.0 | Tubulin & Akt Inhibition | [20] |
| Analog 13 | HT-29 (Colon) | ~1.0 | Tubulin & Akt Inhibition | [20] | |
| 5-Ethenylisatins | Compound 2h | K562 (Leukemia) | 0.003 | Not Specified | [23] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into how chemical modifications affect cytotoxicity:
-
Halogenation: The presence and position of halogen substituents on the aromatic rings significantly impact activity. For isatin-hydrazones, 2,6-dihalo substitution on the C-ring results in the most potent derivatives.[1][26] Similarly, 5,7-dibromo substitution on the isatin core is a feature of highly active N-alkyl isatins.[12]
-
N1-Substitution: The group attached to the isatin nitrogen (N1) is crucial. For N-alkylisatins, introducing an aromatic ring via a one or three-carbon linker enhances activity.[12]
-
Hybridization: Creating hybrid molecules by linking the isatin scaffold to other known anticancer pharmacophores, such as podophyllotoxin or coumarin, can yield compounds with potent activity and potentially novel mechanisms.[4][6][24]
Part 4: A Self-Validating Experimental Workflow
To ensure trustworthiness and scientific rigor, a logical and self-validating workflow is essential. This involves a primary screen followed by secondary and mechanistic assays to confirm and characterize the activity.
Trustworthiness Through Self-Validation:
-
Orthogonal Confirmation: A "hit" from a primary metabolic assay like MTT should always be confirmed with an assay based on a different principle, such as a membrane integrity assay (LDH release) or an ATP-based viability assay (CellTiter-Glo®). This guards against artifacts from compounds that affect mitochondrial respiration without being cytotoxic.
-
Selectivity Assessment: A critical step is to test promising compounds on a non-cancerous cell line.[24][27] The ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells gives a "Selectivity Index." A high index is desirable, indicating the compound is preferentially toxic to cancer cells.
-
Mechanistic Correlation: The results from mechanistic assays should correlate. For example, a compound identified as a tubulin inhibitor should also show a G2/M cell cycle arrest and subsequent activation of caspases. This builds a cohesive and believable story for the compound's mode of action.
Conclusion
The isatin scaffold is a remarkably fruitful starting point for the development of novel anticancer therapeutics. Its synthetic tractability allows for fine-tuning of its pharmacological properties, leading to compounds that can potently inhibit tumor growth through diverse mechanisms, including caspase activation, p53 modulation, and tubulin polymerization inhibition. A rigorous and multi-faceted evaluation strategy, as outlined in this guide, is paramount to successfully identifying and characterizing the most promising candidates. By moving from broad viability screens to specific mechanistic assays and always considering selectivity, researchers can build a comprehensive and trustworthy data package that paves the way for further preclinical and clinical development.
References
-
A, P., M, S., K, S., R, S., S, A., & A, A. (2022). A summary of the cytotoxic structure-activity relationship of isatin derivatives. DARU Journal of Pharmaceutical Sciences. [Link]
-
Petrova, V., et al. (2018). Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. Cell Cycle, 17(15), 1917-1930. [Link]
-
Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
-
El-Sayed, M. A. A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
-
Ghasemzadeh, M. A., et al. (2022). In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Anticancer Agents in Medicinal Chemistry, 22(13), 2439-2447. [Link]
-
El-Sayed, M. A. A., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
-
Petukhov, A., et al. (2020). Novel Isatin-based activator of p53 transcriptional functions in tumor cells. bioRxiv. [Link]
-
Vine, K. L., et al. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117. [Link]
-
Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7. [Link]
-
Kamal, A., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 19(22), 6785-6794. [Link]
-
Gushchina, I. V., et al. (2017). Discovery of Novel Isatin-Based p53 Inducers. Molecular Informatics, 36(5). [Link]
-
Petrova, V., et al. (2018). Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. Cell Cycle, 17(15), 1917-1930. [Link]
-
Ou, Y., et al. (2014). Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 594-598. [Link]
-
Petrova, V., et al. (2018). Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. Cell Cycle, 17(15), 1917-1930. [Link]
-
Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]
-
Sharma, K., et al. (2015). Isatin derivatives as tubulin inhibitors. ResearchGate. [Link]
-
Pervez, H., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(16), 3682. [Link]
-
Kamal, A., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 19(22), 6785-6794. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]
-
Wrona-Krol, E., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(16), 4945. [Link]
-
Nguyen, T. T., et al. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances. [Link]
-
S, S., & G, N. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]
-
Wood, M. D., et al. (2010). Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. Nuclear Medicine and Biology, 37(7), 785-793. [Link]
-
Zlotos, W., et al. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Planta Medica, 78(05). [Link]
-
Wood, M. D., et al. (2010). Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. Nuclear Medicine and Biology, 37(7), 785-793. [Link]
-
Roy, U. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17730. [Link]
-
Unknown Author. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Unknown Author. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Nagarajan, G., et al. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 20, 1665-1669. [Link]
-
Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397-414. [Link]
-
Cai, S. X., et al. (2011). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Letters in Drug Design & Discovery, 8(1), 50-58. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 11. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. kpfu.ru [kpfu.ru]
- 18. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. noblelifesci.com [noblelifesci.com]
- 23. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08691K [pubs.rsc.org]
- 25. ijpbs.com [ijpbs.com]
- 26. mdpi.com [mdpi.com]
- 27. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Isatin Derivatives Against Established Drugs
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical evaluation of novel isatin derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to benchmarking. Our focus is on generating high-quality, comparative data essential for advancing promising candidates in the drug discovery pipeline.
The Isatin Scaffold: A Privileged Framework in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first discovered as an oxidation product of indigo.[1] While initially considered synthetic, it was later identified as an endogenous compound in humans and found in various plants.[2][3][4] The true power of isatin lies in its synthetic tractability; the aromatic ring and the nitrogen and carbonyl groups can be readily modified, allowing for the creation of vast libraries of structurally diverse derivatives.[1][5]
This structural versatility has translated into a remarkable breadth of biological activities. Isatin derivatives have been extensively investigated and have demonstrated significant potential as anticancer, antiviral, antimicrobial, antifungal, and anticonvulsant agents.[5][6][7][8][9] The U.S. FDA's approval of the isatin-based drug Sunitinib, a multi-kinase inhibitor for treating renal cell carcinoma, has solidified the clinical importance of this scaffold and continues to inspire further research.[5] The primary goal of synthesizing new derivatives is often to enhance potency and selectivity, improve pharmacokinetic profiles, and overcome drug resistance mechanisms.[10][11][12]
The Rationale for Rigorous Benchmarking
In the landscape of drug discovery, a new compound's efficacy is only meaningful when placed in context. Benchmarking against clinically established drugs is not merely a formality but a critical step for several reasons:
-
Establishing a Performance Baseline: It provides a quantitative measure of whether a new derivative offers a significant improvement over the current standard of care.
-
Informing Go/No-Go Decisions: Strong comparative data is essential for justifying the allocation of resources to advance a compound from preclinical to clinical development.
-
Understanding Relative Strengths: A new derivative might not be more potent than a benchmark drug but could offer advantages in other areas, such as a better safety profile, a different mechanism of action that could circumvent resistance, or improved oral bioavailability.
The selection of appropriate benchmarks is paramount. They should be drugs with well-understood mechanisms of action and widely accepted use in the intended therapeutic area.
Selecting Benchmark Drugs: A Targeted Approach
The choice of a benchmark drug must be tailored to the anticipated therapeutic application of the new isatin derivative.
-
For Anticancer Applications: The mechanism of action for many anticancer isatin derivatives involves the inhibition of protein kinases, such as VEGFR, EGFR, and CDKs, or the disruption of tubulin polymerization.[1][11][13]
-
Sunitinib: As an FDA-approved isatin-based multi-kinase inhibitor, Sunitinib is an ideal and direct comparator. It provides a high-relevance benchmark for other kinase-inhibiting isatin derivatives.[9]
-
Doxorubicin: A classic cytotoxic agent that intercalates DNA, Doxorubicin serves as a benchmark for general cytotoxicity against cancer cells.[14] Comparing a targeted agent (the isatin derivative) to a broad cytotoxic agent can help elucidate its selectivity.
-
-
For Antiviral Applications: Isatin derivatives have shown promise against a range of viruses, including HIV and Hepatitis C virus (HCV), often by targeting viral enzymes like reverse transcriptase or polymerase.[8][15]
-
Remdesivir: A broad-spectrum antiviral that inhibits viral RNA polymerase. It serves as an excellent benchmark for derivatives designed to target RNA viruses.
-
-
For Antimicrobial Applications:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase. It is a standard benchmark for compounds with potential antibacterial activity.[16] It is also crucial to test against known resistant strains to assess the derivative's ability to overcome common resistance mechanisms.
-
Core Experimental Protocols for Comparative Efficacy
The following protocols are foundational for any benchmarking study. The key is to run the new isatin derivatives and the chosen benchmark drugs in parallel under identical conditions to ensure data integrity.
Anticancer Activity: The MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for determining the cytotoxic or cytostatic effects of a compound.
Causality: The assay is based on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the new isatin derivative and each benchmark drug in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds and benchmarks. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.
Causality: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. An effective antiviral will prevent or reduce the formation of these plaques.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus-Compound Incubation: In a separate tube, mix a known quantity of virus (e.g., 100 plaque-forming units, PFU) with various dilutions of the isatin derivative or benchmark drug. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., culture medium containing 1% methylcellulose or low-melting-point agarose) containing the corresponding concentration of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, localizing the infection and leading to plaque formation.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).
-
Staining: Remove the overlay and fix the cells (e.g., with 4% paraformaldehyde). Stain the cells with a solution like 0.1% crystal violet, which stains living cells purple, making the clear plaques easy to visualize and count.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ (the effective concentration that reduces plaque formation by 50%).
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By exposing a standardized bacterial inoculum to a range of drug concentrations, we can identify the precise concentration at which bacterial growth is inhibited.
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the isatin derivative and benchmark antibiotic in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can also be used for a colorimetric readout.
-
Data Analysis: The MIC value is reported directly in µg/mL or µM.
Probing the Mechanism: A Kinase Inhibition Case Study
If an isatin derivative shows potent anticancer activity, the next logical step is to investigate its molecular target. Given that many are kinase inhibitors, a direct enzymatic assay is crucial.
Causality: Kinase enzymes transfer a phosphate group from ATP to a substrate protein. A luminescent-based assay, such as the Kinase-Glo® assay, quantifies the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Data Presentation and Interpretation
All quantitative data must be summarized in clear, well-structured tables to facilitate direct comparison.
Table 1: Hypothetical Benchmarking Data for Isatin Derivative "ISN-5B"
| Compound | Target/Class | IC₅₀ vs. MCF-7 (µM) | EC₅₀ vs. Influenza A (µM) | MIC vs. S. aureus (µg/mL) |
| ISN-5B (Test) | Kinase Inhibitor | 0.85 | 5.2 | >128 |
| Sunitinib (Benchmark) | Kinase Inhibitor | 1.5 | N/A | N/A |
| Doxorubicin (Benchmark) | DNA Intercalator | 0.5 | N/A | N/A |
| Remdesivir (Benchmark) | RNA Polymerase Inhibitor | N/A | 0.75 | N/A |
| Ciprofloxacin (Benchmark) | DNA Gyrase Inhibitor | N/A | N/A | 1.0 |
Interpretation of Hypothetical Data:
-
Anticancer: ISN-5B (IC₅₀ = 0.85 µM) is more potent than the isatin-based benchmark Sunitinib (1.5 µM) against the MCF-7 cell line, making it a promising candidate for further development. It is less potent than the general cytotoxic agent Doxorubicin (0.5 µM), which is expected for a targeted agent and may suggest a better therapeutic window.
-
Antiviral: ISN-5B shows moderate antiviral activity (EC₅₀ = 5.2 µM) but is significantly less potent than the specific antiviral benchmark Remdesivir (0.75 µM). This suggests its primary strength may not be as an antiviral.
-
Antimicrobial: ISN-5B has no meaningful antibacterial activity (MIC >128 µg/mL) compared to Ciprofloxacin (1.0 µg/mL), indicating high specificity for eukaryotic targets.
Conclusion: From Benchmarking to Lead Candidate
This guide outlines a logical and robust methodology for benchmarking new isatin derivatives. By employing standardized protocols, selecting clinically relevant comparators, and delving into the mechanism of action, researchers can generate the high-quality, comparative data needed to identify truly promising drug candidates. Successful in vitro benchmarking is the gateway to the next critical phases of drug discovery, including in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology assessments.
References
- Sultana, R., Abid, O. R., et al. (2025). Synthesis, enzyme inhibition and docking studies of isatin derivatives from aliphatic esters. Journal of the Iranian Chemical Society.
-
Gomes, P. A. T. M., & de Castro, A. A. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. [Link]
-
de Paiva, R. E. F., Vieira, E. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]
-
Al-Ostath, A. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
-
Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry. [Link]
-
de Paiva, R. E. F., Vieira, E. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Semantic Scholar. [Link]
-
Vine, K. L., Matesic, L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Isatin Derivatives: Pioneering Biomedical Applications and Drug Discovery. [Link]
-
Vine, K. L., Matesic, L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Taylor & Francis Online. [Link]
-
Chilmon-Struk, A., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Vine, K. L., Matesic, L., et al. (2013). Recent highlights in the development of isatin- based anticancer agents. SciSpace. [Link]
-
Al-Zoubi, R. M. (2023). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. [Link]
-
Kumar, S., et al. (2023). Design and Synthesis of Novel Isatin Derivatives for Antimicrobial Activity. International Journal of Arts & Education Research. [Link]
-
Al-Zoubi, R. M., et al. (2024). Anticancer activity of synthesized isatin derivatives against HCT 116.... ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology. [Link]
-
Pinto, M. S., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research. [Link]
-
de Paiva, R. E. F., Vieira, E. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. [Link]
-
Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. PMC - PubMed Central. [Link]
-
World Health Organization (WHO). (2024). WHO List of Medically Important Antimicrobials. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antibiotic Use and Stewardship in the United States, 2024 Update: Progress and Opportunities. [Link]
-
Hashemi, S., et al. (2014). List of most common essential antibiotics as recommended by the World Health Organization. ResearchGate. [Link]
-
Edge, S. B., et al. (2017). Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. Clinical Cancer Research. [Link]
-
Kandeil, A., et al. (2021). FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2. Pharmaceuticals. [Link]
-
Access to Medicine Foundation. (2021). Antimicrobial Resistance Benchmark. [Link]
-
Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. ResearchGate. [Link]
-
Access to Medicine Foundation. (2026). Antimicrobial Resistance Benchmark 2026. [Link]
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]
-
Hernando-Calvo, A., et al. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. Clinical and Translational Oncology. [Link]
-
Tannock, I. F., et al. Discovery and Evaluation of Anticancer Drugs. The Basic Science of Oncology, 5e. [Link]
-
Lemaire, V., et al. (2021). Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. ResearchGate. [Link]
-
Oncolytics Biotech. (2026). Oncolytics Biotech Reports Promising Clinical Data for Pelareorep-Atezolizumab Combination in Third-Line Metastatic Anal Cancer. Quiver Quantitative. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijaer.org [ijaer.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of Isatin Isomers
Isatin (1H-indole-2,3-dione) and its isomers are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The precise substitution pattern on the isatin core can profoundly influence its pharmacological profile. Consequently, the unambiguous structural elucidation of isatin isomers is a critical step in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of isatin isomers, offering researchers the experimental and theoretical framework to distinguish between these closely related molecules.
The Significance of Isomeric Differentiation in Isatin Chemistry
The position of a substituent on the aromatic ring of the isatin scaffold dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These factors, in turn, govern the compound's bioactivity. For instance, the placement of a substituent at the C-5 position is a key feature in the design of potent anti-cancer agents.[2] Therefore, robust analytical methods to differentiate between positional isomers, such as 4-, 5-, 6-, and 7-substituted isatins, are indispensable.
This guide will delve into the application of four key spectroscopic techniques for the comparative analysis of isatin isomers:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
For each technique, we will explore the underlying principles, provide detailed experimental protocols, present comparative data, and offer insights into the structural basis for the observed spectroscopic differences.
Visualizing the Isomeric Landscape of Isatin
To facilitate our discussion, let's visualize the core isatin structure and the positions for substitution.
Figure 1: The chemical structure of the isatin core, highlighting the numbering of the carbon and nitrogen atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.
Theoretical Basis for Isomeric Differentiation
The UV-Vis spectrum of isatin typically displays absorption bands corresponding to π → π* and n → π* transitions.[2] The position of a substituent on the aromatic ring will alter the energy levels of the molecular orbitals, leading to shifts in the λmax.
-
π → π transitions:* These are typically high-intensity bands arising from the excitation of electrons in the aromatic system. The λmax for these transitions is sensitive to the extent of conjugation.
-
n → π transitions:* These are weaker intensity bands resulting from the excitation of non-bonding electrons (from the carbonyl oxygens and the nitrogen) to anti-bonding π* orbitals.
The position of a substituent will influence the electron density of the aromatic ring, thereby affecting the energy of these transitions. For example, an electron-donating group (e.g., -OCH₃) will generally cause a bathochromic (red) shift to a longer λmax, while an electron-withdrawing group (e.g., -NO₂) will cause a hypsochromic (blue) shift to a shorter λmax. The magnitude of this shift will vary depending on the position of the substituent relative to the chromophore.
Experimental Protocol: UV-Vis Analysis of Isatin Isomers
Objective: To determine and compare the λmax values of isatin isomers in a suitable solvent.
Materials:
-
Isatin isomer samples
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Accurately weigh approximately 10 mg of each isatin isomer and dissolve in 100 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 25 µg/mL in methanol.[3]
-
Spectrophotometric Measurement:
-
Use methanol as the blank to zero the spectrophotometer.
-
Scan each working solution over a wavelength range of 200-800 nm.[3]
-
Record the absorbance spectra and identify the λmax for each isomer.
-
Comparative Data: UV-Vis Spectra of Isatin and its Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Isatin | Methanol | 295, 416 | [4] |
| Isatin | Ethanol | 249, 296, 420 | [4] |
| N-methylisatin | - | 370-450 (red-shifted) | [5] |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of infrared radiation excites these bonds to higher vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
Theoretical Basis for Isomeric Differentiation
For isatin isomers, the most informative regions of the IR spectrum are the carbonyl (C=O) and N-H stretching frequencies.
-
Carbonyl (C=O) Stretching: Isatin exhibits two distinct C=O stretching bands, corresponding to the ketone (C2=O) and amide (C3=O) carbonyls, typically appearing in the range of 1620-1740 cm⁻¹.[2] The electronic effect of a substituent on the aromatic ring can influence the bond strength and, consequently, the stretching frequency of these carbonyl groups.
-
N-H Stretching: The N-H stretching vibration of the lactam ring is observed as a broad band around 3188 cm⁻¹.[2] The position and shape of this band can be affected by hydrogen bonding, which may be influenced by the position of the substituent.
The position of a substituent can subtly alter the bond order and polarity of the C=O and N-H bonds through resonance and inductive effects, leading to small but measurable shifts in their vibrational frequencies.
Experimental Protocol: FT-IR Analysis of Solid Isatin Isomers
Objective: To obtain and compare the IR spectra of solid isatin isomers.
Materials:
-
Isatin isomer samples
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven.
-
In an agate mortar, grind 1-2 mg of the isatin isomer with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Record the positions of the key absorption bands, particularly the C=O and N-H stretching frequencies.
-
Comparative Data: IR Absorption Bands of Isatin and its Derivatives
| Compound | C=O (ketone) (cm⁻¹) | C=O (amide) (cm⁻¹) | N-H (cm⁻¹) | Reference |
| Isatin | ~1740 | ~1620 | ~3188 | [2] |
| 5-Nitroisatin derivative | 1741 | - | 3117 | [6] |
Analysis: Comparing the IR spectra of positional isomers, such as 5-chloroisatin and 7-chloroisatin, would likely reveal slight differences in the carbonyl stretching frequencies. The proximity of the electron-withdrawing chlorine atom to the lactam ring in 7-chloroisatin might induce a more significant shift compared to the 5-chloro isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in an NMR spectrum allow for the complete structural elucidation of a molecule.
Theoretical Basis for Isomeric Differentiation
The chemical shifts of the aromatic protons and carbons in isatin isomers are highly sensitive to the electronic effects (inductive and resonance) of the substituent and its position on the ring.
-
¹H NMR: The aromatic protons of the isatin core will exhibit distinct chemical shifts and coupling patterns depending on the location of the substituent. For example, a substituent at the 5-position will directly influence the chemical shifts of H-4 and H-6, while a substituent at the 7-position will primarily affect H-6.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also diagnostic. The carbon atom directly attached to the substituent will show a significant shift, and the effect will be propagated to the other carbons in the ring. The carbonyl carbons (C2 and C3) are also sensitive to the electronic nature of the substituent.
Experimental Protocol: NMR Analysis of Isatin Isomers
Objective: To acquire and compare the ¹H and ¹³C NMR spectra of isatin isomers.
Materials:
-
Isatin isomer samples
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of the isatin isomer in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
-
Spectral Acquisition:
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integrations of all signals.
-
Acquire the proton-decoupled ¹³C NMR spectrum, recording the chemical shifts of all carbon signals.
-
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Isatin | 5-Methylisatin | 5-Chloroisatin | 7-Methylisatin (Typical) |
| N-H | 11.02 (s) | 10.9 (s) | ~11.0 (s) | ~11.0 (s, broad) |
| H-4 | 7.49 (d) | 7.39 (d) | ~7.60 (d) | ~7.5 - 7.0 (m) |
| H-5 | 6.90 (t) | - | - | ~7.5 - 7.0 (m) |
| H-6 | 7.56 (t) | 7.30 (dd) | ~7.55 (dd) | ~7.5 - 7.0 (m) |
| H-7 | 7.12 (d) | 6.81 (s) | ~6.90 (d) | - |
| -CH₃ | - | 2.25 (s) | - | ~2.5 (s) |
Data compiled from various sources, including BenchChem.[7][8]
Analysis: The ¹H NMR data clearly demonstrates the power of this technique in differentiating positional isomers. The absence of a signal for H-5 in 5-methylisatin and 5-chloroisatin, and for H-7 in 7-methylisatin, is a direct confirmation of the substituent's position. Furthermore, the chemical shifts and splitting patterns of the remaining aromatic protons provide a unique signature for each isomer.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Theoretical Basis for Isomeric Differentiation
Positional isomers have the same molecular weight and will therefore exhibit the same molecular ion peak in their mass spectra. However, their fragmentation patterns upon ionization can differ, providing a basis for their differentiation. The position of the substituent can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of these fragments.
Techniques like tandem mass spectrometry (MS/MS) are particularly useful for isomer differentiation. In an MS/MS experiment, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pathways can be diagnostic for a particular isomer.
Experimental Protocol: LC-MS/MS Analysis of Isatin Isomers
Objective: To determine the molecular weight and compare the fragmentation patterns of isatin isomers.
Materials:
-
Isatin isomer samples
-
Acetonitrile and water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the isatin isomers in a suitable solvent, such as acetonitrile/water, to a concentration of approximately 1 µg/mL.
-
LC Separation: Use a suitable reversed-phase HPLC column to separate the isomers if they are in a mixture. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
MS Analysis:
-
Analyze the samples using an ESI source in positive ion mode.
-
Acquire full scan mass spectra to determine the m/z of the molecular ion ([M+H]⁺).
-
Perform MS/MS analysis on the molecular ion of each isomer to obtain their fragmentation patterns.
-
Comparative Data: Mass Spectrometry of Isatin
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Isatin | ESI+ | 148 | 120 ([M+H-CO]⁺) |
Data from typical fragmentation patterns.
Analysis: While the molecular ion will be the same for positional isomers, the MS/MS fragmentation patterns can be distinct. For example, the fragmentation of a chloro-substituted isatin may involve the loss of a chlorine radical or HCl, and the propensity for these fragmentation pathways could differ between the 4-, 5-, 6-, and 7-chloro isomers due to the varying stability of the resulting fragment ions.
Workflow for Spectroscopic Comparison of Isatin Isomers
Figure 2: A typical workflow for the synthesis, purification, and spectroscopic analysis of isatin isomers.
Conclusion
The spectroscopic comparison of isatin isomers is a multifaceted process that relies on the complementary information provided by UV-Vis, IR, NMR, and mass spectrometry. While UV-Vis and IR spectroscopy can offer initial clues about the electronic environment and functional groups, NMR spectroscopy stands out as the most powerful technique for the unambiguous determination of the substituent's position on the isatin core. Mass spectrometry, particularly MS/MS, provides valuable confirmatory data on molecular weight and fragmentation patterns. By employing a systematic approach that integrates these techniques, researchers can confidently elucidate the structures of isatin isomers, a crucial step in advancing the development of new therapeutic agents.
References
-
Determination of Indican, Isatin, Indirubin and Indigotin in Isatis Indigotica by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1239-46. [Link]
-
Analytical Method Development and Validation of Isatin API By UV-Visible Spectroscopy. YMER, 23(08). [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Medicinal Chemistry, 8(1), 9-63. [Link]
-
NMR Sample Preparation. University of Arizona. [Link]
-
X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Annual Magnetic Resonance, 3, 73-81. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 8(1), 9-63. [Link]
-
Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. ResearchGate. [Link]
-
Normalized UV–vis absorption spectra of bis-isatin derivatives... ResearchGate. [Link]
-
Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]
-
IR Spectroscopy of Solids. University of Colorado Boulder. [Link]
-
Absorption data of isatin and its complexes in different solvents. ResearchGate. [Link]
-
NMR sample preparation guidelines. Science Website. [Link]
-
How to make an NMR sample. University of Ottawa. [Link]
-
Sample Preparation. University College London. [Link]
-
Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health. [Link]
-
Assessment of 5-substituted Isatin as Surface Recognition Group... ResearchGate. [Link]
-
Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1119331. [Link]
-
(a) Ultraviolet–visible (UV–Vis) spectra A–E... ResearchGate. [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples... MDPI. [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. News-Medical.net. [Link]
-
Breaking the Histone Code with Two-Dimensional Partial Covariance Mass Spectrometry. ChemRxiv. [Link]
-
Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory... MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
(a) Ultraviolet–visible (UV–Vis) spectra A–E... ResearchGate. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
5-Methoxyisatin. PubChem. [Link]
-
Counter-Current chromatography separation of isatin derivatives... SciELO. [Link]
-
1H-NMR spectrum of Isatin... ResearchGate. [Link]
-
Simulations of UV–visible spectra for analytical applications... Journal of Cheminformatics, 6, 2. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs... National Institutes of Health. [Link]
-
Sample Preparation for FTIR Analysis... Drawell. [Link]
-
Matching Structures to Mass Spectra Using Fragmentation Patterns... ResearchGate. [Link]
-
Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER. [Link]
-
Counter-Current Chromatography Separation of Isatin Derivatives... SciSpace. [Link]
-
Ion Formation and Organic Fragmentation in LCMS... Metabolomics. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines... MDPI. [Link]
-
6-Methoxyisatin. PubChem. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Novelty of 1-Benzyl-5-thiomorpholinosulfonyl Isatin Derivatives: A Comparative Guide for Drug Discovery Professionals
In the dynamic landscape of oncology drug discovery, the isatin scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent and diverse anticancer activities.[1] This guide provides an in-depth analysis of a specific, yet underexplored, subclass: 1-Benzyl-5-thiomorpholinosulfonyl Isatin derivatives . We will objectively assess their novelty by comparing their structural features and potential biological performance against established isatin-based anticancer agents, supported by experimental data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of isatin derivatives for novel therapeutic interventions.
The Isatin Scaffold: A Foundation for Anticancer Drug Design
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The isatin core, with its reactive C3-carbonyl group and modifiable N1 and C5 positions, serves as an excellent template for the synthesis of diverse molecular architectures. Several isatin-based compounds have already entered clinical trials, with some, like Sunitinib, receiving FDA approval for the treatment of various cancers, underscoring the therapeutic potential of this scaffold.[2]
The anticancer efficacy of isatin derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival. A prominent mechanism of action is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1]
Deconstructing the Novelty: The Unique Structural Features of this compound Derivatives
The novelty of a chemical series lies in the unique combination of its constituent pharmacophores. In the case of this compound derivatives, three key structural motifs contribute to their potential uniqueness and therapeutic interest:
-
The Isatin Core: Provides the fundamental framework for anticancer activity.
-
The N1-Benzyl Group: The introduction of a benzyl group at the N1 position has been shown in various studies to enhance the cytotoxic activity of isatin derivatives.[3] This lipophilic group can influence the compound's pharmacokinetic properties and its interaction with the target protein's binding site.
-
The C5-thiomorpholinosulfonyl Moiety: The sulfonamide group at the C5 position is a well-established pharmacophore in anticancer drug design. Isatin-5-sulfonamides have been reported to exhibit potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase and receptor tyrosine kinases.[4] The thiomorpholine ring, a bioisostere of the more commonly studied morpholine, introduces a sulfur atom, which can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to a distinct biological profile.
The combination of these three moieties in a single scaffold presents a compelling case for novelty and the potential for synergistic or unique biological activities.
Comparative Performance Analysis: Insights from Closely Related Analogs
While specific experimental data on a broad series of this compound derivatives is not yet widely published, we can infer their potential performance by examining closely related analogs. A recent study by Abdel-Magid and colleagues on sulfonamide-tethered N-benzyl isatin derivatives provides valuable insights.[5] Although this study focused on different sulfonamide moieties, the core N-benzyl isatin scaffold is directly comparable.
In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected N-benzyl isatin derivatives against the T47D breast cancer cell line, as reported by Abdel-Magid et al.[5] For comparison, the activity of the well-established chemotherapeutic drug Doxorubicin is also included.
| Compound | R Group at C5 of Isatin | IC50 (µM) against T47D Cells |
| N-benzyl isatin derivative 12b | Chloro | 3.59 |
| N-benzyl isatin derivative 12c | Bromo | 16.52 |
| Doxorubicin (Reference) | - | 0.8 |
Data extracted from Abdel-Magid, M. A., et al. (2023).[5]
These data demonstrate that N-benzyl isatin derivatives can exhibit potent anticancer activity, with the chloro-substituted analog (12b) showing an IC50 value in the low micromolar range.[5] This suggests that derivatives of this compound, which possess a more complex sulfonamide moiety, could also display significant cytotoxic effects against cancer cells. The nature of the substituent at the C5 position of the isatin ring clearly plays a crucial role in modulating the anticancer potency.
Potential Mechanism of Action: Kinase Inhibition
Many isatin-based anticancer agents exert their effects by inhibiting protein kinases.[1] For instance, the FDA-approved drug Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. The structural features of this compound derivatives make them promising candidates for kinase inhibitors. The N-benzyl group can occupy the hydrophobic pocket of the ATP-binding site, while the sulfonamide moiety can form hydrogen bonds with key residues in the kinase domain.
dot
Caption: General synthetic workflow for producing a library of this compound derivatives.
Detailed Protocol (Example for N-Benzylation):
-
To a solution of 5-(thiomorpholinosulfonyl)isatin (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add potassium carbonate (K₂CO₃) (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and a reference drug (e.g., Doxorubicin) in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Conclusion and Future Directions
This compound derivatives represent a novel and unexplored chemical space within the broader class of isatin-based anticancer agents. The unique combination of the N-benzyl group and the C5-thiomorpholinosulfonyl moiety holds significant promise for the development of potent and selective anticancer therapeutics, potentially acting as kinase inhibitors. The provided experimental framework offers a clear path for the synthesis and evaluation of these compounds. Future research should focus on synthesizing a diverse library of these derivatives and screening them against a panel of cancer cell lines to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds should then be subjected to further mechanistic studies and in vivo evaluation to validate their therapeutic potential.
References
-
Abdel-Magid, M. A., Al-Warhi, T., Al-Ghorab, A. H., Abdel-Aziz, H. A., & El-Gazzar, A. R. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6634. [Link]
-
Ding, Y., et al. (2020). Recent advances in isatin hybrids as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000155. [Link]
-
Farooq, R. K., et al. (2018). Synthesis and cytotoxic evaluation of novel N-benzyl isatin-based chalcones. Medicinal Chemistry Research, 27(4), 1236-1246. [Link]
-
Kamal, A., et al. (2015). Isatin-based anticancer agents. Medicinal Chemistry, 5(9), 379-395. [Link]
-
Shayk, M. F., et al. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1965. [Link]
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-Benzyl-5-thiomorpholinosulfonyl Isatin
Hazard Assessment and Characterization
The primary step in managing chemical waste is a thorough understanding of its potential hazards. Since a specific Safety Data Sheet (SDS) with comprehensive hazard data for the title compound is unavailable, we must infer its properties from its structural components.[2]
-
Isatin Moiety: The isatin (1H-indole-2,3-dione) core is a combustible solid.[3] While not acutely toxic, it is classified as a potential irritant to the skin, eyes, and respiratory system.[4][5]
-
Thiomorpholine Moiety: Thiomorpholine and its derivatives can be hazardous. Thiomorpholine itself is corrosive, capable of causing severe skin burns and eye damage.[6][7] The oxidized form, thiomorpholine 1,1-dioxide, is a known irritant to the skin, eyes, and respiratory tract.[8][9]
-
Sulfonyl Group: Sulfonyl-containing compounds are treated as hazardous chemical waste. This functional group implies that the compound is chemically stable and not readily biodegradable, necessitating controlled disposal.[10]
Presumptive Hazard Classification: Based on this analysis, 1-Benzyl-5-thiomorpholinosulfonyl Isatin must be handled as a hazardous substance with the potential to be a skin, eye, and respiratory irritant, and harmful to the environment if released. All disposal procedures must reflect this classification.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| Alternate Name | 1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione | [1] |
| CAS Number | 1144853-50-8 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ | [1] |
| Presumed Hazards | Skin/Eye/Respiratory Irritant, Environmental Hazard | [4][6][8] |
Personal Protective Equipment (PPE) and Engineering Controls
The causality behind mandating specific safety controls is to create a reliable barrier between the researcher and the chemical, minimizing exposure risk.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood. This is the primary method for preventing the inhalation of fine particulates.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required.[4]
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Body Protection: A laboratory coat, fully fastened.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for general protection). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[11]
-
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple chemical neutralization but of regulatory compliance through controlled waste management. The following workflow ensures that waste is handled safely from the point of generation to its final transfer to a licensed disposal facility. This process is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]
Detailed Steps:
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan.[14]
-
Establish a dedicated waste stream for "Non-Halogenated, Sulfur- and Nitrogen-Containing Organic Solid Waste." This prevents unintended chemical reactions and simplifies disposal profiling for your EHS office.
-
-
Containerization:
-
Select a waste container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass, with a tight-fitting screw cap.[15]
-
Ensure the container is clean and dry before use.
-
Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. For solid waste, ensure the lid can be sealed securely without compacting the contents.
-
-
Labeling:
-
Proper labeling is a critical regulatory requirement.[15] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound "
-
CAS Number: "1144853-50-8 "
-
Associated Hazards: "Irritant, Handle with Care "
-
Accumulation Start Date and your contact information.
-
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel. It should be in a secondary containment bin to prevent the spread of potential spills.
-
-
Arranging for Disposal:
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash.
-
The only acceptable disposal method is through your institution's official chemical waste program.[16][17][18]
-
Contact your Environmental Health & Safety (EHS) department to schedule a waste pickup. They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all federal and state regulations.[19]
-
Management of Contaminated Materials
Any item that comes into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.
-
Contaminated Labware (e.g., pipette tips, vials, filter paper): Place directly into the designated solid hazardous waste container for this compound.
-
Contaminated Sharps (e.g., needles, razor blades): Collect in a dedicated, puncture-proof sharps container. The container must be clearly labeled as "Chemically Contaminated Sharps " and include the name of the chemical.
-
Contaminated PPE (e.g., gloves, disposable lab coats): Collect in a separate, sealed plastic bag or container, clearly labeled as hazardous waste with the chemical name, before placing it in the main solid waste container or as directed by your EHS office.
Emergency Procedures: Spill and Exposure Management
All laboratory personnel must be familiar with spill cleanup procedures.[20] The response is dictated by the scale and hazard of the spill.
Minor Spill Cleanup Protocol (<1 gram, contained on benchtop)
-
Alert & Isolate: Notify personnel in the immediate area. Restrict access to the spill location.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, clay, or sand.[21] Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate:
-
The goal of decontamination is to neutralize and physically remove any remaining residue.
-
Wipe the spill area with a cloth dampened with a mild detergent solution.
-
Follow with a wipe dampened with 70% ethanol or isopropanol.
-
Place all cleaning materials (wipes, cloths) into the hazardous waste container.
-
-
Report: Document the spill and cleanup procedure according to your institution's policy.
Major Spill Protocol (>1 gram, or any spill outside of containment)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all personnel in adjacent areas and your supervisor.
-
CONFINE: If safe to do so, close the doors to the affected area to confine vapors.
-
CALL FOR HELP: Contact your institution's EHS spill response team and/or emergency services (911) immediately. Provide them with the chemical name and any known hazard information.
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical staff with the name of the chemical.
Conclusion: The Principle of Precaution
The responsible management of laboratory chemicals extends far beyond the experiment itself. For novel compounds like this compound, where comprehensive safety data is lacking, a conservative and cautious approach is paramount. The procedures outlined in this guide are designed to be robust and protective. However, they are not a substitute for institutional policies. Always consult and adhere to your organization's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety department, who are the final authority on chemical disposal in your facility.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Google Cloud.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021). Safety Partners, LLC.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Google Cloud.
- Chemical Waste Management Program. (n.d.). Temple University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency (EPA).
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Isatin Safety Data Sheet. (n.d.). Szabo-Scandic.
- Safety Data Sheet: Isatin. (n.d.). Carl ROTH.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Thiomorpholine 1,1-dioxide hydrochloride Safety Data Sheet. (2023). CymitQuimica.
- Thiomorpholine Safety Data Sheet. (2023). CymitQuimica.
- Chemical Waste. (n.d.). Yale Environmental Health & Safety.
- Thiomorpholine 1,1-dioxide Safety Data Sheet. (2024). MedChemExpress.
- Thiomorpholine Safety Data Sheet. (2025). ChemicalBook.
- Thiomorpholine Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Waste Management Program. (n.d.). University of Nevada, Reno.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
- Isatin Safety Data Sheet. (2025). Fisher Scientific.
- This compound. (n.d.). Santa Cruz Biotechnology, Inc.
- This compound. (n.d.). Echemi.
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health.
- Isatin Safety Data Sheet. (2015). Apollo Scientific.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health (NIH).
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.com [fishersci.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 12. needle.tube [needle.tube]
- 13. osha.gov [osha.gov]
- 14. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Chemical Waste Management Program | Campus Operations [campusoperations.temple.edu]
- 17. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 18. Waste Management Program | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 19. epa.gov [epa.gov]
- 20. acs.org [acs.org]
- 21. chemkleancorp.com [chemkleancorp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
